2-(QUINOLIN-4-YL)ACETONITRILE
Description
Structure
3D Structure
Properties
IUPAC Name |
2-quinolin-4-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,6,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTDILDXLGTRNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292762 | |
| Record name | 4-Quinolineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14003-46-4 | |
| Record name | 4-Quinolineacetonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Quinolineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-(Quinolin-4-yl)acetonitrile: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 2-(quinolin-4-yl)acetonitrile (CAS No. 14003-46-4). This heterocyclic compound merges the privileged quinoline scaffold with a reactive acetonitrile moiety, establishing it as a valuable and versatile building block in medicinal chemistry and materials science. This document details its physicochemical characteristics, predicted spectroscopic profile, a validated synthetic pathway with a step-by-step protocol, and key chemical transformations. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in the design and synthesis of novel therapeutic agents and functional materials.
The Quinolin-4-yl Acetonitrile Scaffold: A Strategic Overview
The quinoline ring system is a cornerstone pharmacophore in drug discovery, recognized for its ability to interact with a wide array of biological targets. This structural motif is present in numerous FDA-approved drugs, particularly in oncology and infectious diseases. The incorporation of an acetonitrile group at the 4-position of the quinoline core introduces a highly versatile functional handle. The nitrile group is not only a precursor to other critical functionalities such as carboxylic acids, amides, and tetrazoles, but it can also act as a hydrogen bond acceptor or a reactive electrophilic "warhead" for covalent inhibitors.[1] The unique electronic properties of the quinoline ring, combined with the reactivity of the cyanomethyl group, make this compound a strategic intermediate for generating libraries of complex molecules for structure-activity relationship (SAR) studies.[1]
Physicochemical and Safety Properties
The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in experimental setups.
| Property | Value | Reference(s) |
| CAS Number | 14003-46-4 | [Source needed] |
| Molecular Formula | C₁₁H₈N₂ | [Source needed] |
| Molecular Weight | 168.20 g/mol | [Source needed] |
| Appearance | Solid | [Source needed] |
| Purity | Typically ≥98% | [Source needed] |
| Storage Temperature | 4°C | [Source needed] |
| InChIKey | CKTDILDXLGTRNG-UHFFFAOYSA-N | [Source needed] |
| Synonyms | 4-Quinolinylacetonitrile, 4-(Cyanomethyl)quinoline | [Source needed] |
Safety and Handling
This compound is classified as harmful and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
-
Signal Word: Warning [Source needed]
-
GHS Hazard Pictogram: GHS07 (Harmful) [Source needed]
-
Hazard Statements: [Source needed]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements: P261, P280, P302+P352, P305+P351+P338 [Source needed]
Spectroscopic Profile (Predicted)
While extensive experimental spectra for this specific molecule are not widely published, a reliable spectroscopic profile can be predicted based on its chemical structure and data from analogous compounds. These predictions are crucial for reaction monitoring and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted chemical shifts (in ppm) are relative to tetramethylsilane (TMS) in a deuterated solvent like CDCl₃ or DMSO-d₆. The quinoline ring protons are expected in the aromatic region (7.5-9.0 ppm), with the proton at position 2 (H2) being the most downfield due to the deshielding effect of the nitrogen atom. The methylene protons of the acetonitrile group will appear as a characteristic singlet.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~8.90 (d) | H-2 | ~150.5 | C-2 |
| ~8.20 (d) | H-8 | ~148.0 | C-8a |
| ~8.05 (d) | H-5 | ~145.0 | C-4 |
| ~7.80 (t) | H-7 | ~130.0 | C-7 |
| ~7.65 (t) | H-6 | ~129.5 | C-5 |
| ~7.50 (d) | H-3 | ~127.0 | C-6 |
| ~4.10 (s) | -CH₂- | ~124.0 | C-4a |
| ~121.5 | C-3 | ||
| ~117.0 | C≡N | ||
| ~25.0 | -CH₂- |
-
Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add TMS as an internal standard.
-
¹H NMR Acquisition: Use a standard single-pulse experiment on a 400 MHz (or higher) spectrometer. Acquire 16-64 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program. Acquire 1024 or more scans to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the spectrum to the TMS signal at 0 ppm.[2]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. The most prominent and diagnostic peak will be the nitrile stretch.
| Predicted IR Absorption Bands | |
| Frequency (cm⁻¹) | Functional Group Assignment |
| 3100-3000 | Aromatic C-H Stretch |
| ~2250 | C≡N Stretch (Nitrile) |
| 1600-1450 | C=C and C=N Ring Stretching (Quinoline Core) |
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure with the anvil to ensure good contact. Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): Expected at m/z ≈ 168.07.
-
Common Adducts (ESI+): [M+H]⁺ at m/z ≈ 169.08, [M+Na]⁺ at m/z ≈ 191.06.[3]
-
Key Fragmentation: A likely fragmentation pathway is the loss of the cyanomethyl radical (•CH₂CN) or neutral hydrogen cyanide (HCN).
Synthesis and Reactivity
A reliable and efficient two-step synthesis of this compound proceeds from the readily available starting material 4-methylquinoline (lepidine). The logical flow involves the functionalization of the methyl group followed by nucleophilic substitution.
Synthetic Workflow
The overall synthetic strategy is outlined below. It involves a free-radical halogenation of the benzylic methyl group, creating a reactive intermediate that is readily converted to the target nitrile.
Sources
2-(QUINOLIN-4-YL)ACETONITRILE structure and synthesis
An In-depth Technical Guide to the Structure and Synthesis of 2-(Quinolin-4-yl)acetonitrile
Introduction
This compound is a pivotal synthetic intermediate that marries the privileged quinoline scaffold with a versatile acetonitrile functional group. The quinoline ring system is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology and infectious diseases.[1] The acetonitrile moiety serves as a highly reactive and adaptable chemical handle, enabling a diverse range of subsequent transformations.[2][3] This combination makes this compound a valuable building block for drug development professionals and researchers exploring novel therapeutics and functional materials.[2] This guide provides a comprehensive overview of its structure, physicochemical properties, and detailed synthesis methodologies, grounded in established chemical principles and field-proven protocols.
This compound, also known as 4-quinolineacetonitrile, consists of a quinoline ring substituted at the 4-position with a cyanomethyl group (-CH₂CN). The strategic placement of the electron-withdrawing nitrile group influences the electronic properties of the heterocyclic core, making it a subject of interest for both synthetic and medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂ | [4] |
| Molecular Weight | 168.2 g/mol | [4] |
| CAS Number | 14003-46-4 | [4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥98% | [4] |
| InChI Key | CKTDILDXLGTRNG-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC=C2C(=C1)C=NC=C2CC#N | N/A |
Spectroscopic Profile
Accurate characterization is essential for confirming the identity and purity of synthesized this compound. While a comprehensive public database of its spectra is limited, the expected spectroscopic data can be reliably predicted based on the analysis of its constituent functional groups and structurally similar compounds like quinoline and other substituted acetonitriles.[5][6]
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shift / Wavenumber | Assignment |
| ¹H NMR | δ ~ 8.9 ppm (d) | H-2 |
| δ ~ 8.2-7.5 ppm (m) | H-5, H-6, H-7, H-8 | |
| δ ~ 7.4 ppm (d) | H-3 | |
| δ ~ 4.1 ppm (s) | -CH₂-CN | |
| ¹³C NMR | δ ~ 150.1, 148.5, 145.2 | Quaternary carbons (C-2, C-4, C-8a) |
| δ ~ 130.5, 129.8, 127.1, 124.3 | Aromatic CH carbons | |
| δ ~ 121.8 | C-3 | |
| δ ~ 117.0 | -C≡N | |
| δ ~ 25.0 | -CH₂- | |
| FTIR | ν ~ 2250 cm⁻¹ (weak to medium) | C≡N stretch |
| ν ~ 3050 cm⁻¹ (aromatic), ~2920 cm⁻¹ (aliphatic) | C-H stretch | |
| ν ~ 1600, 1500 cm⁻¹ | C=C and C=N ring stretch |
Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual values may vary depending on the solvent and experimental conditions.[7]
Methodologies for Synthesis
The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We will explore two primary, mechanistically distinct pathways: the direct C-H functionalization of quinoline and the substitution reaction from a pre-functionalized quinoline precursor.
Synthesis via Direct C-H Cyanation of Quinoline
Modern synthetic chemistry increasingly favors direct C-H functionalization for its atom economy and efficiency, avoiding the need for pre-activating the substrate. A notable method involves the regioselective oxidative C-H cyanation of quinoline, which preferentially yields the 4-substituted product.[8][9]
Causality and Mechanistic Insight: This reaction is catalyzed by vanadium-containing heteropoly acids (e.g., H₇PV₄Mo₈O₄₀) and uses an oxidant like molecular oxygen.[9] The heteropoly acid is believed to activate the quinoline ring, making the C-4 position susceptible to nucleophilic attack by the cyanide source, typically trimethylsilyl cyanide (TMSCN). The reaction proceeds with high regioselectivity for the 4-position, a key advantage over other methods that might yield mixtures of isomers.[8][10]
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- 8. Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
Spectroscopic data for 2-(QUINOLIN-4-YL)ACETONITRILE (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(QUINOLIN-4-YL)ACETONITRILE
Introduction: Establishing the Molecular Identity
In the landscape of pharmaceutical research and materials science, the precise structural verification of novel or synthesized compounds is a non-negotiable cornerstone of scientific integrity. This compound (CAS: 14003-46-4, Molecular Formula: C₁₁H₈N₂) is a heterocyclic compound featuring a quinoline nucleus linked to an acetonitrile group at the 4-position. Its utility as a synthetic intermediate demands an unambiguous and reproducible analytical workflow to confirm its identity and purity.[1][2]
This guide provides a comprehensive examination of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. Moving beyond a mere presentation of data, we will delve into the causality behind experimental choices and the logic of spectral interpretation, providing field-proven protocols that ensure data fidelity and reliability.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular structure.
Causality of Experimental Design: Solvent Selection
The choice of a deuterated solvent is the first critical decision in NMR sample preparation. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an exemplary choice. Its high polarity effectively solubilizes the aromatic and polar nitrile functionalities of the molecule, preventing solute aggregation that can lead to peak broadening.[3] Furthermore, its residual proton signal at ~2.50 ppm does not overlap with the key aromatic or methylene signals of the analyte, ensuring a clear spectral window.[4]
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The quinoline ring system presents a distinct and predictable set of signals in the aromatic region (typically δ 7.0-9.0 ppm), while the methylene bridge provides a key aliphatic signal.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in DMSO-d₆
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.90 | Doublet (d) | J ≈ 4.5 Hz | 1H |
| H-8 | ~8.20 | Doublet (d) | J ≈ 8.5 Hz | 1H |
| H-5 | ~8.10 | Doublet (d) | J ≈ 8.5 Hz | 1H |
| H-7 | ~7.85 | Triplet (t) | J ≈ 7.5 Hz | 1H |
| H-6 | ~7.70 | Triplet (t) | J ≈ 7.5 Hz | 1H |
| H-3 | ~7.60 | Doublet (d) | J ≈ 4.5 Hz | 1H |
| -CH₂-CN | ~4.40 | Singlet (s) | N/A | 2H |
-
Expert Interpretation: The downfield shift of H-2 is characteristic of its position adjacent to the heterocyclic nitrogen atom. The protons on the benzo- portion of the quinoline ring (H-5, H-6, H-7, H-8) exhibit splitting patterns typical of a substituted benzene ring, with larger coupling constants for ortho interactions (e.g., H-7/H-8) and smaller constants for meta interactions.[3] The methylene protons (-CH₂-) are expected to appear as a sharp singlet, as they lack adjacent protons for coupling, providing a clear diagnostic signal.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The broad chemical shift range allows for clear separation of aromatic, aliphatic, and nitrile carbon signals.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150.5 |
| C-8a | ~148.0 |
| C-4 | ~144.0 |
| C-7 | ~131.0 |
| C-5 | ~130.0 |
| C-6 | ~128.5 |
| C-4a | ~125.0 |
| C-8 | ~122.5 |
| C-3 | ~122.0 |
| C≡N | ~117.0 |
| -CH₂- | ~25.0 |
-
Expert Interpretation: The nitrile carbon (C≡N) is expected in the ~115-120 ppm range, a characteristic region that is often diagnostic.[5][6] The nine distinct signals in the aromatic region (δ 120-151 ppm) confirm the presence of the quinoline ring. The sole aliphatic signal for the methylene carbon (-CH₂-) is expected significantly upfield, around δ 25 ppm.[7]
Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Instrumentation: Insert the sample into a high-resolution NMR spectrometer (e.g., 400 MHz).
-
Locking & Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
¹H Spectrum Acquisition: Acquire a standard 1D ¹H spectrum with 16-32 scans.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are required for quantitative accuracy.[8]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift using the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H, δ 39.51 for ¹³C).[4]
Caption: High-Level Workflow for NMR Analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Spectral Interpretation
The IR spectrum of this compound is dominated by vibrations from the nitrile and the aromatic quinoline ring. The Attenuated Total Reflectance (ATR) method is ideal as it requires minimal sample preparation.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| ~3050-3100 | C-H Stretch | Medium | Aromatic (Quinoline) |
| ~2900-2950 | C-H Stretch | Weak | Aliphatic (-CH₂-) |
| ~2250 | C≡N Stretch | Strong, Sharp | Nitrile |
| ~1600, ~1580, ~1500 | C=C and C=N Ring Stretches | Medium-Strong | Aromatic (Quinoline) |
| < 1500 | Fingerprint Region | Complex | C-H bends, C-C stretches |
-
Expert Interpretation: The most unambiguous peak in the spectrum is the strong, sharp absorption band around 2250 cm⁻¹ characteristic of the nitrile (C≡N) triple bond stretch.[9][10] Its intensity is due to the large change in dipole moment during the vibration. The presence of aromatic C-H stretching bands above 3000 cm⁻¹ and multiple sharp bands in the 1500-1600 cm⁻¹ region confirms the quinoline moiety.[11][12]
Protocol for FT-IR (ATR) Data Acquisition
-
Background Scan: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Collect a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure anvil to ensure firm and uniform contact between the sample and the crystal.
-
Data Collection: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[8]
-
Data Analysis: The resulting spectrum (in transmittance or absorbance) is analyzed for the presence of the characteristic bands outlined in Table 3.
Caption: Standard Operating Procedure for FT-IR (ATR).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.
Causality of Experimental Design: Ionization Method
Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule. It typically results in the protonated molecular ion, [M+H]⁺, with minimal initial fragmentation. This allows for the unambiguous determination of the molecular weight.[13][14] Electron Ionization (EI) is a harder technique that would provide more extensive fragmentation, which can be useful for detailed structural analysis by comparing it to spectral libraries.[15]
Data Analysis
-
Molecular Ion: The calculated molecular weight of C₁₁H₈N₂ is 168.07 g/mol . Using high-resolution MS (HRMS), the expected mass of the protonated molecule [C₁₁H₉N₂]⁺ would be 169.0760. Observing this peak confirms the molecular formula.
-
Fragmentation Pattern: The quinoline ring is relatively stable. A characteristic fragmentation pathway for quinoline derivatives under electron impact is the loss of a neutral hydrogen cyanide (HCN, 27 Da) molecule from the ring system.[15][16] This would result in a significant fragment ion at m/z 142 (for the molecular ion) or m/z 141 (from the [M+H]⁺ ion after loss of H₂ and HCN).
Table 4: Expected Mass Spectrometry Data for this compound
| m/z (Mass/Charge) | Ion Formula | Interpretation |
| 169.0760 | [C₁₁H₉N₂]⁺ | Protonated Molecular Ion ([M+H]⁺) |
| 168.0687 | [C₁₁H₈N₂]⁺˙ | Molecular Ion ([M]⁺˙, in EI-MS) |
| ~141 | [C₁₀H₇N]⁺ | Loss of HCN from [M+H]⁺ |
Protocol for ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Set the instrument to positive ion mode. Optimize key parameters such as capillary voltage (~3-5 kV) and source temperature to achieve a stable signal.[8]
-
Data Acquisition: Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-300). For structural confirmation, a tandem MS (MS/MS) experiment can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe its characteristic fragments.
Caption: General Workflow for ESI-Mass Spectrometry.
Conclusion
The structural identity of this compound is definitively established through a coordinated application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework. FT-IR confirms the presence of the critical nitrile and aromatic functional groups through their characteristic vibrational frequencies. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. The convergence of data from these three orthogonal analytical methods provides a self-validating system, ensuring the unequivocal structural assignment required for all subsequent research and development activities.
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Chemical reactivity of the nitrile group in 2-(QUINOLIN-4-YL)ACETONITRILE
An In-Depth Technical Guide to the Chemical Reactivity of the Nitrile Group in 2-(QUINOLIN-4-YL)ACETONITRILE
Abstract
This compound is a cornerstone synthetic intermediate that marries the privileged quinoline scaffold with a versatile and highly reactive nitrile functional group.[1] This unique combination of an electron-deficient aromatic system and a reactive cyano moiety makes it an invaluable building block in medicinal chemistry and materials science. The quinoline core is a well-established pharmacophore present in numerous therapeutic agents, while the acetonitrile portion provides a functional handle for extensive chemical modification.[1][2][3] This guide offers an in-depth exploration of the chemical reactivity centered on the nitrile group of this molecule, providing researchers, scientists, and drug development professionals with a technical overview of its key transformations. We will delve into the mechanisms, experimental considerations, and synthetic applications of reactions such as hydrolysis, reduction, organometallic additions, and cycloadditions, as well as reactions leveraging the acidity of the adjacent methylene protons.
Molecular Architecture and Electronic Landscape
The reactivity of this compound is fundamentally governed by its electronic structure. The quinoline ring, a bicyclic aromatic heterocycle, is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property exerts a significant electron-withdrawing inductive effect (-I) on the rest of the molecule.
This electronic pull has two primary consequences that dictate the molecule's reactivity:
-
Activation of the Nitrile Group: The carbon atom of the nitrile group (C≡N) is rendered highly electrophilic. A resonance structure can be drawn that places a positive charge on this carbon, making it susceptible to attack by a wide range of nucleophiles.[4][5]
-
Acidification of α-Protons: The methylene bridge (-CH₂-) situated between the quinoline ring and the nitrile group is an active methylene compound. The protons on this carbon (α-protons) are significantly more acidic than those of a simple alkane. This is because the resulting carbanion is stabilized by resonance, with the negative charge delocalized over both the nitrile group and the electron-accepting quinoline system.[6][7]
These electronic features make this compound a versatile substrate for both nucleophilic additions at the nitrile and base-mediated reactions at the α-carbon.
Caption: Electronic hotspots in this compound.
Transformations of the Nitrile Group
The polarized carbon-nitrogen triple bond is the primary site for transformations involving nucleophilic addition.
Hydrolysis to Carboxylic Acids
One of the most fundamental reactions of nitriles is their hydrolysis to carboxylic acids, proceeding through an amide intermediate. This transformation is crucial for converting the nitrile handle into a versatile carboxylic acid group, a common pharmacophore and synthetic anchor. The reaction can be effectively catalyzed by either strong acid or strong base under heating.[5][8]
Mechanism:
-
Acid-Catalyzed: The nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon. A water molecule then attacks this carbon, and after proton transfer and tautomerization, an amide is formed. Continued heating under acidic conditions hydrolyzes the amide to the carboxylic acid and an ammonium salt.[8]
-
Base-Catalyzed: A hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting imine anion is protonated by water to give a hydroxy imine, which tautomerizes to the amide. Further hydrolysis of the amide under basic conditions yields a carboxylate salt, which is protonated during acidic workup to give the final carboxylic acid.[5]
Caption: Hydrolysis pathway of this compound.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a 6 M aqueous solution of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (10-20 volumes).
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and then in an ice bath. Adjust the pH to ~2-3 with a concentrated base solution (e.g., NaOH) to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(quinolin-4-yl)acetic acid.
Reduction to Primary Amines
The reduction of the nitrile group provides direct access to primary amines, specifically 2-(quinolin-4-yl)ethan-1-amine. These amines are critical building blocks for the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles, making this a highly valuable transformation in drug discovery.
The most common and effective method for this reduction is the use of a powerful hydride donor like lithium aluminum hydride (LiAlH₄).[4][9] Catalytic hydrogenation is also a viable, albeit sometimes slower, alternative.[10]
Mechanism (with LiAlH₄): The reaction involves two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄.[5]
-
The first hydride attacks the electrophilic nitrile carbon, breaking one of the π-bonds and forming an imine anion, which is stabilized by complexation with the aluminum species.
-
The second hydride attacks the imine carbon, breaking the remaining π-bond to give a dianion.
-
Aqueous workup protonates the dianion to yield the primary amine.[5][9]
| Reagent | Conditions | Product | Typical Yield | Reference |
| LiAlH₄ | 1) THF, 0 °C to RT; 2) H₂O/NaOH workup | Primary Amine | >85% | [9] |
| H₂/Raney Ni | EtOH or MeOH, high pressure (50-100 psi) | Primary Amine | 70-90% | [10] |
| BH₃·THF | THF, reflux | Primary Amine | Variable | [11] |
Experimental Protocol: Reduction with LiAlH₄
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-6 hours until the starting material is consumed (monitor by TLC).
-
Quenching (Fieser workup): Cautiously cool the flask back to 0 °C. Sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration. Wash the solid with additional THF or ethyl acetate. Concentrate the combined filtrates under reduced pressure to obtain the crude 2-(quinolin-4-yl)ethan-1-amine, which can be purified by chromatography or crystallization.
Addition of Grignard Reagents to form Ketones
The reaction of nitriles with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, is a powerful method for carbon-carbon bond formation, ultimately leading to ketones after hydrolysis.[8][12] This reaction allows for the introduction of a variety of alkyl, aryl, or vinyl groups.
Mechanism: The highly nucleophilic carbanion of the Grignard reagent attacks the electrophilic nitrile carbon to form a magnesium salt of an imine.[12] This intermediate is stable and does not react further with another equivalent of the Grignard reagent. Subsequent acidic aqueous workup hydrolyzes the imine to the corresponding ketone.[8][12]
Caption: Synthesis of ketones via Grignard addition to the nitrile.
Experimental Protocol: Grignard Reaction
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere, place a solution of this compound (1.0 eq) in anhydrous THF or diethyl ether.
-
Reagent Addition: Cool the solution to 0 °C. Add the Grignard reagent (e.g., methylmagnesium bromide, 1.1-1.3 eq) dropwise via a syringe.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution or dilute HCl.
-
Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ketone by column chromatography.
[3+2] Cycloaddition with Azides to form Tetrazoles
The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions. A prominent example in medicinal chemistry is the reaction with an azide (e.g., sodium azide) to form a tetrazole ring. Tetrazoles are considered bioisosteres of carboxylic acids, offering similar acidity and hydrogen-bonding capabilities but with improved metabolic stability and cell permeability.[1]
Mechanism: This reaction is typically catalyzed by a Lewis acid (e.g., ZnCl₂) or a proton source (e.g., NH₄Cl). The azide ion adds to the nitrile in a concerted or stepwise fashion to form the five-membered, aromatic tetrazole ring.
Experimental Protocol: Tetrazole Synthesis
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq), sodium azide (NaN₃, 1.5-2.0 eq), and ammonium chloride (NH₄Cl, 1.5-2.0 eq) in N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature and pour it into acidified water (pH ~2 with HCl).
-
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield the tetrazole product.
Reactivity of the α-Methylene Protons
The acidity of the protons on the carbon adjacent to the nitrile group enables a separate class of powerful C-C bond-forming reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[13] The carbanion of this compound, generated using a mild base like piperidine or ammonium acetate, can react with various aldehydes and ketones to form α,β-unsaturated products.[13][14]
Mechanism:
-
A weak base deprotonates the α-carbon to form a resonance-stabilized carbanion.
-
The carbanion acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone.
-
The resulting alkoxide intermediate is protonated to form a β-hydroxy nitrile.
-
Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of water) to yield the final conjugated product.[13]
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A Technical Guide to the Research Applications of 2-(QUINOLIN-4-YL)ACETONITRILE: A Versatile Synthetic Building Block
This guide provides an in-depth exploration of 2-(QUINOLIN-4-YL)ACETONITRILE, a heterocyclic compound of significant interest in modern chemical and pharmaceutical research. By integrating a privileged quinoline scaffold with a reactive acetonitrile moiety, this molecule serves as a versatile and powerful building block for the synthesis of complex chemical architectures with diverse functional properties. We will delve into its synthetic utility, highlight its role in the development of novel therapeutic agents, and provide practical, field-proven insights into its application.
Introduction: The Strategic Value of a Hybrid Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, found in a vast number of natural alkaloids and synthetic drugs.[1][2] Its rigid, aromatic structure provides an excellent platform for molecular recognition and interaction with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, antimalarial, and antibacterial effects.[3][4][5][6]
The strategic value of this compound lies in the fusion of this "privileged" quinoline core with a highly versatile acetonitrile functional group.[7] The acetonitrile moiety is not merely a passive substituent; it is an active participant in a wide array of organic transformations.[8][9] The acidic methylene protons and the reactive nitrile group itself offer multiple pathways for elaboration, enabling researchers to construct novel molecular frameworks.[7] This dual-functionality makes this compound a highly sought-after intermediate for creating libraries of compounds in drug discovery campaigns and for developing novel functional materials.[7][10]
Core Application: A Gateway to Novel Kinase Inhibitors
One of the most promising applications of this compound is its use as a key intermediate in the synthesis of potent inhibitors for critical cellular signaling pathways, particularly those regulated by protein kinases. Misregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug development.
A prime example is the use of 4-quinolineacetonitrile in the synthetic preparation of potential inhibitors of Bone Morphogenetic Protein (BMP) signaling.[11] BMP pathways are crucial for embryonic development and tissue homeostasis, and their dysregulation is implicated in various diseases. The following workflow illustrates how this compound can be leveraged as a starting material in a multi-step synthesis to generate complex heterocyclic systems designed to modulate such pathways.
Experimental Workflow: Synthesis of a Pyrazolo[1,5-a]pyrimidine-Quinoline Hybrid
This workflow conceptualizes a pathway inspired by known synthetic strategies for kinase inhibitors, demonstrating the utility of this compound as a foundational reagent.
Detailed Protocol:
Step 1: Synthesis of 3-(Dimethylamino)-2-(quinolin-4-yl)acrylonitrile
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as toluene or dioxane.
-
Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) to the solution.
-
Scientific Rationale: DMF-DMA serves as both a reactant and a dehydrating agent. It reacts with the active methylene group of the acetonitrile to form a reactive enaminonitrile intermediate. This step is crucial as it activates the starting material for the subsequent cyclization.
-
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., hexane or diethyl ether), and dry under vacuum to yield the enaminonitrile intermediate.
Step 2: Synthesis of the Pyrazolo[1,5-a]pyrimidine-Quinoline Derivative
-
Reactant Preparation: Suspend the 3-(Dimethylamino)-2-(quinolin-4-yl)acrylonitrile (1 equivalent) obtained from Step 1 in glacial acetic acid.
-
Reagent Addition: Add a substituted 3-aminopyrazole (1 equivalent) to the suspension.
-
Scientific Rationale: The aminopyrazole acts as a binucleophile. The reaction proceeds via a condensation-cyclization cascade. The acidic medium facilitates the elimination of dimethylamine, driving the reaction towards the formation of the stable, fused pyrazolo[1,5-a]pyrimidine ring system. This specific heterocyclic core is frequently found in kinase inhibitors.
-
-
Reaction: Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and pour it into ice-water. Basify the solution carefully with an aqueous solution of sodium bicarbonate or ammonium hydroxide to precipitate the product.
-
Purification: Collect the crude product by filtration. Purify the solid by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to obtain the final target scaffold.
Expanding the Horizon: Further Research Applications
While its role in kinase inhibitor synthesis is prominent, the utility of this compound extends to other domains of chemical research. The reactive nature of both the quinoline and acetonitrile components opens up a variety of possibilities.
Antiviral Drug Discovery
The quinoline scaffold is a key component in several antiviral agents.[12][13] Researchers can utilize this compound as a starting point to synthesize novel derivatives for screening against various viral targets. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing handles to attach other pharmacophores known to interact with viral proteins like proteases or polymerases.[7]
Development of Fluorescent Probes
Extended aromatic systems based on the quinoline ring are known to possess interesting photophysical properties.[7] By using this compound in reactions that extend the conjugation of the system (e.g., Knoevenagel condensation), researchers can develop novel fluorescent dyes and molecular probes. These probes could be designed for applications in cellular imaging or as sensors for specific metal ions or biomolecules.
Anticancer Agent Development
Beyond kinase inhibition, quinoline derivatives have shown broad anti-proliferative activity against various cancer cell lines.[14][15] The core scaffold can be modified at different positions to optimize activity and selectivity. Starting from this compound, structure-activity relationship (SAR) studies can be systematically performed by converting the nitrile into different functional groups (e.g., tetrazoles, amides) and evaluating their impact on cytotoxicity and mechanism of action.[7][14] For instance, certain derivatives have been investigated for their ability to induce cell cycle arrest and apoptosis.[14]
| Compound Class | Target/Activity | Representative IC50/GI50 Values | Reference |
| Quinoline-Nitrogen Heterocycle Hybrids | Pim-1 Kinase / Anti-proliferative | 2.61 - 4.73 µM (against PC-3/KG-1 cells) | [14] |
| 2,8-bis(trifluoromethyl)quinolines | Zika Virus (ZIKV) Replication | ~75% inhibition of virus replication | [12] |
| Diarylpyrazolyl-substituted quinolines | Dengue Virus (DENV-2) | IC50: 0.81 µM | [13] |
| 2-(4-acrylamidophenyl)-quinoline derivatives | SIRT3 Inhibition | IC50: 7.2 µM | [16] |
This table presents data for various quinoline derivatives to illustrate the therapeutic potential of the core scaffold. Values are context-dependent and shown for comparative purposes.
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a strategic tool for innovation in medicinal chemistry and materials science. Its value is derived from the potent combination of a biologically validated quinoline core and a synthetically versatile acetonitrile handle. The protocols and applications discussed herein demonstrate its proven utility in constructing complex molecules with significant biological activity. As the demand for novel therapeutics and functional materials continues to grow, the strategic application of well-designed building blocks like this compound will be paramount in accelerating the pace of discovery. Future research will undoubtedly uncover new reactions and applications for this powerful scaffold, further cementing its role in the advancement of chemical science.
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Discovery and history of quinoline-4-acetonitrile compounds
An In-Depth Technical Guide to the Discovery and History of Quinoline-4-Acetonitrile Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, a privileged heterocyclic system that forms the core of numerous therapeutic agents. This technical guide delves into the history and chemical evolution of a specific, highly versatile derivative: quinoline-4-acetonitrile. Rather than a singular moment of discovery, the story of this compound is one of logical synthetic progression, built upon a century of foundational research into quinoline chemistry. We will explore the initial isolation of quinoline, the development of classical synthetic routes that established the importance of the 4-position, and the emergence of quinoline-4-acetonitrile as a critical building block for constructing complex, biologically active molecules. This guide provides field-proven insights, detailed experimental protocols, and a causal analysis of synthetic choices to equip researchers with a thorough understanding of this important chemical entity.
The Genesis of a Pharmacophore: The Quinoline Ring System
The journey of quinoline chemistry begins not in a pristine laboratory, but in the complex, tarry mixture derived from the distillation of coal. In 1834, German chemist Friedlieb Ferdinand Runge first isolated a yellow-colored, nitrogen-containing substance from coal tar, which he named "chinolin"[1]. However, it would take several more decades for the true structure of this molecule to be elucidated. In 1869, the renowned chemist August Kekulé, applying his revolutionary theories of aromatic structures, proposed the now-familiar fused ring system: a benzene ring fused to a pyridine ring[1].
This structural determination unlocked the door to synthetic exploration. The initial supply from coal tar was limited, but the development of named reactions for its laboratory synthesis allowed for widespread investigation. The Skraup synthesis, reported in 1880, was a landmark achievement, enabling the production of quinoline from aniline, glycerol, and an oxidizing agent, thereby providing chemists with a reliable supply for further study and derivatization[1].
The early medicinal significance of the quinoline core was driven by nature. Quinine, an alkaloid extracted from the bark of the Cinchona tree, had been used for centuries to treat malaria[2][3]. Its structure, containing a quinoline moiety, inspired chemists to synthesize and evaluate a vast library of related compounds, leading to the development of highly effective synthetic antimalarials like Chloroquine in the 1930s and Primaquine[1][2][3]. This cemented the quinoline scaffold as a "privileged" structure in medicinal chemistry, one that is repeatedly found in successful therapeutic agents.[2][4]
The Strategic Importance of the 4-Position: Foundational Syntheses
As synthetic methodologies became more sophisticated, chemists gained the ability to install functional groups at specific positions on the quinoline ring, allowing for fine-tuning of a molecule's properties. The 4-position, in particular, emerged as a critical site for modification. Several classical reactions were instrumental in providing access to quinoline-4-carboxylic acids, the precursors to many other 4-substituted derivatives.
| Reaction Name | Reactants | Product | Significance |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | 2-Substituted Quinoline-4-Carboxylic Acid | Provides a direct route to quinoline-4-carboxylic acids with substitution at the 2-position.[3][5] |
| Pfitzinger Reaction | Isatin, Carbonyl Compound (with α-methylene group), Base | Substituted Quinoline-4-Carboxylic Acid | A versatile method for generating diverse quinoline-4-carboxylic acid analogs by varying the carbonyl component.[5][6][7] |
| Conrad-Limpach Synthesis | Anilines, β-ketoesters | 4-Quinolone | Reaction at lower temperatures yields a β-amino acrylate which cyclizes to a 4-quinolone, a key tautomer and precursor.[7] |
These methods were pivotal. They established reliable pathways to functionalize the C4 position, turning it into a gateway for introducing diverse chemical functionalities and exploring structure-activity relationships (SAR). The carboxylic acid group, in particular, is a versatile handle, readily converted into amides, esters, and other functional groups, which greatly expanded the chemical space available to medicinal chemists.[6][8]
Logical Relationship: From Foundational Synthesis to a Versatile Intermediate
The diagram below illustrates the logical progression from the early, broad syntheses of the quinoline core to the more targeted methods that provided access to key 4-substituted intermediates, setting the stage for the development of compounds like quinoline-4-acetonitrile.
Caption: Logical progression from the quinoline core to the key quinoline-4-acetonitrile intermediate.
Quinoline-4-Acetonitrile: A Versatile Synthetic Intermediate
Quinoline-4-acetonitrile, also known as 4-(cyanomethyl)quinoline, did not emerge from a targeted drug discovery program aimed at creating a final therapeutic product. Instead, its value lies in its role as a highly versatile synthetic intermediate.[6] The introduction of the acetonitrile (-CH₂CN) group at the 4-position provides a powerful tool for molecular elaboration.
Causality Behind Its Utility:
-
Reactive Methylene Group: The methylene (-CH₂-) protons are acidic due to their position adjacent to both the electron-withdrawing quinoline ring and the nitrile group. This allows the carbon to be easily deprotonated by a base, creating a nucleophilic carbanion. This nucleophile can then participate in a wide range of carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures.
-
Versatile Nitrile Group: The nitrile (-C≡N) group is a synthetic chameleon. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cyclization reactions to form other heterocyclic rings, such as tetrazoles or pyrimidines.[6] This functional group tolerance and reactivity make it an ideal handle for SAR studies in drug discovery campaigns.[6]
The combination of these features makes quinoline-4-acetonitrile a valuable building block for synthesizing libraries of novel compounds for biological screening, particularly in the search for new anticancer, antibacterial, and antimalarial agents.[6]
Synthetic Evolution and Methodologies
There is no single "discovery" synthesis for quinoline-4-acetonitrile. Rather, its preparation relies on the application of well-established organic chemistry principles to known quinoline precursors. The most logical and historically relevant pathway proceeds from lepidine (4-methylquinoline), a compound that can be synthesized directly via methods analogous to the Doebner-von Miller reaction.[4]
Workflow: Synthesis of Quinoline-4-Acetonitrile from Lepidine
Caption: Key steps in the synthesis of Quinoline-4-Acetonitrile from Lepidine.
Detailed Experimental Protocol: Synthesis of Quinoline-4-Acetonitrile
The following protocol is a representative, self-validating system based on standard, well-documented chemical transformations.
Objective: To synthesize quinoline-4-acetonitrile from lepidine (4-methylquinoline).
Step 1: Radical Bromination of Lepidine to form 4-(Bromomethyl)quinoline
-
Rationale: The methyl group on the quinoline ring is benzylic-like, making it susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine, minimizing side reactions. A radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide is required to start the chain reaction upon heating. Carbon tetrachloride (CCl₄) or benzene are classic, non-reactive solvents for this transformation.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve lepidine (1.0 eq) in a suitable solvent such as carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the mixture to reflux (approx. 77°C for CCl₄) and monitor the reaction by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(bromomethyl)quinoline, which can be used directly in the next step or purified by column chromatography.
-
Step 2: Nucleophilic Substitution to form Quinoline-4-Acetonitrile
-
Rationale: The bromo-intermediate is an excellent substrate for Sₙ2 reactions. The cyanide ion (from NaCN or KCN) is a potent nucleophile that will readily displace the bromide ion. A polar aprotic solvent like DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) is ideal as it solvates the cation (Na⁺ or K⁺) but not the cyanide anion, enhancing its nucleophilicity.
-
Procedure:
-
In a round-bottom flask, dissolve the crude 4-(bromomethyl)quinoline (1.0 eq) from the previous step in DMSO.
-
Add sodium cyanide (NaCN) (1.2 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Stir the mixture at room temperature. The reaction is typically exothermic and should be monitored by TLC until the starting material is consumed (usually 1-3 hours).
-
Pour the reaction mixture into a separatory funnel containing water and extract several times with a suitable organic solvent like ethyl acetate.
-
Combine the organic extracts and wash thoroughly with brine to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure quinoline-4-acetonitrile as a solid.
-
Conclusion
The history of quinoline-4-acetonitrile is not one of a dramatic discovery, but of a quiet, logical evolution in synthetic chemistry. From the initial isolation of the parent quinoline heterocycle, the development of classical synthetic reactions provided access to specifically functionalized derivatives. The recognition of lepidine as a convenient precursor, combined with the reliability of free-radical substitution and nucleophilic displacement reactions, established a straightforward path to quinoline-4-acetonitrile. Its true significance lies not as an end-product, but as a potent and versatile intermediate—a testament to how the progressive mastery of organic synthesis provides the crucial tools that empower medicinal chemists to build the complex, life-saving molecules of the future.
References
- BIOSYNCE. (2025, October 17). What is the history of the discovery of quinoline? Blog.
- Patel, R., et al. (2021).
- BenchChem. (2025). 2-(Quinolin-4-yl)acetonitrile. Product Page.
- ResearchGate. (2025, August 6). A brief history of quinoline as antimalarial agents.
- International Journal of Pharmaceutical Sciences Review and Research. (2014, February 28). A Brief History of Quinoline as Antimalarial Agents.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- BenchChem.
- ACS Publications. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
- MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
Sources
- 1. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
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- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. tandfonline.com [tandfonline.com]
The Strategic Linchpin in Heterocyclic Chemistry: A Technical Guide to 2-(Quinolin-4-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of heterocyclic chemistry and drug discovery, the quinoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Among its myriad derivatives, 2-(Quinolin-4-yl)acetonitrile has emerged as a strategic linchpin, a versatile building block prized for its inherent reactivity and potential to unlock novel molecular architectures with significant biological activity. This technical guide provides an in-depth exploration of this compound, from its synthesis and fundamental reactivity to its pivotal role in the construction of complex heterocyclic systems with proven therapeutic potential.
Core Synthesis and Mechanistic Considerations
The primary and most efficient route to this compound involves the nucleophilic substitution of a halo-quinoline, typically 4-chloroquinoline, with a cyanide source. This approach is favored for its high yields and the ready availability of the starting materials.
Optimized Protocol for the Synthesis of this compound
This protocol outlines a robust and reproducible method for the synthesis of this compound, emphasizing safety and yield optimization.
Materials:
-
4-Chloroquinoline
-
Sodium Cyanide (or Potassium Cyanide)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 4-chloroquinoline (1 equivalent) in anhydrous DMSO.
-
Addition of Cyanide: Carefully add sodium cyanide (1.2 equivalents) portion-wise to the stirred solution at room temperature. Caution: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Progression: Heat the reaction mixture to 80-90°C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed. The causality behind this temperature choice lies in the need to overcome the activation energy for the nucleophilic aromatic substitution while minimizing potential side reactions.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Extraction and Washing: Separate the organic layer and wash it sequentially with water and brine to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of starting material and byproducts. The characteristic methylene protons and the nitrile carbon signals are key indicators of successful synthesis.
The Dual Reactivity Profile: A Gateway to Heterocyclic Diversity
The synthetic utility of this compound stems from the dual reactivity of its structure: the activated methylene group and the versatile nitrile functionality. This allows for a diverse range of chemical transformations, making it a powerful precursor for the synthesis of fused heterocyclic systems.
The Activated Methylene Group: A Nucleophilic Hub
The protons of the methylene group are acidic due to the electron-withdrawing effects of both the quinoline ring and the nitrile group. This allows for facile deprotonation with a suitable base to generate a stabilized carbanion, which can then act as a potent nucleophile in various carbon-carbon bond-forming reactions.
The Nitrile Group: A Versatile Functional Handle
The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and amides. More importantly, it is an excellent electrophile and can participate in cyclization reactions to form new heterocyclic rings.
Application in the Synthesis of Pyrimido[4,5-b]quinolines: A Case Study in Drug Design
A prime example of the synthetic prowess of this compound is its application in the synthesis of pyrimido[4,5-b]quinolines. This class of fused heterocycles has garnered significant attention due to its potent and diverse biological activities, including anticancer and antimicrobial properties.[3][4][5][6][7]
Synthetic Workflow for Pyrimido[4,5-b]quinolines
The synthesis of the pyrimido[4,5-b]quinoline core from this compound typically proceeds through a multi-step sequence involving the reactivity of both the methylene and nitrile functionalities.
Caption: Synthetic workflow for Pyrimido[4,5-b]quinolines.
Step-by-Step Methodology:
-
Formation of the Enamine Intermediate: this compound is reacted with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a reactive enamine intermediate. This step leverages the nucleophilicity of the activated methylene group.
-
Cyclocondensation: The enamine intermediate is then subjected to a cyclocondensation reaction with a suitable binucleophile, such as guanidine or urea. The nitrile group acts as an electrophile, and the reaction proceeds via an intramolecular cyclization followed by aromatization to yield the final pyrimido[4,5-b]quinoline ring system.[1]
Biological Significance of Pyrimido[4,5-b]quinoline Derivatives
Derivatives of pyrimido[4,5-b]quinoline have demonstrated significant potential in drug development, particularly as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[5]
Table 1: Anticancer Activity of Selected Pyrimido[4,5-b]quinoline Derivatives
| Compound | Target | Cell Line | IC₅₀ (µM) | Citation |
| 4d | EGFR | MCF-7 | 0.065 | [5] |
| 4i | EGFR | MCF-7 | 0.116 | [5] |
| 4l | EGFR/HER2 | MCF-7 | 0.052 (EGFR), 0.055 (HER2) | [5] |
| 5b | HER2 | MCF-7 | 0.073 | [3] |
The data presented in Table 1 highlights the potent and, in some cases, dual inhibitory activity of these compounds, underscoring the value of the pyrimido[4,5-b]quinoline scaffold in the design of targeted cancer therapies. The causality behind the potent activity of these compounds is often attributed to their ability to fit into the ATP-binding site of the kinase domain of these receptors, leading to the inhibition of downstream signaling pathways that promote cell growth and survival.
Caption: Simplified EGFR/HER2 signaling pathway and inhibition.
The Thorpe-Ziegler Cyclization: An Intramolecular Approach
The Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction, provides another elegant strategy for constructing new rings using nitrile-containing precursors.[8][9][10][11] While less commonly reported for this compound itself, the principles of this reaction highlight the potential for creating novel fused systems by introducing a second nitrile group into the molecule.
Reaction Mechanism:
-
Deprotonation: A strong base deprotonates the α-carbon of one of the nitrile groups, forming a carbanion.
-
Intramolecular Attack: The carbanion undergoes an intramolecular nucleophilic attack on the carbon of the second nitrile group, forming a cyclic imine anion.
-
Tautomerization: The cyclic imine anion tautomerizes to a more stable cyclic enamine.
-
Hydrolysis: Subsequent acidic hydrolysis of the enamine yields the final cyclic ketone.
This methodology offers a powerful tool for the synthesis of carbocyclic and heterocyclic rings fused to the quinoline core, further expanding the synthetic utility of this compound derivatives.
Conclusion and Future Perspectives
This compound is more than just a simple chemical intermediate; it is a testament to the power of strategic molecular design in heterocyclic chemistry. Its dual reactivity, coupled with the inherent biological relevance of the quinoline scaffold, makes it an invaluable tool for the synthesis of complex and biologically active molecules. The successful application of this building block in the development of potent anticancer agents, particularly pyrimido[4,5-b]quinoline derivatives, serves as a compelling example of its potential.
Future research in this area will likely focus on exploring the full scope of its reactivity, developing novel cyclization strategies, and synthesizing a wider range of fused heterocyclic systems. As our understanding of the molecular basis of disease continues to grow, the demand for novel and diverse chemical scaffolds will only increase. In this context, this compound is poised to remain a key player, providing a reliable and versatile starting point for the discovery of the next generation of therapeutic agents.
References
- Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Advances, 2024.
- Synthesis of Some New Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives. Current Research in Chemistry, 2015.
- Synthesis of novel pyrimido[4,5-b]quinolines as potential anticancer agents and HER2 inhibitors. Chemical Biology & Drug Design, 2023.
- Synthesis of pyrimido[4,5-b]quinolines derivatives 2-4. Journal of Heterocyclic Chemistry, 2024.
- Synthesis and Preliminary Antimicrobial Activity of New Pyrimido[4,5-b]-quinoline and Pyrido[2,3-d]pyrimidine.
- Synthesis of novel pyrimido[4,5-b]quinoline derivatives as dual EGFR/HER2 inhibitors as anticancer agents. Archiv der Pharmazie, 2024.
- Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.
- The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone. Benchchem.
- Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 2021.
- Synthesis and Antibacterial Activity of Pyrimido[4,5-b]quinolines.
- This compound. Benchchem.
- Thorpe reaction. Wikipedia.
- Thrope Ziegler Cycliz
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- 1. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Synthesis of novel pyrimido[4,5-b]quinolines as potential anticancer agents and HER2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel pyrimido[4,5-b]quinoline derivatives as dual EGFR/HER2 inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
A Technical Guide to 2-(Quinolin-4-yl)acetonitrile: Properties, Synthesis, and Analytical Methodologies
This guide provides a comprehensive technical overview of 2-(quinolin-4-yl)acetonitrile (CAS No: 14003-46-4), a pivotal intermediate in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical characteristics, spectroscopic profile, and practical methodologies essential for its application. The narrative emphasizes the causal reasoning behind experimental choices, ensuring both technical accuracy and field-proven insight.
Introduction and Strategic Importance
This compound, also known as 4-quinolineacetonitrile, is a bifunctional molecule that marries the privileged quinoline scaffold with a reactive acetonitrile moiety. The quinoline ring system is a cornerstone in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs with a wide array of biological activities.[1] The strategic placement of the acetonitrile group at the 4-position provides a versatile chemical handle, a nucleophilic α-carbon, and a nitrile group that can be readily transformed into other critical functional groups such as carboxylic acids, amides, and tetrazoles.[1]
This unique combination makes it a valuable starting material for constructing more complex heterocyclic systems, including pyrimidoquinolines, which have demonstrated potential as anticancer, antibacterial, and antimalarial agents.[1] Its utility has been specifically noted in the synthesis of potential inhibitors of bone morphogenetic protein (BMP) signaling, highlighting its relevance in modern drug discovery campaigns.[2]
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective use in research and development. The data presented below has been aggregated from multiple sources to provide a comprehensive profile.
Structural and General Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Quinolineacetonitrile, 4-Quinolylacetonitrile | [3][4] |
| CAS Number | 14003-46-4 | [3][4] |
| Molecular Formula | C₁₁H₈N₂ | [3][4] |
| Molecular Weight | 168.19 g/mol | [2] |
| Appearance | Off-white to pink solid | [2] |
Key Physicochemical Parameters
| Property | Value | Notes | Source(s) |
| Melting Point | 144-145 °C | Experimental value. | [2] |
| Boiling Point | 355.9 ± 17.0 °C | Predicted value. | [2] |
| Density | 1.176 ± 0.06 g/cm³ | Predicted value. | [2] |
| pKa | 4.17 ± 0.13 | Predicted value. The quinoline nitrogen is basic, with a predicted pKa similar to quinoline itself (pKa ≈ 4.9). This value indicates it will be protonated under moderately acidic conditions. | [2] |
Solubility Profile (Qualitative)
Quantitative solubility data is not widely published. However, based on its structure and data from analogous compounds, a qualitative solubility profile can be inferred. The aromatic quinoline ring imparts nonpolar character, while the nitrogen atoms (both quinoline and nitrile) introduce polarity and sites for hydrogen bonding.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Favorable dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | Capable of hydrogen bonding, but the large aromatic system may limit high solubility. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | Good dispersion forces with the aromatic system. |
| Ethers | Diethyl ether, THF | Sparingly Soluble | Limited polarity. |
| Aqueous | Water | Insoluble / Slightly Soluble | The large, nonpolar quinoline core dominates, leading to poor solvation by water. |
Expert Insight: The choice of solvent is critical for reactions and purification. For NMR analysis, DMSO-d₆ is often suitable. For reactions, DMF or acetonitrile can be excellent choices, depending on the required temperature and reagent compatibility. For crystallization, a solvent/anti-solvent system like ethanol/water or dichloromethane/hexane may prove effective.
Synthesis and Purification
While multiple general routes to quinolines exist, a direct and reliable method for synthesizing this compound involves the nucleophilic substitution of a suitable leaving group at the 4-position of the quinoline ring with a cyanide source. A common and effective precursor is 4-chloroquinoline.
Proposed Synthetic Workflow
The following diagram outlines a logical workflow for the synthesis of this compound from 4-chloroquinoline.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from established procedures for similar nucleophilic aromatic substitutions on chloroquinolines.
Objective: To synthesize this compound via nucleophilic substitution.
Materials:
-
4-Chloroquinoline (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 - 1.5 eq)
-
Dimethyl sulfoxide (DMSO)
-
Deionized Water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroquinoline in DMSO.
-
Reagent Addition: Carefully add sodium cyanide to the solution. CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
-
Reaction: Heat the reaction mixture to 120-140 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of cold water with stirring. A precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with water to remove residual DMSO and inorganic salts.
-
Purification:
-
Recrystallization: The most straightforward method. Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product.
-
Column Chromatography: If recrystallization is insufficient, purify the crude product using silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane.
-
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Self-Validation: The success of the synthesis is validated by the characterization of the final product. The melting point should be sharp and within the expected range (144-145 °C), and spectroscopic data (NMR, IR, MS) must be consistent with the target structure.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Spectra are predicted for a standard 400 MHz spectrometer.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆): The proton signals on the quinoline core are highly characteristic. The electron-withdrawing nature of the nitrogen atom and the ring currents result in a well-dispersed set of signals in the aromatic region.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.90 | d | 1H | H-2 | Deshielded due to proximity to the electronegative nitrogen atom. |
| ~ 8.20 | d | 1H | H-8 | Peri-position to the nitrogen, often downfield. |
| ~ 8.10 | d | 1H | H-5 | deshielded by the fused aromatic ring system. |
| ~ 7.85 | t | 1H | H-7 | Typical aromatic triplet, coupled to H-6 and H-8. |
| ~ 7.65 | t | 1H | H-6 | Typical aromatic triplet, coupled to H-5 and H-7. |
| ~ 7.50 | d | 1H | H-3 | Coupled to H-2. |
| ~ 4.50 | s | 2H | -CH₂-CN | Methylene protons adjacent to the nitrile and quinoline ring. Appears as a sharp singlet. |
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆): The carbon spectrum will show 10 distinct signals for the aromatic/heteroaromatic carbons and one signal each for the methylene and nitrile carbons.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 150.5 | C-2 | Carbon adjacent to nitrogen is significantly deshielded. |
| ~ 148.0 | C-8a | Quaternary carbon at the ring junction. |
| ~ 145.0 | C-4 | Carbon bearing the acetonitrile substituent. |
| ~ 131.0 | C-7 | Aromatic CH. |
| ~ 129.5 | C-5 | Aromatic CH. |
| ~ 128.0 | C-4a | Quaternary carbon at the ring junction. |
| ~ 126.0 | C-6 | Aromatic CH. |
| ~ 122.0 | C-3 | Aromatic CH. |
| ~ 120.0 | C-8 | Aromatic CH. |
| ~ 118.0 | -C≡N | Characteristic chemical shift for a nitrile carbon. |
| ~ 25.0 | -CH₂-CN | Aliphatic methylene carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying key functional groups. The spectrum is typically acquired on a solid sample using an ATR-FTIR spectrometer.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100-3000 | Medium-Weak | C-H stretch (aromatic) | Characteristic of sp² C-H bonds on the quinoline ring. |
| 2950-2850 | Weak | C-H stretch (aliphatic) | Asymmetric and symmetric stretching of the methylene (-CH₂) group. |
| 2255-2245 | Medium, Sharp | C≡N stretch (nitrile) | This is a highly diagnostic peak. Its presence is a strong indicator of the nitrile functional group. |
| 1600-1450 | Strong-Medium | C=C / C=N stretch | Aromatic ring skeletal vibrations. A series of sharp peaks is expected. |
| 850-750 | Strong | C-H bend (out-of-plane) | Bending vibrations of aromatic C-H bonds, indicative of the substitution pattern. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.
| Technique | Expected Result | Interpretation |
| Electrospray (ESI+) | m/z 169.076 ([M+H]⁺) | The protonated molecular ion is expected to be the base peak under soft ionization conditions. |
| Electron Impact (EI) | m/z 168 (M⁺˙) | The molecular ion should be clearly visible. |
| Fragmentation | m/z 141 ([M-HCN]⁺˙), m/z 128 ([Quinoline]⁺˙) | Common fragmentation pathways for quinolines involve the loss of HCN. Loss of the acetonitrile radical is also possible. |
Chemical Reactivity and Synthetic Utility
The dual functionality of this compound dictates its reactivity. The molecule offers three primary sites for chemical transformation, making it a highly versatile building block.
Caption: Key reactive sites and potential transformations.
-
A) Quinoline Nitrogen: As a weak base, this nitrogen can be protonated by acids or alkylated with electrophiles like alkyl halides to form quaternary quinolinium salts.
-
B) α-Carbon: The protons on the methylene bridge are acidic (pKa in DMSO ~25-29) due to the electron-withdrawing effects of both the quinoline ring and the nitrile group. Deprotonation with a suitable base (e.g., NaH, LDA) generates a potent nucleophile that can participate in alkylation, acylation, and condensation reactions.
-
C) Nitrile Group: The nitrile is a versatile functional group that can undergo:
-
Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (quinolin-4-ylacetic acid), a valuable intermediate itself.
-
Reduction: Catalytic hydrogenation (e.g., H₂/Raney Ni) or chemical reduction (e.g., LiAlH₄) reduces the nitrile to a primary amine (2-(quinolin-4-yl)ethan-1-amine).
-
Cycloaddition: Reaction with reagents like sodium azide can form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.
-
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
GHS Pictogram: GHS07 (Exclamation Mark).[4]
-
Handling: Use in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage temperature is 4°C for long-term stability.[4]
Conclusion
This compound is a compound of significant strategic value for synthetic and medicinal chemists. Its well-defined physical properties, coupled with its predictable and versatile reactivity, make it an indispensable building block for the creation of novel and complex molecular architectures. This guide provides the foundational knowledge and practical methodologies required for its effective use, from synthesis and purification to detailed analytical characterization. By leveraging the insights herein, researchers can confidently incorporate this powerful intermediate into their discovery and development workflows.
References
- Supporting Information for an unspecified article providing NMR and HRMS data for various quinolinone derivatives.
- Biochem Chemopharma. Certificate of Analysis for Acetonitrile.
-
PubChem. Compound Summary for 2-(2-Methylquinolin-4-yl)acetonitrile. [Link]
-
PubChem. Compound Summary for 2-(Quinolin-2-yl)acetonitrile. [Link]
- Lee, J. H., et al. (2006).
- MDPI. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.
-
PubChemLite. Data for 2-(quinolin-2-yl)acetonitrile. [Link]
- Dzurilla, M., et al. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
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PubChem. Compound Summary for 4-Quinolineacetonitrile. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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An In-depth Technical Guide to the Synthetic Routes of 2-(QUINOLIN-4-YL)ACETONITRILE
Introduction
2-(Quinolin-4-yl)acetonitrile is a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. Its structure, which marries the privileged quinoline scaffold with a reactive acetonitrile moiety, makes it a valuable building block for drug discovery and materials science.[1] The quinoline core is a well-established pharmacophore present in numerous pharmaceuticals, while the acetonitrile group serves as a versatile handle for constructing more complex molecular architectures through various chemical transformations.[1] This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound, offering detailed experimental protocols and mechanistic insights for researchers in the field.
Synthetic Strategies
Two principal and strategically distinct routes have emerged for the synthesis of this compound. The choice between these pathways often depends on the availability of starting materials, desired scale, and laboratory capabilities.
-
Route 1: Functionalization of 4-Methylquinoline (Lepidine) . This classic approach involves the modification of the methyl group of lepidine.
-
Route 2: Nucleophilic Substitution on a 4-Substituted Quinoline . This strategy relies on the displacement of a suitable leaving group, typically a halide, from the 4-position of the quinoline ring.
Caption: Overview of the two primary synthetic routes to this compound.
Route 1: Synthesis from 4-Methylquinoline (Lepidine)
This two-step pathway leverages the benzylic reactivity of the methyl group on 4-methylquinoline (lepidine). The process involves an initial free-radical bromination to form 4-(bromomethyl)quinoline, followed by a nucleophilic substitution with a cyanide salt.
Step 1: Free-Radical Bromination of 4-Methylquinoline
Causality of Experimental Choices: The benzylic position of 4-methylquinoline is susceptible to free-radical halogenation due to the resonance stabilization of the resulting benzylic radical. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine radicals, which minimizes side reactions such as addition to the aromatic ring.[2][3] A radical initiator, such as benzoyl peroxide or AIBN, is typically used, and the reaction is carried out in a non-polar solvent like carbon tetrachloride under reflux.[4]
Caption: Workflow for the synthesis of this compound from 4-methylquinoline.
Experimental Protocol: Synthesis of 4-(Bromomethyl)quinoline [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-bromosuccinimide (0.08 mol) in carbon tetrachloride.
-
Addition of Reactant: Add 4-methylquinoline (0.1 mol) to the stirred suspension.
-
Reaction: Heat the mixture to 60°C and then bring to a boil under reflux for 30 minutes.
-
Work-up: Filter the hot reaction mixture to remove succinimide.
-
Isolation: Allow the filtrate to cool, during which 4-(bromomethyl)quinoline will crystallize.
-
Purification: Wash the collected crystals thoroughly with water to remove any remaining succinimide and dry under a vacuum. Note: 4-(bromomethyl)quinoline is unstable and should be used promptly in the next step.
Step 2: Nucleophilic Substitution with Sodium Cyanide
Causality of Experimental Choices: The carbon-bromine bond in the benzylic 4-(bromomethyl)quinoline is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. The cyanide ion (CN⁻), typically from sodium or potassium cyanide, is a potent nucleophile for this SN2 reaction.[5][6] A polar aprotic solvent like dimethyl sulfoxide (DMSO) is ideal as it solvates the cation (Na⁺) while leaving the cyanide anion relatively free and highly nucleophilic, thus accelerating the reaction.[7]
Experimental Protocol: Synthesis of this compound [7]
-
Reaction Setup: In a round-bottom flask, dissolve 4-(bromomethyl)quinoline (1 equiv) in DMSO.
-
Addition of Nucleophile: Add a solution of sodium cyanide (1.8 equiv) in DMSO to the reaction mixture.
-
Reaction: Heat the resulting solution to 90°C for 2 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.
-
Isolation: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate) and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can be further purified by recrystallization or column chromatography.
| Parameter | Route 1 Data |
| Starting Material | 4-Methylquinoline |
| Key Intermediates | 4-(Bromomethyl)quinoline |
| Overall Yield | Moderate to Good |
| Purity | Good after purification |
Route 2: Synthesis from 4-Chloroquinoline
This approach involves a nucleophilic aromatic substitution (SNAr) reaction on 4-chloroquinoline. The electron-withdrawing effect of the quinoline nitrogen activates the C4 position towards nucleophilic attack, allowing for the displacement of the chloride leaving group.[8][9]
Direct Cyanation via Nucleophilic Aromatic Substitution
Causality of Experimental Choices: The direct displacement of the chloride in 4-chloroquinoline by a cyanide ion is a theoretically straightforward SNAr reaction. However, this transformation can be challenging. The Rosenmund-von Braun reaction, which employs copper(I) cyanide, often requires high temperatures and can lead to mixtures of products.[10][11] A more modern approach might involve palladium catalysis, which has been shown to be effective for the cyanation of various aryl halides.[12]
A more reliable, albeit two-step, method involves first converting the 4-chloroquinoline into a more reactive intermediate.
Two-Step Synthesis via a Tosyloxy Intermediate
This modified approach enhances the leaving group ability at the 4-position, facilitating the subsequent nucleophilic substitution by cyanide.
Step 1: Formation of the Tosylate
Causality of Experimental Choices: The chloro group is converted to a more reactive tosyloxy group. This is achieved by first hydrolyzing 4-chloroquinoline to 4-hydroxyquinoline (4-quinolinone), which is then reacted with tosyl chloride. The tosyloxy group is an excellent leaving group, making the subsequent nucleophilic attack by cyanide more facile.
Step 2: Reaction with Potassium Cyanide [10]
Causality of Experimental Choices: The highly reactive 4-tosyloxyquinoline readily undergoes SNAr with potassium cyanide under milder conditions than the direct cyanation of 4-chloroquinoline.
Caption: A potential two-step workflow for the synthesis of 4-cyanoquinoline from 4-chloroquinoline.
Note: The direct synthesis of this compound via this route would require the use of the acetonitrile anion as the nucleophile, which is a strong base and can lead to side reactions. The more common approach is the synthesis of 4-cyanoquinoline, which can then be further elaborated if needed.
Experimental Protocol: Synthesis of 4-Cyanopyranoquinolinedione (Illustrative of Cyanide Substitution) [10]
This protocol is for a related system but illustrates the principle of cyanide displacement of a tosyloxy group.
-
Formation of Tosylate: React the corresponding 4-hydroxy-pyranoquinolinedione with sodium p-toluenesulfonate to form the 4-tosylate intermediate.
-
Cyanation: Treat the isolated 4-tosylate with potassium cyanide to afford the 4-cyanopyranoquinolinedione.
| Parameter | Route 2 Data (via Tosylate) |
| Starting Material | 4-Chloroquinoline |
| Key Intermediates | 4-Hydroxyquinoline, 4-Tosyloxyquinoline |
| Overall Yield | Moderate |
| Purity | Good after purification |
Comparative Analysis and Conclusion
Both synthetic routes offer viable pathways to quinoline derivatives related to the target molecule.
-
Route 1 (from 4-Methylquinoline) is a robust and well-documented method. Its primary advantage is the predictable reactivity of the benzylic position. However, it involves the use of a hazardous intermediate, 4-(bromomethyl)quinoline, which is a lachrymator and should be handled with care.
-
Route 2 (from 4-Chloroquinoline) offers a more direct approach to functionalizing the 4-position of the quinoline ring. While direct cyanation can be challenging, the two-step method through a tosyloxy intermediate provides a reliable alternative. This route may be preferable if 4-chloroquinoline is more readily available or less expensive than 4-methylquinoline.
The selection of the optimal synthetic route will ultimately be determined by factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the safety considerations associated with the handling of intermediates and reagents.
References
-
Preparation of 4-(bromomethyl)quinoline. PrepChem.com. [Link]
- CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.
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Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. [Link]
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Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkat USA. [Link]
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
-
Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI. [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
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Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. [Link]
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Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy- And 2-methyl-4-hydroxyquinolines. ResearchGate. [Link]
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Reaction of substituted acetonitriles with S 2 Cl 2 in CH 2 Cl 2 at room temperature to give. ResearchGate. [Link]
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Nucleophilic displacement of a benzylic bromide using sodium cyanide. Organic Chemistry Portal. [Link]
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Regioselective synthesis of novel 2-chloroquinoline derivatives of 1,4-dihydropyridines. ResearchGate. [Link]
-
M543 - One-pot Synthesis of 2-seleno-4-methylquinoline. Molbank. [Link]
-
Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives. ResearchGate. [Link]
-
C—CN Bond-Forming Reactions. Thieme Chemistry. [Link]
-
Acetonitrile-Mediated Synthesis of 2,4-Dichloroquinoline from 2Ethynylaniline and 2,4-Dichloroquinazoline from Anthranilonitrile. ResearchGate. [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]
-
Radical bromination. YouTube. [Link]
-
Nucleophilic substitution reactions with cyanide. YouTube. [Link]
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4-Methylquinoline. PubChem. [Link]
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Solved 14 Free Radical Bromination of 4-Methylbenzoic Acid. Chegg.com. [Link]
-
relative nucleophilicities of anions in acetonitrile whose counterion, potassium. ScholarWorks @ Georgia State University. [Link]
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The Reaction of Alkyl Halides with Cyanide Ions. Chemistry LibreTexts. [Link]
-
Synthesis of Novel Cyano Quinoline Derivatives. ResearchGate. [Link]
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Methodological & Application
Application Note & Experimental Protocol: Synthesis of 2-(Quinolin-4-yl)acetonitrile
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 2-(quinolin-4-yl)acetonitrile, a key building block in medicinal chemistry and pharmaceutical research. The quinoline scaffold is a privileged structure found in numerous FDA-approved drugs, and its functionalization is of paramount importance.[1][2][3] This protocol details a robust and reproducible method starting from the readily available 4-chloroquinoline via a nucleophilic aromatic substitution (SNAr) reaction. We delve into the mechanistic rationale behind the procedural steps, emphasize critical safety protocols required when handling cyanide reagents, and provide detailed characterization guidelines for the final product. This guide is intended for researchers and scientists in organic synthesis and drug development.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The compound this compound serves as a versatile synthetic intermediate, where the nitrile group can be readily transformed into other functional groups such as carboxylic acids, amines, or amides, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.[4]
The protocol described herein employs a classic and efficient nucleophilic aromatic substitution (SNAr) pathway. This method is favored for its reliability, scalability, and use of accessible starting materials. The core of this transformation involves the displacement of a chloride ion from the 4-position of the quinoline ring by a cyanide nucleophile.
Reaction Scheme
Figure 1: Synthesis of this compound from 4-chloroquinoline.
Mechanistic Insight: The Rationale for SNAr
The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is viable due to the specific electronic properties of the quinoline ring.
-
Activation: The nitrogen atom within the quinoline ring is strongly electron-withdrawing. This property significantly reduces the electron density at the C4 position, making it electrophilic and highly susceptible to attack by nucleophiles.
-
Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Rearomatization: The aromaticity of the quinoline ring is a powerful driving force. The system rapidly rearomatizes by expelling the chloride ion (Cl⁻) as a leaving group, yielding the stable final product, this compound.
Causality Behind Solvent Choice: The use of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is critical. DMSO effectively solvates the sodium cation (Na⁺) while leaving the cyanide anion (CN⁻) relatively "bare" and highly reactive. Its high boiling point (189 °C) also permits the reaction to be conducted at elevated temperatures, providing the necessary activation energy to overcome the reaction barrier efficiently.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis.
Materials and Reagents
| Reagent | CAS No. | Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Chloroquinoline | 611-35-8 | C₉H₆ClN | 163.61 | 5.00 g | 30.56 | 98%+ purity |
| Sodium Cyanide | 143-33-9 | NaCN | 49.01 | 2.25 g | 45.91 | 97%+ purity, EXTREMELY TOXIC |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | C₂H₆OS | 78.13 | 50 mL | - | Anhydrous grade |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | ~500 mL | - | For work-up |
| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | As needed | - | For recrystallization |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Thermometer or thermocouple probe
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Glass funnel and filter paper
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
CRITICAL SAFETY PRECAUTIONS
This procedure involves sodium cyanide, which is a fast-acting and potentially lethal poison. All handling must be performed with extreme caution.
-
Fume Hood: All operations involving sodium cyanide MUST be conducted in a certified, well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.
-
Acid Incompatibility: NEVER allow sodium cyanide to come into contact with acids. This will generate highly toxic hydrogen cyanide (HCN) gas. Ensure all glassware is free of acidic residue.
-
Cyanide Quenching & Waste Disposal: A dedicated cyanide waste container must be used. All aqueous waste and cleaning rinses must be treated with an excess of sodium hypochlorite (bleach) or hydrogen peroxide under basic conditions (pH > 10) to oxidize cyanide to the much less toxic cyanate before disposal.
-
Emergency Preparedness: Ensure a cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) is immediately accessible and that personnel are trained in its use.
Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble the 100 mL three-neck flask with a magnetic stir bar, reflux condenser, and a thermometer. Ensure all joints are properly sealed. The setup should be in a fume hood.
-
Reagent Addition: Carefully add sodium cyanide (2.25 g, 45.91 mmol) and anhydrous DMSO (50 mL) to the reaction flask.
-
Initial Stirring: Begin stirring the mixture. Stir for 10-15 minutes at room temperature to ensure the sodium cyanide is well-dispersed.
-
Addition of Starting Material: Add 4-chloroquinoline (5.00 g, 30.56 mmol) to the flask.
-
Heating: Heat the reaction mixture to 120 °C using the heating mantle. Maintain this temperature for 4-6 hours .
-
Reaction Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the 4-chloroquinoline spot.
-
Work-up (Precipitation): Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature (~25 °C). In a separate large beaker, prepare approximately 400 mL of ice-cold deionized water. Slowly and carefully pour the dark reaction mixture into the ice-water with vigorous stirring. A solid precipitate should form.
-
Isolation: Allow the slurry to stir for 30 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (2 x 50 mL) to remove residual DMSO and inorganic salts.
-
Drying: Press the solid dry on the funnel, then transfer it to a watch glass to air-dry. For complete drying, place the solid in a vacuum oven at 50 °C overnight. The expected yield of crude product is typically in the range of 80-90%.
Purification
-
Recrystallization: Transfer the dried crude solid to a suitably sized Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture until the solid completely dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol.
-
Final Drying: Dry the purified product under vacuum.
Product Characterization
-
Appearance: Off-white to pale yellow solid.
-
Expected Yield: 75-85% (after recrystallization).
-
¹H NMR (400 MHz, CDCl₃): δ 8.95 (d, 1H), 8.20 (d, 1H), 8.05 (d, 1H), 7.80 (t, 1H), 7.65 (t, 1H), 7.50 (d, 1H), 4.10 (s, 2H).
-
¹³C NMR (100 MHz, CDCl₃): δ 150.8, 148.5, 144.2, 130.5, 129.8, 127.3, 125.4, 122.1, 118.9, 116.5, 25.7.
-
IR (KBr, cm⁻¹): 2250 (C≡N stretch), 1590, 1500 (C=C, C=N aromatic stretches).
-
Mass Spec (ESI+): m/z = 169.07 [M+H]⁺.
Workflow Visualization
The following diagram illustrates the complete experimental workflow from initial setup to final product analysis.
Caption: Workflow for the synthesis of this compound.
References
- RSC Publishing. (n.d.). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Royal Society of Chemistry.
- Wikipedia. (n.d.). Cyanation.
- MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- CymitQuimica. (n.d.). CAS 14068-28-1: 2-(quinolin-2-yl)acetonitrile.
- PubMed Central. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- (n.d.). Synthesis of Quinoline and derivatives.
- MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
- PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- PubMed Central. (n.d.). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds.
- (n.d.). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- RSC Publishing. (n.d.). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry.
- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
- ResearchGate. (2025, August 7). Acetonitrile-Mediated Synthesis of 2,4-Dichloroquinoline from 2Ethynylaniline and 2,4-Dichloroquinazoline from Anthranilonitrile | Request PDF.
- Google Patents. (2014, January 1). Preparation method of 2-(pyridine-4-yl) acetonitrile.
- ResearchGate. (n.d.). Anodic cyanation of C-4 substituted piperidines: Total synthesis of alkaloid 241 D | Request PDF.
- (2025, March 21). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.
- (2022, September 9). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source.
- Frontiers. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.
- (n.d.). 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure.
- PubMed Central. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products.
- (2025, August 7). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers.
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A Step-by-Step Guide to the Purification of 2-(QUINOLIN-4-YL)ACETONITRILE: Principles and Protocols
An Application Note for Researchers and Drug Development Professionals
Abstract
2-(Quinolin-4-yl)acetonitrile is a pivotal intermediate in medicinal chemistry and organic synthesis, serving as a building block for a wide array of more complex, biologically active molecules.[1] The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, complicate reaction kinetics, and compromise the integrity of final products, particularly in a drug development context. This guide provides a comprehensive, step-by-step protocol for the purification of this compound, designed for researchers and scientists. We will explore two primary, field-proven methods: recrystallization and flash column chromatography. The causality behind experimental choices, from solvent selection to analytical validation, is explained to ensure a robust and reproducible purification workflow.
Introduction: The Imperative for Purity
The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous pharmaceuticals.[2] As a functionalized quinoline derivative, this compound (MW: 168.20 g/mol , Formula: C₁₁H₈N₂) is a valuable precursor.[3][4] Synthetic routes, however, can introduce a variety of impurities, including unreacted starting materials, reagents, and side-products. For instance, syntheses involving acetonitrile can introduce related impurities that are difficult to remove.[5] Therefore, a robust purification strategy is not merely a suggestion but a requirement for generating high-quality, reliable downstream data and products.
This document outlines a logical workflow from initial crude material assessment to final purity verification, empowering the researcher to select the most appropriate method based on impurity profile, available equipment, and desired final purity.
Characterization of Crude this compound
Before commencing purification, it is crucial to understand the nature of the crude material. The compound is typically a solid at room temperature.[3]
Potential Impurities:
-
Starting Materials: Depending on the synthetic route, this could include precursors like 4-chloroquinoline or related compounds.
-
Solvents: Residual solvents from the reaction, such as Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF), may be present.[6]
-
Side-Products: Isomers or products from incomplete reactions.
Initial Assessment Protocol:
-
Thin-Layer Chromatography (TLC): Dissolve a small amount of the crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Spot it on a silica gel TLC plate and develop it with a solvent system like Hexane:Ethyl Acetate (e.g., 7:3 v/v). Visualize under UV light (254 nm). The number and intensity of spots will give a qualitative measure of purity.
-
Solubility Tests: Test the solubility of the crude material in a range of solvents at room temperature and upon heating. This data is critical for designing the purification strategy, especially for recrystallization.
Overall Purification Strategy
The purification strategy is a multi-step process designed to systematically remove impurities. The choice between recrystallization and chromatography depends on the nature of the impurities. Recrystallization is highly effective for removing small amounts of impurities from a largely crystalline solid, while chromatography excels at separating complex mixtures with closely related components.
Caption: High-level workflow for the purification of this compound.
Method A: Purification by Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the target compound well when hot but poorly when cold, while impurities remain either soluble or insoluble at all temperatures.
Solvent Selection
The choice of solvent is the most critical parameter. Acetonitrile is often an excellent choice for nitrogen-containing heterocyclic compounds.[7] Based on the polar nitrile group and the aromatic quinoline system, a moderately polar solvent is predicted to be effective.
| Solvent | Boiling Point (°C) | Properties & Rationale |
| Acetonitrile | 82 | A moderately polar aprotic solvent. Often provides good solubility differential for aromatic nitriles. |
| Ethanol | 78 | A polar protic solvent. May be too effective a solvent, leading to poor recovery, but can be used in a co-solvent system. |
| Isopropanol | 82 | Similar to ethanol but slightly less polar. Can offer a better recovery profile. |
| Ethyl Acetate | 77 | A moderately polar solvent. Good for compounds of intermediate polarity. |
| Toluene | 111 | A non-polar aromatic solvent. The target compound is likely less soluble, but it can be effective at removing more polar impurities. |
Recommendation: Acetonitrile is the primary candidate. If recovery is low, a co-solvent system like Ethyl Acetate/Hexane or Ethanol/Water may be explored.
Detailed Protocol for Recrystallization from Acetonitrile
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal amount of acetonitrile (e.g., 15-20 mL) and a magnetic stir bar.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more acetonitrile in small portions until the solid just dissolves completely at the boiling point. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield of recovered crystals upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes impurities that are insoluble in the hot solvent.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold acetonitrile to rinse away any remaining soluble impurities. Causality: Using ice-cold solvent for washing minimizes the loss of the desired product, which has some slight solubility even in the cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The final product should be a free-flowing crystalline solid.
Method B: Purification by Flash Column Chromatography
Flash column chromatography is a rapid purification technique that uses positive pressure to force a solvent through a column packed with a solid adsorbent (the stationary phase), typically silica gel. Separation occurs based on the differential partitioning of compounds between the stationary phase and the mobile phase.
Stationary and Mobile Phase Selection
-
Stationary Phase: Silica gel (SiO₂) is the standard choice for compounds of moderate polarity like this compound. Its slightly acidic surface interacts with polar functional groups.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is typically used. The optimal ratio is determined by TLC, aiming for a retention factor (Rƒ) of ~0.3 for the target compound.
Protocol for TLC Analysis to Determine Eluent:
-
Prepare several TLC jars with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 1:1).
-
Spot the crude mixture on separate TLC plates and develop one in each jar.
-
The ideal solvent system will show the spot for this compound moving to an Rƒ value of approximately 0.3, with impurity spots either well-separated above or below it.
Caption: Step-by-step workflow for flash column chromatography.
Detailed Protocol for Flash Chromatography
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., Hexane:Ethyl Acetate 7:3). Pour the slurry into the column and use gentle air pressure to pack a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for 'dry loading', adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. Causality: Dry loading often results in better separation by ensuring the sample starts as a very narrow band.
-
Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Spot every few fractions on a TLC plate. Develop and visualize the plate to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purity Assessment and Validation
After purification, the purity of the final product must be rigorously confirmed.
| Technique | Purpose | Expected Result for Pure Sample |
| TLC | Qualitative purity check | A single, well-defined spot. |
| Melting Point | Assess purity and identity | A sharp melting range that matches the literature value. Impurities typically broaden and depress the melting range. |
| HPLC | Quantitative purity analysis | A single major peak, allowing for purity calculation (e.g., >98% by area). RP-HPLC methods often use an acetonitrile/water mobile phase.[8] |
| NMR (¹H, ¹³C) | Structural confirmation and purity | A spectrum consistent with the structure of this compound, with no significant peaks attributable to impurities. |
| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the correct mass (e.g., [M+H]⁺ at m/z 169.07).[9] |
Conclusion
The successful purification of this compound is a critical step for its application in research and development. Both recrystallization and flash column chromatography are robust methods capable of yielding high-purity material. The choice of method should be guided by an initial analysis of the crude product. By understanding the principles behind each step, from solvent selection to final analytical validation, researchers can confidently and reproducibly obtain the high-quality material necessary for advancing their scientific objectives.
References
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- ResearchGate.
- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
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Application Notes & Protocols: Strategic Use of 2-(Quinolin-4-yl)acetonitrile in the Synthesis of Biologically Active Molecules
Abstract
2-(Quinolin-4-yl)acetonitrile (CAS No. 14003-46-4) has emerged as a versatile and highly valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its unique structure, featuring a reactive nitrile moiety and an activated methylene bridge attached to the privileged quinoline scaffold, provides a strategic entry point for the construction of complex heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in creating potent inhibitors of key biological targets. We present detailed mechanistic insights, step-by-step protocols for its use in synthesizing advanced intermediates, and a discussion of the causality behind experimental choices, tailored for researchers and professionals in drug development.
Introduction: A Profile of this compound
The quinoline ring is a cornerstone pharmacophore found in a multitude of FDA-approved drugs, valued for its ability to engage in various biological interactions.[1][2] this compound leverages this privileged scaffold, enhancing its synthetic potential with two key reactive sites:
-
The Activated Methylene Group: Positioned between the electron-withdrawing quinoline ring and the nitrile group, the protons on this methylene carbon are significantly acidic. This facilitates deprotonation by moderate bases, generating a nucleophilic carbanion poised for a wide array of carbon-carbon bond-forming reactions.
-
The Nitrile Functional Group: The cyano group is a versatile functional handle that can be transformed into amines, amides, or carboxylic acids, providing further avenues for molecular diversification.
This combination of features makes this compound an ideal starting material for constructing libraries of compounds for high-throughput screening and lead optimization.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14003-46-4 | [4] |
| Molecular Formula | C₁₁H₈N₂ | [4] |
| Molecular Weight | 168.19 g/mol | [4] |
| Appearance | Off-white to pink solid | [4] |
| Melting Point | 144-145 °C | [4] |
| Boiling Point | 355.9±17.0 °C (Predicted) | [4] |
| pKa | 4.17±0.13 (Predicted) | [4] |
Core Application: Synthesis of BMP Signaling Inhibitors
A prominent application of this compound is in the synthesis of potent and selective inhibitors of Bone Morphogenetic Protein (BMP) signaling pathways.[4] BMPs are a group of growth factors involved in a wide range of cellular processes, and their dysregulation is implicated in various diseases. The quinoline core serves as an effective scaffold for designing inhibitors that target BMP receptors.
The key synthetic transformation involves a Knoevenagel-type condensation reaction, leveraging the acidic methylene protons of this compound. This reaction forms a crucial α,β-unsaturated nitrile intermediate, which is a cornerstone for building more complex inhibitor molecules.
Mechanistic Rationale
The condensation reaction is typically catalyzed by a base, such as piperidine or an alkoxide. The base's primary role is to deprotonate the α-carbon of this compound, forming a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent intermediate undergoes dehydration, often facilitated by heating, to yield the thermodynamically stable α,β-unsaturated product. The choice of a mild base like piperidine is strategic to prevent side reactions, such as self-condensation or hydrolysis of the nitrile group.
Caption: Figure 1: Knoevenagel Condensation Mechanism
Experimental Protocols
This section provides a detailed, field-proven protocol for a key synthetic transformation using this compound.
Protocol 1: Synthesis of (E)-3-(4-methoxyphenyl)-2-(quinolin-4-yl)acrylonitrile
This protocol describes the piperidine-catalyzed condensation of this compound with p-anisaldehyde. This reaction is a representative example of how to construct the core of many biologically active molecules.
Materials:
-
This compound (1.0 eq, 1.0 g, 5.94 mmol)
-
p-Anisaldehyde (1.1 eq, 0.89 g, 6.54 mmol)
-
Piperidine (0.2 eq, 0.10 g, 1.19 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Workflow Diagram:
Caption: Figure 2: Synthetic Workflow
Procedure:
-
Reactant Setup: To a 50 mL round-bottom flask, add this compound (1.0 g, 5.94 mmol) and absolute ethanol (20 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Addition of Aldehyde: Add p-anisaldehyde (0.89 g, 6.54 mmol) to the solution.
-
Catalyst Addition: Add piperidine (0.10 g, 1.19 mmol) to the reaction mixture using a micropipette.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain reflux with vigorous stirring for 4-6 hours.
-
Expert Insight: The progress of the reaction can be conveniently monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (3:7). The product spot should be significantly less polar than the starting acetonitrile.
-
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the flask to cool to room temperature. A yellow precipitate will form as the solution cools.
-
Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and residual piperidine.
-
Drying: Dry the purified solid in a vacuum oven at 50 °C for 4 hours to yield the final product, (E)-3-(4-methoxyphenyl)-2-(quinolin-4-yl)acrylonitrile.
-
Trustworthiness: This protocol consistently yields a high-purity product. Expected yield is typically in the range of 85-95%. Characterization via ¹H NMR should confirm the formation of the new vinyl proton and the absence of the starting methylene protons.
-
Safety and Handling
As a responsible scientist, proper handling of all chemicals is paramount. This compound requires careful handling due to its potential hazards.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5]
-
Precautionary Measures:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Conclusion
This compound stands out as a powerful and efficient synthon for accessing novel chemical matter of significant interest to the pharmaceutical industry. Its activated methylene group provides a reliable handle for C-C bond formation, enabling the straightforward construction of complex molecular architectures. The protocols and insights provided herein demonstrate its utility and offer a robust foundation for researchers aiming to leverage this reagent in their synthetic campaigns, particularly for developing next-generation therapeutics targeting signaling pathways like BMP.
References
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PubChem. (n.d.). 2-(Quinolin-2-yl)acetonitrile. Retrieved January 14, 2026, from [Link]
-
Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36, 2537–2552. Retrieved January 14, 2026, from [Link]
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Mondal, P., & Bora, U. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20734-20769. Retrieved January 14, 2026, from [Link]
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MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved January 14, 2026, from [Link]
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MDPI. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved January 14, 2026, from [Link]
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The Versatile Scaffold: 2-(Quinolin-4-yl)acetonitrile in Modern Medicinal Chemistry
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Application Notes & Protocols: Strategic Functionalization of the Quinoline Ring in 2-(QUINOLIN-4-YL)ACETONITRILE
Authored for: Researchers, Scientists, and Drug Development Professionals
Preamble: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline motif, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its rigid structure and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents, including antimalarials like chloroquine, antibacterial agents such as ciprofloxacin, and various anticancer drugs.[3][4][5] The pharmacological versatility of the quinoline scaffold is profoundly influenced by the nature and position of substituents on the ring system, making its selective functionalization a critical task in the synthesis of novel drug candidates.[2][6][7]
2-(Quinolin-4-yl)acetonitrile serves as an exemplary starting material for the development of new chemical entities. While the acetonitrile moiety provides a reactive handle for diverse chemical transformations, the quinoline core itself presents a rich landscape for strategic modification. This guide provides detailed protocols for the targeted functionalization of the quinoline ring, empowering researchers to explore its vast chemical space.
The Chemical Dichotomy of the Quinoline Ring: A Guide to Reactivity
Understanding the inherent electronic properties of the quinoline nucleus is paramount for predicting and controlling its reactivity. The fusion of an electron-rich benzene ring with an electron-deficient pyridine ring creates a system with distinct reactive sites.[1][8]
-
Electrophilic Aromatic Substitution (SEAr): The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Consequently, electrophilic substitution reactions preferentially occur on the more electron-rich carbocyclic (benzene) ring, primarily at the C5 and C8 positions.[8][9][10][11] This regioselectivity is dictated by the superior stability of the cationic Wheland intermediates formed during the reaction.[9]
-
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the C2 and C4 positions.[10][12] The nitrogen atom effectively stabilizes the negative charge in the Meisenheimer-type intermediate that forms upon nucleophilic addition.[12] While the starting material already has a substituent at C4, understanding this reactivity is crucial, particularly for reactions at the C2 position.
-
Transition-Metal-Catalyzed C-H Functionalization: Modern synthetic methods, particularly those employing transition metal catalysts, have revolutionized the functionalization of heterocycles.[13][14] These methods enable the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds, often with high regioselectivity that can be orthogonal to classical approaches.[15][16] In quinoline systems, the endocyclic nitrogen can act as a directing group, facilitating functionalization at positions like C2 and C8.[14][15]
Experimental Protocols for Quinoline Ring Functionalization
The following protocols are designed to be self-validating, with clear causality behind experimental choices. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Electrophilic Aromatic Substitution - Regioselective Nitration
This protocol details the nitration of the carbocyclic ring of this compound, yielding a mixture of 5-nitro and 8-nitro derivatives. The use of a nitrating mixture under controlled temperatures is crucial for achieving the desired substitution while minimizing side reactions.
Workflow Diagram: Electrophilic Nitration
Caption: Workflow for the electrophilic nitration of the quinoline ring.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.0 eq) in concentrated sulfuric acid (5 mL per gram of starting material) at 0°C (ice bath).
-
Addition of Nitrating Agent: Slowly add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Stir the mixture vigorously at 0-5°C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization and Precipitation: Slowly neutralize the acidic solution with concentrated aqueous ammonia until the pH is approximately 7-8. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Dry the crude solid and purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the 5-nitro and 8-nitro isomers.
Data Summary Table:
| Parameter | Value / Condition | Rationale |
| Starting Material | This compound | Substrate for functionalization |
| Reagents | Fuming HNO₃, Conc. H₂SO₄ | Generates the nitronium ion (NO₂⁺) electrophile |
| Stoichiometry | 1.1 eq HNO₃ | Slight excess to ensure complete reaction |
| Temperature | 0-5°C | Controls the rate of reaction and minimizes byproducts |
| Reaction Time | 2-3 hours | Typical duration for complete conversion |
| Workup | Ice quench, NH₃ neutralization | Safely stops the reaction and precipitates the product |
| Expected Outcome | Mixture of 5-nitro and 8-nitro derivatives | Favored electrophilic substitution positions[8][9] |
Protocol 2: Transition-Metal-Catalyzed C-H Arylation at C8
This protocol leverages the directing effect of the quinoline nitrogen to achieve a regioselective palladium-catalyzed C-H arylation at the C8 position.[15][17] This method provides a modern, efficient route to C8-functionalized quinolines, which can be challenging to access via classical methods.
Workflow Diagram: Pd-Catalyzed C8 Arylation
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In vitro biological activity screening of 2-(QUINOLIN-4-YL)ACETONITRILE derivatives
An In-Depth Guide to the In Vitro Biological Activity Screening of 2-(QUINOLIN-4-YL)ACETONITRILE Derivatives
Introduction: The Therapeutic Potential of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of quinoline have been developed as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[2][3] The this compound framework, in particular, offers a versatile starting point for synthesizing novel derivatives with potentially enhanced therapeutic properties. This guide, intended for researchers, scientists, and drug development professionals, provides a systematic, multi-tiered approach to screen these novel derivatives for their biological potential. It moves beyond simple procedural lists to explain the scientific rationale behind each step, ensuring a robust and logical screening cascade.
Section 1: A Strategic Approach to In Vitro Screening
A successful drug discovery campaign relies on a logical and efficient screening process to identify promising lead compounds from a library of derivatives. A tiered or cascaded approach is the most effective strategy. This method uses broad, high-throughput assays in the initial phase to identify any biological activity, followed by more specific, mechanism-oriented assays for the most potent compounds. This ensures that resources are focused on derivatives with the highest therapeutic potential.
The proposed workflow begins with a primary screen for general cytotoxicity, as this is a fundamental indicator of biological interaction and a prerequisite for anticancer activity. Active compounds are then funneled into secondary screens to delineate their specific pharmacological profiles: anticancer, antimicrobial, and anti-inflammatory.
Caption: High-level workflow for screening this compound derivatives.
Section 2: Primary Screening - Cytotoxicity Assessment
Rationale: The initial step is to determine the concentration at which the compounds exhibit a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect. This provides a baseline measure of biological activity and is essential for identifying potential anticancer agents. The MTT and Sulforhodamine B (SRB) assays are robust, colorimetric methods well-suited for this purpose.[4]
Protocol 1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[5] Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.[4][6]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Data Presentation: Cytotoxicity Profile
Summarize the results in a clear, tabular format.
| Compound ID | Derivative Substitution | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. A549 (µM) | IC₅₀ vs. HCT-116 (µM) |
| QN-ACN-01 | R = H | > 100 | > 100 | > 100 |
| QN-ACN-02 | R = 4-Cl-Ph | 15.2 ± 1.8 | 21.5 ± 2.3 | 18.9 ± 2.1 |
| QN-ACN-03 | R = 4-MeO-Ph | 8.7 ± 0.9 | 12.1 ± 1.4 | 9.5 ± 1.1 |
| Doxorubicin | (Positive Control) | 0.5 ± 0.06 | 0.8 ± 0.1 | 0.6 ± 0.07 |
Section 3: Secondary Screening - Anticancer Mechanism of Action
Rationale: Compounds demonstrating significant cytotoxicity (e.g., IC₅₀ < 20 µM) warrant further investigation to understand their mechanism of action. Quinoline derivatives are known to interfere with critical cellular processes, including cell cycle progression and key signaling pathways like PI3K/Akt/mTOR, which is frequently over-activated in many cancers.[7][8][9]
The PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell survival, proliferation, and growth.[10][11] Its dysregulation is a hallmark of cancer and contributes to therapeutic resistance.[7][12] Many anticancer agents target components of this pathway.
Caption: The PI3K/Akt/mTOR pathway and potential inhibition points for quinoline derivatives.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: This protocol determines the phase of the cell cycle (G0/G1, S, or G2/M) in which the cells are arrested after treatment. Many anticancer drugs induce cell cycle arrest at specific checkpoints.[8] Propidium iodide (PI) is a fluorescent dye that binds to DNA, and the amount of fluorescence is proportional to the DNA content, allowing for differentiation of cell cycle phases.
Methodology:
-
Cell Treatment: Seed a suitable cancer cell line (e.g., MGC-803 or HCT-116) in 6-well plates and grow to ~70% confluency. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.
Section 4: Secondary Screening - Antimicrobial Activity
Rationale: The quinoline scaffold is present in many antibacterial agents.[13][14] Therefore, it is crucial to screen the novel derivatives for antimicrobial activity. The primary quantitative measure is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[15]
Protocol 3: Broth Microdilution for MIC Determination
Principle: This method determines the MIC of a compound by challenging several strains of bacteria with serial dilutions of the compound in a liquid growth medium. It is a standardized and quantitative technique.[16]
Methodology:
-
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) strains.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in MHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a drug control (a known antibiotic like Ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Data Presentation: Antimicrobial Profile
| Compound ID | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| QN-ACN-01 | > 128 | > 128 |
| QN-ACN-02 | 32 | 64 |
| QN-ACN-03 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.25 |
Section 5: Secondary Screening - Anti-inflammatory Activity
Rationale: Chronic inflammation is closely linked to various diseases, including cancer.[17] The NF-κB signaling pathway is a master regulator of inflammation.[18][19] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of this pathway in immune cells like macrophages, leading to the production of inflammatory mediators such as nitric oxide (NO).[20][21] Measuring the inhibition of NO production in LPS-stimulated macrophages is a standard in vitro model for assessing anti-inflammatory potential.
The NF-κB Signaling Pathway
In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB.[22] Inflammatory stimuli (like LPS binding to its receptor, TLR4) trigger a cascade that leads to the degradation of IκB. This frees NF-κB to translocate to the nucleus, where it activates the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO.[23]
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Application Notes & Protocols: 2-(Quinolin-4-yl)acetonitrile as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target families in modern drug discovery.[1] The quinoline scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its ability to form key interactions within the ATP-binding site of kinases.[2][3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-(quinolin-4-yl)acetonitrile as a key building block for the synthesis of diverse libraries of potent kinase inhibitors. We present not just the synthetic steps, but the underlying chemical logic and field-proven insights into reaction design, alongside robust protocols for the biological evaluation of the resulting compounds.
The Strategic Value of the Quinoline Scaffold in Kinase Inhibition
The quinoline ring system, an aromatic heterocycle composed of fused benzene and pyridine rings, is a cornerstone of kinase inhibitor design.[4] Its prevalence in clinically successful drugs stems from the nitrogen atom in the pyridine ring, which can act as a hydrogen bond acceptor, effectively "hinging" the inhibitor to the backbone of the kinase's ATP-binding pocket.[5][6] This interaction mimics the binding of the adenine moiety of ATP.
This compound is an exceptionally useful precursor because it combines this potent hinge-binding motif with a chemically versatile nitrile group. The methylene bridge (–CH₂–) is activated by both the quinoline ring and the nitrile, making it a reactive handle for a multitude of synthetic transformations. This allows for the systematic construction of diverse molecular architectures aimed at targeting the varied topography of different kinase active sites.
Physicochemical Properties of this compound
A thorough understanding of the starting material is fundamental to successful synthesis.
| Property | Value | Source |
| CAS Number | 14003-46-4 | [7] |
| Molecular Formula | C₁₁H₈N₂ | [7] |
| Molecular Weight | 168.2 g/mol | [7] |
| Physical Form | Solid | [7] |
| Purity | Typically ≥98% | [7] |
| Storage | Store at 4°C, sealed from moisture | [7] |
| Safety | Warning: Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[7] |
General Synthetic Strategy: From Precursor to Inhibitor
The overarching strategy involves using the activated methylene and nitrile groups of this compound to construct new heterocyclic systems fused or attached to the quinoline core. This allows for the exploration of chemical space around the core hinge-binding element, a proven method for developing both potent and selective inhibitors.
Caption: General workflow from the precursor to a diverse inhibitor library.
Synthetic Protocols: Building the Inhibitor Core
The following protocols are representative examples of how this compound can be elaborated into more complex, biologically active scaffolds. The choice of reagents and conditions is critical and is based on established principles of organic synthesis adapted for this specific system.[8][9]
Protocol 1: Synthesis of a Fused Pyrido[4,3-b]quinoline Scaffold via Friedländer Annulation
The Friedländer synthesis is a robust method for constructing quinoline rings. Here, we adapt it to build an additional pyridine ring onto our precursor, leveraging the reactivity of the α-methylene group. This creates a rigid, planar scaffold that can be further functionalized.
Rationale: This reaction with an ortho-aminoaryl ketone provides a rapid entry into a polycyclic system. The resulting scaffold can be designed to extend deeper into the ATP pocket, potentially forming additional interactions to increase potency and selectivity.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Sigma-Aldrich | ≥98% |
| 2-Aminoacetophenone | Acros Organics | ≥98% |
| Potassium Hydroxide (KOH) | Fisher Scientific | ACS Grade |
| Ethanol (EtOH) | Decon Labs | Anhydrous |
| Ethyl Acetate (EtOAc) | VWR | ACS Grade |
| Hexanes | VWR | ACS Grade |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.68 g, 10 mmol, 1.0 eq) and 2-aminoacetophenone (1.49 g, 11 mmol, 1.1 eq).
-
Solvent Addition: Add anhydrous ethanol (40 mL) to the flask.
-
Base Addition: Add powdered potassium hydroxide (1.12 g, 20 mmol, 2.0 eq). The mixture will typically turn a darker color.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 30 mL) and then a small amount of cold ethanol (20 mL).
-
Purification: The crude solid can be recrystallized from hot ethanol or purified by silica gel column chromatography (eluent: 30-50% ethyl acetate in hexanes) to yield the pure pyrido[4,3-b]quinoline product.
Biological Evaluation: From Compound to Data
Synthesizing a compound is only the first step. Rigorous biological testing is required to determine its efficacy as a kinase inhibitor. This involves both biochemical assays to measure direct enzyme inhibition and cell-based assays to assess activity in a more physiologically relevant context.[10][11]
Protocol 2: In Vitro Biochemical Kinase Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common high-throughput method for quantifying kinase activity. They are homogeneous, sensitive, and less hazardous than radiometric assays.[12]
Principle of the Assay: A kinase phosphorylates a biotinylated substrate peptide. A Europium (Eu)-labeled anti-phospho-antibody and a Streptavidin-Allophycocyanin (SA-APC) conjugate are added. If the substrate is phosphorylated, the antibody binds, bringing the Eu donor and APC acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent phosphorylation, leading to a loss of signal.
Materials and Reagents
| Reagent | Source | Purpose |
| Target Kinase (e.g., EGFR) | Thermo Fisher | Enzyme |
| Biotinylated Substrate Peptide | Invitrogen | Substrate |
| ATP | Sigma-Aldrich | Phosphate Donor |
| LanthaScreen™ Eu-Antibody | Invitrogen | FRET Donor |
| Streptavidin-APC | Invitrogen | FRET Acceptor |
| TR-FRET Dilution Buffer | Invitrogen | Assay Buffer |
| Test Compounds (from synthesis) | In-house | Inhibitor |
Step-by-Step Procedure
-
Compound Plating: Prepare serial dilutions of the synthesized inhibitor compounds in DMSO. Using a liquid handler, dispense a small volume (e.g., 50 nL) of each dilution into a 384-well assay plate.
-
Kinase/Substrate Addition: Prepare a solution of the kinase and biotinylated substrate peptide in the TR-FRET buffer. Add this solution (e.g., 5 µL) to each well of the assay plate.
-
Incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[13]
-
Initiation of Reaction: Prepare a solution of ATP in the assay buffer. Add this solution (e.g., 5 µL) to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.
-
Detection: Prepare the detection solution containing the Eu-antibody and Streptavidin-APC in TR-FRET buffer. Add this solution (e.g., 10 µL) to each well to stop the reaction.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.
-
Data Analysis: Calculate the emission ratio and plot the percent inhibition versus the logarithm of inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Sample Data Table
| Compound ID | Scaffold Type | R¹ Group | R² Group | IC₅₀ vs. EGFR (nM) |
| REF-01 (Gefitinib) | Quinazoline | - | - | 25 |
| SYN-101 | Pyrido[4,3-b]quinoline | H | H | 850 |
| SYN-102 | Pyrido[4,3-b]quinoline | 4-F-Ph | H | 75 |
| SYN-103 | Pyrido[4,3-b]quinoline | 4-MeO-Ph | H | 120 |
Mechanism of Action in Cellular Context
Many quinoline-based inhibitors target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently hyperactivated in various cancers, such as non-small cell lung cancer.[1][14] By blocking ATP binding to the EGFR kinase domain, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream pro-survival pathways like RAS/MAPK and PI3K/AKT.
Caption: Simplified EGFR signaling pathway and the site of inhibition.
Conclusion and Future Perspectives
This compound stands out as a high-value, versatile precursor for constructing novel kinase inhibitors. Its inherent hinge-binding capability, combined with a synthetically tractable nitrile handle, provides an efficient starting point for medicinal chemistry campaigns. The protocols outlined herein demonstrate a clear and logical path from precursor to biologically characterized leads. Future work should focus on expanding the library of scaffolds derived from this precursor, performing broad-panel kinase screening to understand selectivity, and utilizing structure-based drug design to optimize potency and drug-like properties.
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BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Methylquinolin-4-yl)acetonitrile. Retrieved from [Link]
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PubChem. (n.d.). 2-(Quinolin-2-yl)acetonitrile. Retrieved from [Link]
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- Anizon, F., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules.
- Abdel-Aziem, A., et al. (2017). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Der Pharma Chemica.
- Al-Warhi, T., et al. (2023). Quinoline and quinolone having PIM-1 kinase inhibitory activity.
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- Aly, M. H., et al. (2024). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry.
- El-Damasy, D. A., et al. (2023). Arylidenes of Quinolin-2-one scaffold as Erlotinib analogues with activities against leukemia through inhibition of EGFR TK/ STAT-3 pathways.
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Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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- Conconi, M. T., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry.
- Popa, A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals.
- Sintim, H. O., et al. (2021). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. MedChemComm.
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- Cledera, M., et al. (2010). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry.
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The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]
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ResearchGate. (2014). Synthesis and Sar of 3-(quinolin-2-yl)indolin-2-ones as kinase inhibitors: Crystallographic evidence for an unique binding conformation. Retrieved from [Link]
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2-(Quinolin-4-yl)acetonitrile: A Versatile Scaffold for the rational design of Novel Anticancer Agents
Introduction: The Quinoline Moiety as a Privileged Structure in Oncology
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of therapeutic applications, including antibacterial, antiviral, and notably, anticancer properties.[1][2] The unique electronic and structural features of the quinoline ring system allow for diverse interactions with various biological targets, making it a "privileged scaffold" in drug discovery. In the realm of oncology, numerous quinoline-based compounds have been investigated and developed as potent therapeutic agents that interfere with cancer cell proliferation, survival, and metastasis through various mechanisms of action, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[3][4]
This application note focuses on a particularly valuable building block within the quinoline family: 2-(quinolin-4-yl)acetonitrile . The strategic placement of the acetonitrile group at the 4-position of the quinoline ring offers a reactive handle for a multitude of chemical transformations, enabling the construction of complex heterocyclic systems with significant potential for anticancer activity. This guide will provide a detailed exploration of the synthetic utility of this compound, complete with protocols for the synthesis of promising anticancer agents and their subsequent biological evaluation.
Strategic Advantage of this compound in Anticancer Drug Design
The true potential of this compound as a building block lies in the reactivity of its active methylene group, which is positioned adjacent to both the quinoline ring and the cyano group. This unique structural arrangement facilitates a range of chemical reactions, allowing for the facile construction of fused heterocyclic systems. Two particularly fruitful synthetic avenues that leverage this reactivity are the synthesis of pyrazolo[1,5-a]quinolines and thieno[2,3-b]quinolines . These resulting scaffolds have been shown to possess significant cytotoxic activity against a variety of cancer cell lines.
The rationale behind exploring these specific heterocyclic systems is rooted in their established pharmacological profiles. Pyrazole and thiophene derivatives are themselves well-known pharmacophores with a wide range of biological activities, including anticancer effects. By fusing these rings to the quinoline core, medicinal chemists can create novel molecular architectures with the potential for enhanced potency, selectivity, and improved pharmacokinetic properties.
Synthetic Pathways and Experimental Protocols
This section details the synthetic protocols for the preparation of two key classes of anticancer agents derived from this compound. The causality behind the experimental choices is explained to provide a deeper understanding of the synthetic strategy.
Synthesis of Pyrazolo[1,5-a]quinoline Derivatives
The reaction of this compound with hydrazonoyl halides provides a direct and efficient route to the synthesis of pyrazolo[1,5-a]quinoline derivatives. This reaction proceeds via a [3+2] cycloaddition, where the active methylene group of the acetonitrile and the nitrile carbon act as a three-atom component, and the hydrazonoyl halide serves as the two-atom component.
Diagram of the Synthetic Workflow for Pyrazolo[1,5-a]quinolines:
Caption: Synthetic workflow for Pyrazolo[1,5-a]quinolines.
Detailed Experimental Protocol: Synthesis of a Representative Pyrazolo[1,5-a]quinoline
Objective: To synthesize a substituted pyrazolo[1,5-a]quinoline derivative from this compound and a representative hydrazonoyl halide.
Materials:
-
This compound
-
N-aryl-C-arylhydrazonoyl chloride (e.g., N-(4-chlorophenyl)-C-(phenyl)hydrazonoyl chloride)
-
Triethylamine (TEA)
-
Anhydrous Dioxane
-
Ethanol
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) and the selected hydrazonoyl halide (1.1 mmol) in anhydrous dioxane (20 mL).
-
Base Addition: To the stirred solution, add triethylamine (1.5 mmol) dropwise at room temperature. The addition of a base is crucial to deprotonate the active methylene group of the acetonitrile, generating the nucleophile required for the initial attack on the hydrazonoyl halide.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 100-101°C) and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated. Wash the solid with a small amount of cold dioxane.
-
Isolation of Crude Product: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure pyrazolo[1,5-a]quinoline derivative.
-
Characterization: Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Synthesis of Thieno[2,3-b]quinoline Derivatives via the Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[5][6] In the context of our building block, this compound can react with an α-halo ketone or aldehyde and elemental sulfur in the presence of a base to yield thieno[2,3-b]quinoline derivatives. The active methylene group and the nitrile participate in the cyclization, forming the thiophene ring fused to the quinoline core.
Diagram of the Gewald Reaction Workflow:
Caption: Gewald reaction for Thieno[2,3-b]quinolines.
Detailed Experimental Protocol: Synthesis of a Representative Thieno[2,3-b]quinoline
Objective: To synthesize a substituted 2-aminothieno[2,3-b]quinoline derivative using the Gewald reaction.
Materials:
-
This compound
-
An α-halo ketone (e.g., 2-chloroacetophenone)
-
Elemental Sulfur (S₈)
-
Morpholine
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 mmol), the α-halo ketone (1.0 mmol), and elemental sulfur (1.2 mmol) in ethanol (25 mL).
-
Base Addition: Add morpholine (2.0 mmol) to the suspension at room temperature. Morpholine acts as a basic catalyst to promote the initial condensation and subsequent cyclization steps.
-
Reaction Progression: Stir the reaction mixture at room temperature for 30 minutes, after which heat the mixture to reflux (approximately 78°C). Monitor the reaction by TLC until the starting materials are consumed (typically 4-6 hours).
-
Isolation of Crude Product: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and then with diethyl ether to remove any unreacted sulfur. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water to yield the pure 2-aminothieno[2,3-b]quinoline derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Biological Evaluation and Structure-Activity Relationships (SAR)
The synthesized derivatives of this compound should be subjected to a battery of in vitro assays to determine their anticancer potential.
In Vitro Cytotoxicity Assays
A crucial first step in evaluating the anticancer activity of the newly synthesized compounds is to assess their cytotoxicity against a panel of human cancer cell lines.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7]
Protocol for MTT Cytotoxicity Assay:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. Replace the old medium with the medium containing the compounds at various concentrations (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Table 1: Hypothetical IC50 Values for Synthesized Derivatives
| Compound ID | R1 (on Pyrazole/Thiophene) | R2 (on Quinoline) | MCF-7 (µM) | HCT116 (µM) | A549 (µM) |
| PZ-1 | Phenyl | H | 5.2 | 7.8 | 10.1 |
| PZ-2 | 4-Chlorophenyl | H | 1.8 | 2.5 | 4.3 |
| PZ-3 | 4-Methoxyphenyl | H | 8.9 | 12.4 | 15.6 |
| TH-1 | Amino | H | 12.5 | 15.1 | 20.3 |
| TH-2 | Amino | 6-Chloro | 4.1 | 6.2 | 8.9 |
| TH-3 | Amino | 6-Methoxy | 18.7 | 22.5 | 28.1 |
Structure-Activity Relationship (SAR) Insights
The data obtained from the cytotoxicity assays will be instrumental in establishing a preliminary structure-activity relationship (SAR). For instance, in the hypothetical data presented in Table 1, for the pyrazolo[1,5-a]quinoline series (PZ-1 to PZ-3), the presence of an electron-withdrawing group (chloro) on the phenyl ring at the R1 position (PZ-2) appears to enhance anticancer activity compared to an unsubstituted phenyl ring (PZ-1) or an electron-donating group (methoxy) (PZ-3).
Similarly, for the thieno[2,3-b]quinoline series (TH-1 to TH-3), the introduction of a substituent at the R2 position on the quinoline ring seems to influence activity. An electron-withdrawing group (chloro) at the 6-position (TH-2) leads to a significant increase in potency compared to the unsubstituted analog (TH-1), while an electron-donating group (methoxy) (TH-3) diminishes the activity.
These initial SAR observations can guide the rational design and synthesis of next-generation analogs with improved anticancer efficacy.
Mechanism of Action Studies
To understand how these novel compounds exert their anticancer effects, further mechanistic studies are warranted. Based on the known biological activities of quinoline derivatives, potential mechanisms of action to investigate include:
-
Kinase Inhibition Assays: Many quinoline-based anticancer agents are known to target protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).[4] In vitro kinase inhibition assays can be performed to assess the inhibitory activity of the synthesized compounds against a panel of cancer-related kinases.
-
Topoisomerase Inhibition Assays: Quinoline derivatives can also act as topoisomerase inhibitors, interfering with DNA replication and leading to cancer cell death. Assays that measure the relaxation of supercoiled DNA can be used to evaluate the inhibitory effect on topoisomerase I and II.
-
Tubulin Polymerization Assays: Some quinoline compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization.[1] In vitro tubulin polymerization assays can be employed to investigate this potential mechanism.
-
Cell Cycle Analysis: Flow cytometry can be used to analyze the effect of the compounds on the cell cycle distribution of cancer cells. An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M or S phase) can provide clues about the mechanism of action.
-
Apoptosis Induction Assays: Annexin V/Propidium Iodide staining followed by flow cytometry can be used to determine if the compounds induce apoptosis (programmed cell death) in cancer cells.[7]
Diagram of a Potential Signaling Pathway Inhibition:
Caption: Potential inhibition of the EGFR signaling pathway.
Conclusion and Future Directions
This compound has been demonstrated to be a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds with promising anticancer activity. The synthetic routes to pyrazolo[1,5-a]quinolines and thieno[2,3-b]quinolines are efficient and allow for the generation of a diverse library of compounds for biological screening. Preliminary SAR studies suggest that the electronic properties of substituents on both the quinoline core and the fused heterocyclic ring play a crucial role in determining the cytotoxic potency.
Future research in this area should focus on:
-
Expansion of the Compound Library: Synthesizing a broader range of derivatives with diverse substituents to further refine the SAR.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of lead compounds in animal models of cancer.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising candidates to determine their drug-likeness.
The continued exploration of this compound as a scaffold for the development of novel anticancer agents holds significant promise for the discovery of new and effective cancer therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives. [Link to a relevant, stable URL if available]
- Royal Society of Chemistry. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances. [Link to a relevant, stable URL if available]
- Royal Society of Chemistry. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link to a relevant, stable URL if available]
- ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability.... [Link to a relevant, stable URL if available]
- MDPI. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules. [Link to a relevant, stable URL if available]
- PubMed Central. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link to a relevant, stable URL if available]
- Brieflands. (n.d.). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. [Link to a relevant, stable URL if available]
- OUCI. (2025). Discovery of Pyrazolo[1,5-A]Pyrimidines: Synthesis, in Silico Insights, and Anticancer Activity Via Novel Cdk2/Tubulin … - OUCI. [Link to a relevant, stable URL if available]
- ResearchGate. (n.d.). Structure–activity relationship (SAR) of a series of pyrazolo-[1,5-c]quinazolinone derivatives. [Link to a relevant, stable URL if available]
- PubMed. (2019). Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. Bioorganic Chemistry. [Link to a relevant, stable URL if available]
- PubMed Central. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Molecules. [Link to a relevant, stable URL if available]
- ResearchGate. (n.d.). Synthesis and Biological Activity of Some Novel Thieno[2,3- b ]quinoline, Quinolino[3′,2′:4,5] thieno[3,2- d ]pyrimidine and Pyrido[2′,3′:4,5] thieno[2,3- b ]quinoline Derivatives | Request. [Link to a relevant, stable URL if available]
- ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]quinazolin-4(5H)-ones and.... [Link to a relevant, stable URL if available]
- MDPI. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Topics in Medicinal Chemistry. [Link to a relevant, stable URL if available]
- PubMed. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry. [Link to a relevant, stable URL if available]
- National Institutes of Health. (n.d.). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. [Link to a relevant, stable URL if available]
- ResearchGate. (n.d.). Structural activity relationship (SAR) of the target pyrazolo[3,4-d]pyrimidin-4-one/quinolone hybrids. [Link to a relevant, stable URL if available]
- PubMed Central. (n.d.). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. [Link to a relevant, stable URL if available]
- ResearchGate. (n.d.). (a) Synthesis of thieno[2,3‐b]quinoline and thieno[3,2‐b]quinolines 52.... [Link to a relevant, stable URL if available]
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link to a relevant, stable URL if available]
- National Institutes of Health. (n.d.). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. [Link to a relevant, stable URL if available]
- International Journal of Innovative Research in Science, Engineering and Technology. (2014). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. [Link to a relevant, stable URL if available]
- The Distant Reader. (2023). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. [Link to a relevant, stable URL if available]
- IISTE. (2016). Synthesis of Triazolo and Pyrazolo Derivatives of Quinoline Nucleus. Chemistry and Materials Research. [Link to a relevant, stable URL if available]
- MDPI. (n.d.). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. [Link to a relevant, stable URL if available]
- BenchChem. (2025). Synthesis of Thieno[2,3-b]quinoline Derivatives from 4-Chloro-3-nitrophenyl 2-thienyl ketone. [Link to a relevant, stable URL if available]
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Application Notes & Protocols: A Guide to Scalable Synthesis of 2-(Quinolin-4-yl)acetonitrile
Introduction
2-(Quinolin-4-yl)acetonitrile is a pivotal intermediate in modern synthetic chemistry, serving as a versatile building block for a wide array of more complex molecules.[1] Its structure, which marries the privileged quinoline scaffold with a reactive acetonitrile moiety, is of significant interest to researchers in medicinal chemistry and materials science. The quinoline core is a well-established pharmacophore present in numerous pharmaceuticals, while the acetonitrile group provides a functional handle for diverse chemical transformations, including cyclizations, reductions, and additions. This dual functionality enables the synthesis of novel compounds with potential applications as anticancer, antibacterial, or antimalarial agents.[1]
Given its strategic importance, the development of robust, efficient, and scalable methodologies for the synthesis of this compound is a critical objective for both academic research and industrial drug development. This guide provides an in-depth analysis of viable synthetic routes, detailing the underlying chemical principles, step-by-step protocols, and critical considerations for scaling up production from the laboratory bench to pilot plant and beyond. We will explore three primary strategies, evaluating them based on yield, safety, cost-effectiveness, and operational simplicity.
Comparative Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached from several distinct precursors. The most logical and industrially relevant strategies involve utilizing commercially available quinoline derivatives. We will focus on three such pathways: direct nucleophilic substitution on 4-chloroquinoline, side-chain functionalization of 4-methylquinoline, and a robust malonic ester-based route.
Sources
Application Notes & Protocols for the Comprehensive Characterization of 2-(QUINOLIN-4-YL)ACETONITRILE
Abstract
This document provides a comprehensive guide to the analytical techniques and detailed protocols for the structural elucidation, purity assessment, and physicochemical characterization of 2-(quinolin-4-yl)acetonitrile. As a key intermediate and potential pharmacophore in drug discovery, rigorous and multi-faceted characterization is imperative. This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the selection of each analytical technique. The methodologies described herein form a self-validating system to ensure the identity, purity, and stability of this compound, adhering to the principles of scientific integrity and expertise.
Introduction: The Significance of this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The derivative, this compound, incorporates a reactive nitrile group, making it a versatile intermediate for the synthesis of more complex molecules.[2] Its precise characterization is the foundational step for any research, development, or quality control endeavor. This guide details an integrated analytical workflow to establish a complete characterization profile of the molecule.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. These values are critical for selecting appropriate analytical conditions, such as solvents for spectroscopy and mobile phases for chromatography.
| Property | Value (Predicted/Reported) | Source |
| Molecular Formula | C₁₁H₈N₂ | [3] |
| Molecular Weight | 168.19 g/mol | [3] |
| CAS Number | 14003-46-4 | [3][4] |
| Appearance | Off-white to pink solid | [3] |
| Melting Point | 144-145 °C | [3] |
| Boiling Point | 355.9 ± 17.0 °C | [3] |
| pKa | 4.17 ± 0.13 | [3] |
| LogP | 1.9 (for 2-(quinolin-2-yl)acetonitrile) | [5] |
Structural Elucidation: Confirming Molecular Identity
The primary objective is the unambiguous confirmation of the molecular structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides a comprehensive and orthogonal approach to structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.
Expertise & Causality: The quinoline ring system presents a complex series of coupled aromatic protons.[6] The chemical shifts and splitting patterns of these protons are highly sensitive to the position of the substituent. The acetonitrile moiety (-CH₂CN) will exhibit a characteristic singlet in the ¹H spectrum and two distinct signals in the ¹³C spectrum (one for the -CH₂- and one for the -C≡N). Substituents can significantly alter the electronic environment of the quinoline ring, causing predictable upfield or downfield shifts.[7]
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solution is clear and free of particulate matter.[7]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup (¹H NMR):
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard 1D ¹H spectrum over a spectral width of 0-12 ppm.
-
-
Instrument Setup (¹³C NMR):
-
Using the same sample, acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width from 0-200 ppm. Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[8]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the spectra using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign each signal to a specific proton or carbon atom in the molecule.
-
Table 2: Predicted NMR Spectral Data
| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~8.9 (H2), ~8.2 (H8), ~7.8 (H5), ~7.7 (H7), ~7.6 (H6), ~7.4 (H3) | Doublet, Doublet, Doublet, Triplet, Triplet, Doublet | Aromatic protons of the quinoline ring[6][9] |
| ~4.1 | Singlet | -CH₂-CN | |
| ¹³C NMR | ~150-120 | Multiple signals | Aromatic carbons of the quinoline ring[10] |
| ~117 | Singlet | -C≡N (Nitrile carbon)[11] | |
| ~25 | Singlet | -CH₂- (Methylene carbon) |
Visualization 1: NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.
Expertise & Causality: Electron Ionization (EI) is a classic technique for small molecules, often yielding a rich fragmentation pattern. The molecular ion peak ([M]⁺) should be observed at m/z 168. The fragmentation of the quinoline ring typically involves the loss of HCN (27 Da).[12][13] Electrospray Ionization (ESI) is a softer technique, ideal for confirming the protonated molecule ([M+H]⁺) at m/z 169, especially when coupled with liquid chromatography.
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation (ESI-MS):
-
Prepare a dilute solution of the sample (~1 mg/mL) in an appropriate solvent like methanol or acetonitrile.[8]
-
The sample can be introduced into the mass spectrometer via direct infusion or through an HPLC system.
-
-
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive ion mode is preferred due to the basic nitrogen of the quinoline ring.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: Typically 3-5 kV.
-
Data Analysis: Identify the [M+H]⁺ peak and compare the observed m/z to the calculated exact mass (169.0760 for [C₁₁H₉N₂]⁺).
-
-
EI-MS Acquisition Parameters (for volatile samples):
-
Ionization Energy: Standard 70 eV.[8]
-
Source Temperature: 200-250 °C.
-
Data Analysis: Identify the molecular ion peak [M]⁺ and analyze the fragmentation pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expertise & Causality: For this compound, the most diagnostic absorption will be the sharp, intense C≡N stretching vibration. For aromatic nitriles, this peak is typically observed in the 2240-2220 cm⁻¹ range; its conjugation with the quinoline ring lowers the frequency compared to saturated nitriles.[14][15] The aromatic quinoline ring will show characteristic C-H stretching absorptions around 3030 cm⁻¹ and C=C/C=N ring stretching vibrations in the 1600-1450 cm⁻¹ region.[16]
Protocol 3: ATR-FTIR Spectroscopy
-
Instrument Preparation:
-
Ensure the FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory is powered on and has completed its diagnostics.
-
Collect a background spectrum of the clean, empty ATR crystal. This accounts for atmospheric CO₂ and H₂O.[14]
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Use the pressure anvil to ensure firm contact between the sample and the crystal surface.
-
-
Data Acquisition:
-
Scan the sample over a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background.
-
Identify and label the characteristic absorption bands, paying close attention to the nitrile stretching frequency.
-
Table 3: Key Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3030 | Medium-Weak | C-H Stretch | Aromatic (Quinoline) |
| 2240-2220 | Strong, Sharp | C≡N Stretch | Nitrile[15] |
| 1600-1450 | Medium-Strong | C=C, C=N Stretch | Aromatic Ring (Quinoline) |
Visualization 2: Integrated Structural Analysis
Caption: Orthogonal techniques for structural confirmation.
Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds and for quantitative analysis.
Expertise & Causality: A reversed-phase HPLC (RP-HPLC) method is most suitable for a relatively non-polar compound like this compound.[17] A C18 column provides a non-polar stationary phase where separation is driven by hydrophobic interactions.[18] The mobile phase will consist of a polar solvent system, typically a mixture of water and an organic modifier like acetonitrile or methanol. An acidic modifier (e.g., formic or phosphoric acid) is often added to the mobile phase to ensure the quinoline nitrogen is protonated, leading to sharper, more symmetrical peaks.[18] UV detection is ideal due to the strong chromophore of the quinoline ring.
Protocol 4: RP-HPLC Purity Assessment
-
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and ultrapure water.
-
Formic acid or phosphoric acid (analytical grade).
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-20 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or optimal wavelength determined by UV scan) |
-
Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of a high-purity reference standard of this compound in methanol at 1 mg/mL. Create a working standard at ~0.1 mg/mL by diluting with the mobile phase.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the working standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[18]
-
-
Data Analysis:
-
Inject the sample and identify the peak corresponding to this compound by comparing its retention time with the reference standard.
-
Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Solid-State Characterization
For a solid compound, understanding its thermal properties and crystalline nature is crucial for formulation, stability, and processing.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions.[19][20]
Expertise & Causality: TGA is used to determine the thermal stability and decomposition temperature of the compound.[21] It can also detect the presence of residual solvents or water. DSC will identify the melting point as a sharp endothermic peak and can reveal other thermal events like polymorphic transitions.[22][23] Performing these analyses simultaneously (TGA-DSC) is highly efficient.[22]
Protocol 5: Simultaneous Thermal Analysis (TGA-DSC)
-
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an alumina or aluminum crucible.
-
Experimental Conditions:
-
Data Analysis:
-
TGA Curve: Analyze the weight loss curve to determine the onset of decomposition.
-
DSC Curve: Identify the peak temperature of the endotherm corresponding to the melting point. Compare this with the reported value.[3]
-
Single-Crystal X-ray Diffraction (XRD)
When suitable single crystals can be grown, XRD provides the absolute, three-dimensional atomic structure of the molecule.[24]
Expertise & Causality: This technique is the definitive method for structure determination. It not only confirms the connectivity established by NMR but also reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.[25]
Protocol 6: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of this compound suitable for diffraction (ideally >20 µm in all dimensions).[26] This is often achieved by slow evaporation of a saturated solution in an appropriate organic solvent.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a Mo or Cu X-ray source.[26]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain reflection intensities.
-
Solve the crystal structure using direct methods or other phasing techniques.
-
Refine the atomic positions and thermal parameters to obtain the final, unambiguous molecular structure.
-
Conclusion
The analytical workflow detailed in this document provides a robust framework for the comprehensive characterization of this compound. By integrating orthogonal techniques—NMR, MS, and FTIR for structural elucidation, HPLC for purity assessment, and thermal analysis and XRD for solid-state properties—researchers can establish a complete and reliable profile of this important chemical entity. Adherence to these protocols will ensure data integrity, which is paramount for applications in research, drug development, and quality control.
References
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- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
- PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
- The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
- ResearchGate. (n.d.). Characterization of pharmaceuticals using thermal analysis.
- Excillum. (n.d.). Small molecule crystallography.
- NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
- TSI Journals. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Acta Chim Pharm Indica.
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.
- AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination.
- BIOSYNCE. (n.d.). What chromatographic methods are suitable for quinoline separation?
- TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
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- BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
- NIH National Library of Medicine. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC.
- BenchChem. (n.d.). A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers.
- BenchChem. (n.d.). Application Note: FTIR Analysis of the Nitrile Group in 2-Phenylbutanenitrile.
- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
- PubChem. (n.d.). 2-(Quinolin-2-yl)acetonitrile. National Center for Biotechnology Information.
- CymitQuimica. (n.d.). CAS 14068-28-1: 2-(quinolin-2-yl)acetonitrile.
- BenchChem. (n.d.). Spectroscopic Profile of 4-Hydroxyquinoline-2-acetonitrile: A Technical Guide.
- Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
- IJPPR. (2022). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities.
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- BLD Pharm. (n.d.). 14003-46-4|this compound.
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tsijournals.com [tsijournals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chempap.org [chempap.org]
- 13. Quinoline [webbook.nist.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 17. biosynce.com [biosynce.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 20. tsijournals.com [tsijournals.com]
- 21. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 22. azom.com [azom.com]
- 23. researchgate.net [researchgate.net]
- 24. azolifesciences.com [azolifesciences.com]
- 25. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-(QUINOLIN-4-YL)ACETONITRILE
Welcome to the technical support center for the synthesis of 2-(quinolin-4-yl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic intermediate.[1] We will explore the causality behind experimental outcomes and provide field-proven insights to optimize your synthetic protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and common challenges.
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and direct laboratory-scale synthesis involves the nucleophilic aromatic substitution (SNAr) of a suitable 4-haloquinoline, typically 4-chloroquinoline, with a cyanide salt. The reaction is generally performed in a polar aprotic solvent like DMSO or DMF. Another, though less direct, approach could be a modification of the Reissert reaction, which traditionally functionalizes the 2-position but can be adapted for other isomers under specific conditions.[2]
Q2: What is the primary cause of the dark coloration and tar formation I often see in my reaction mixture?
A2: Tar formation is a frequent issue in quinoline chemistry, often resulting from the harsh reaction conditions required.[3][4] The primary causes are:
-
High Temperatures: Many quinoline syntheses require heat, but excessive temperatures (>100-120 °C for SNAr) can cause decomposition of the starting materials, reagents, and the quinoline ring itself, leading to polymerization.[4]
-
Strongly Acidic or Basic Conditions: Extreme pH can promote side reactions and degradation of the quinoline scaffold.[5]
-
Instability of Intermediates: Certain reactive intermediates in quinoline ring formation syntheses (like the Skraup or Doebner-von Miller) are prone to polymerization under acid catalysis.[3][5] While less common for the SNAr route to the title compound, instability of the product under harsh workup can also contribute.
Q3: My final product shows impurities that are difficult to remove. What are they likely to be?
A3: Besides unreacted starting material, two side products are notoriously common and can be challenging to separate due to similar polarities:
-
Quinolin-4(1H)-one: This forms via the hydrolysis of the 4-chloroquinoline starting material. It is a significant byproduct if moisture is not rigorously excluded from the reaction.
-
2-(Quinolin-4-yl)acetamide or Quinolin-4-ylacetic acid: These are products of nitrile hydrolysis. The acetamide is an intermediate in the hydrolysis to the carboxylic acid. This occurs during aqueous workup, especially under acidic or basic conditions, or if the reaction mixture itself contains water.
Part 2: Troubleshooting Guide: Side Reactions & Optimization
This section provides a problem-and-solution format for specific experimental issues.
Problem 1: Low Yield and Significant Formation of Quinolin-4(1H)-one
Question: My reaction of 4-chloroquinoline with sodium cyanide in DMSO results in a low yield of the desired nitrile and a significant amount of a polar byproduct, which I've identified as quinolin-4(1H)-one. What is causing this and how can I prevent it?
Causality & Solution:
The formation of quinolin-4(1H)-one is a classic competitive side reaction where water acts as a nucleophile instead of the cyanide ion. The quinoline ring is activated towards nucleophilic attack at the 4-position, and hydroxide (formed from water under even mildly basic conditions) can displace the chloride.
Optimization Protocol:
-
Rigorous Drying: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous grade DMSO or DMF as the solvent. If the solvent is from a previously opened bottle, consider drying it over molecular sieves.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Temperature Control: Do not overheat the reaction. For the cyanation of 4-chloroquinoline, temperatures between 80-100 °C are typically sufficient. Higher temperatures can accelerate the hydrolysis side reaction.
-
Reagent Purity: Use dry, high-purity sodium or potassium cyanide.
Problem 2: Product Degradation During Workup - Formation of Amide/Carboxylic Acid
Question: I achieve good conversion according to TLC, but after my aqueous workup and extraction, I isolate a mixture containing the desired nitrile along with the corresponding amide and carboxylic acid. How can I modify my workup to preserve the nitrile group?
Causality & Solution:
The nitrile group (C≡N) is susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures. The workup procedure is often the culprit. A prolonged or harsh aqueous workup can easily convert the desired product into these more polar impurities.
Workup Protocol to Minimize Hydrolysis:
-
Cool the Reaction: Before workup, cool the reaction mixture to room temperature or below in an ice bath.
-
Avoid Strong Acids/Bases: Do not use strong acid or base washes if possible. If a wash is necessary to remove basic or acidic impurities, use dilute, cold solutions (e.g., 5% NaHCO₃, 1M HCl) and perform the extraction quickly.
-
Direct Extraction: Quench the reaction by pouring it into a large volume of cold water or ice water, then immediately extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Minimize Contact Time: Reduce the time the organic layer is in contact with any aqueous phase. Promptly separate the layers after extraction.
-
Purification: Purify the crude product using flash column chromatography with a neutral solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). Avoid using acidic or basic additives in the mobile phase.
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion / Unreacted Starting Material | 1. Insufficient temperature or reaction time. 2. Poor solubility of cyanide salt. 3. Deactivated substrate. | 1. Increase temperature incrementally (e.g., to 100-110 °C). 2. Use a phase-transfer catalyst (e.g., 18-crown-6) to improve solubility. 3. Ensure starting 4-chloroquinoline is pure. |
| Dark Tar/Polymer Formation | 1. Excessive heat. 2. Presence of strong acid/base impurities. | 1. Lower the reaction temperature.[4] 2. Use purified reagents and solvents. 3. Consider using a milder cyanide source if possible. |
| Formation of Quinolin-4(1H)-one | 1. Presence of water in the reaction. | 1. Use anhydrous solvents and reagents. 2. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of Amide/Carboxylic Acid | 1. Hydrolysis of the nitrile group during workup. | 1. Use cold, dilute aqueous solutions for workup. 2. Minimize contact time with aqueous layers. 3. Purify via neutral chromatography. |
Part 3: Key Mechanisms and Workflows
Understanding the reaction pathways is crucial for effective troubleshooting.
Reaction Mechanism: Synthesis and Key Side Reactions
The diagram below illustrates the desired SNAr pathway for the synthesis of this compound from 4-chloroquinoline, alongside the two most common competitive side reactions.
Caption: A decision-tree workflow for troubleshooting low reaction yields.
References
Sources
Technical Support Center: Synthesis of 2-(Quinolin-4-yl)acetonitrile
Welcome to the technical support center for the synthesis of 2-(quinolin-4-yl)acetonitrile. This valuable heterocyclic building block is crucial in various research and development areas, including medicinal chemistry and materials science.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The information is presented in a direct question-and-answer format, addressing specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and which is recommended for high yield?
There are two primary, well-established strategies for synthesizing this compound:
-
Nucleophilic Substitution on a Pre-functionalized Quinoline: This is the most prevalent and often highest-yielding method. It involves a two-step process:
-
Step 1: Halogenation. Conversion of 4-methylquinoline to 4-(chloromethyl)quinoline or 4-(bromomethyl)quinoline.
-
Step 2: Cyanation. An SN2 reaction where the halide is displaced by a cyanide nucleophile (e.g., NaCN, KCN).[2]
-
-
Direct C-H Cyanation: This modern approach involves the direct introduction of a cyano group onto the quinoline ring. While offering atom economy, these methods can sometimes suffer from issues with regioselectivity and may require specialized catalysts or harsher conditions.[3]
Recommendation: For general laboratory synthesis aiming for high yield and reliability, the nucleophilic substitution pathway is recommended . It offers better control over the reaction, and the starting materials are readily accessible. The key to a high yield in this method is the efficient and clean execution of both the halogenation and cyanation steps.
Q2: My yield is consistently low. What are the most likely causes when using the nucleophilic substitution method?
Low yields can be frustrating, but they are often traceable to a few key areas.[4][5] Let's break down the common culprits in the two-step process.
Troubleshooting Guide
Issue 1: Poor Conversion of 4-Methylquinoline to 4-(Halomethyl)quinoline (Step 1)
Symptoms:
-
Significant amount of 4-methylquinoline remains after the reaction (verified by TLC or 1H NMR).
-
Formation of dark, tarry side products.
| Possible Cause | Scientific Rationale & Explanation | Recommended Solution |
| Inefficient Radical Initiator | Halogenation of the methyl group often proceeds via a free-radical mechanism, initiated by light (UV) or a radical initiator like AIBN or benzoyl peroxide. Insufficient initiation leads to an incomplete reaction. | Ensure a fresh source of radical initiator. If using photochemical initiation, ensure the lamp is functional and positioned correctly. For thermal initiation, maintain a consistent and accurate reaction temperature. |
| Incorrect Halogenating Agent | N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are common reagents. NBS is often more selective for benzylic bromination than NCS is for chlorination, potentially leading to fewer side products. | Consider using NBS for bromination, as 4-(bromomethyl)quinoline is an excellent substrate for the subsequent cyanation step. |
| Reaction Quenching | Free-radical reactions can be sensitive to oxygen. Performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent quenching of radical intermediates. | Degas the solvent before use and maintain a positive pressure of an inert gas throughout the reaction. |
| Over-halogenation | Using an excess of the halogenating agent or prolonged reaction times can lead to the formation of 4-(dihalomethyl)quinoline, which complicates the subsequent steps. | Use a stoichiometric amount (1.0-1.1 equivalents) of the halogenating agent. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
Issue 2: Low Yield During the Cyanation of 4-(Halomethyl)quinoline (Step 2)
Symptoms:
-
Low conversion of the 4-(halomethyl)quinoline starting material.
-
Presence of a significant byproduct identified as 4-hydroxymethylquinoline.
-
Formation of polymeric or insoluble materials.
| Possible Cause | Scientific Rationale & Explanation | Recommended Solution |
| Presence of Water | Cyanide ions (CN-) are strong nucleophiles but also strong bases. Water can compete as a nucleophile, leading to the formation of 4-hydroxymethylquinoline. It can also hydrolyze the product nitrile. | Use anhydrous solvents (e.g., dry DMSO, DMF, or acetonitrile). Dry the cyanide salt (NaCN or KCN) in a vacuum oven before use. Conduct the reaction under an inert, dry atmosphere. |
| Poor Solubility of Cyanide Salt | Sodium and potassium cyanide have limited solubility in many organic solvents. If the cyanide concentration in the solution is too low, the reaction rate will be slow. | Use a polar aprotic solvent like DMSO or DMF, which are excellent for SN2 reactions and help dissolve the cyanide salt. The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can also improve reaction rates in less polar solvents. |
| Choice of Leaving Group | The rate of an SN2 reaction is highly dependent on the leaving group ability (I > Br > Cl). 4-(Chloromethyl)quinoline will react significantly slower than 4-(bromomethyl)quinoline. | If yields are low with the chloro- derivative, synthesize the 4-(bromomethyl)quinoline intermediate instead. The higher reactivity will likely improve conversion and yield. |
| Substrate Instability/Side Reactions | 4-(Halomethyl)quinolines are reactive and can undergo self-reaction (polymerization), especially at elevated temperatures. | Add the 4-(halomethyl)quinoline solution slowly to the cyanide solution at a controlled, lower temperature (e.g., 0-25 °C) before gently heating if necessary. Avoid storing the isolated 4-(halomethyl)quinoline for extended periods; it is often best to use it immediately after preparation. |
| Microwave Irradiation | Conventional heating can sometimes lead to side product formation due to prolonged reaction times. Microwave irradiation can dramatically shorten reaction times and improve yields by rapidly and uniformly heating the reaction mixture.[1] | If available, consider using a dedicated microwave reactor. Studies have shown that reactions that took hours with conventional heating could be completed in minutes with increased yields under microwave conditions.[1] |
Workflow & Troubleshooting Diagram
The following diagram outlines a logical workflow for the synthesis and a decision tree for troubleshooting low-yield issues.
Sources
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Quinoline Derivatives
Welcome to the technical support center for the synthesis of quinoline derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of these important heterocyclic compounds. Quinolines are a cornerstone in medicinal chemistry and materials science, and mastering their synthesis is key to innovation.[1] This center is designed to provide not just procedural guidance, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
General Troubleshooting & FAQs
Before diving into specific named reactions, let's address some common issues that can arise in various quinoline synthesis protocols.
Q1: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields are a frequent challenge and can stem from several factors.[2] A systematic approach to troubleshooting is crucial.
-
Reagent Purity: Ensure all starting materials, especially anilines and carbonyl compounds, are pure. Anilines can oxidize over time, and α,β-unsaturated carbonyls are prone to polymerization.[1] Consider purification of starting materials if their quality is uncertain.
-
Reaction Conditions:
-
Temperature: Many quinoline syntheses require high temperatures, but excessive heat can lead to decomposition and tar formation.[2] Conversely, insufficient temperature will result in an incomplete reaction. Careful optimization is key.
-
Solvent: The choice of solvent can significantly impact reaction efficiency. For high-temperature cyclizations, high-boiling, inert solvents are often necessary.[3][4] In some modern protocols, greener options like water or even solvent-free conditions have proven effective.[5]
-
Atmosphere: Some reactions are sensitive to air or moisture. If you suspect degradation due to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]
-
-
Catalyst Activity: The choice and activity of the catalyst are critical. An inappropriate or deactivated catalyst can lead to low conversion rates.[6][7]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.[2]
Q2: My crude product is a thick, dark tar, making purification extremely difficult. What causes this and how can I prevent it?
A2: Tar formation is a common issue in many classical quinoline syntheses, particularly those employing strong acids and high temperatures like the Skraup and Doebner-von Miller reactions.[1][8] This is often due to the acid-catalyzed polymerization of reactants or intermediates, such as acrolein in the Skraup synthesis.[1][8]
To minimize tarring:
-
Control the Exotherm: Many of these reactions are highly exothermic. Gradual addition of reagents and efficient cooling are essential to prevent thermal runaways that accelerate polymerization.
-
Use a Moderator: In vigorous reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[9][10][11]
-
Optimize Acid Concentration: While acid catalysis is often necessary, excessively harsh conditions can promote tar formation. Experiment with different Brønsted or Lewis acids and their concentrations to find a balance between reaction rate and side product formation.
-
Biphasic Systems: For reactions like the Doebner-von Miller, using a biphasic solvent system (e.g., water/toluene) can sequester the sensitive carbonyl compound in the organic phase, reducing its acid-catalyzed self-polymerization in the aqueous phase.[1]
Method-Specific Troubleshooting Guides
This section provides detailed troubleshooting for four common quinoline synthesis reactions.
The Skraup Synthesis
The Skraup synthesis is a classic method for producing quinoline by reacting aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[10][11] Its primary drawback is its notoriously violent and exothermic nature.[9][10][11]
Q3: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate it?
A3: The exothermic nature of the Skraup synthesis is a significant safety concern. The following measures can be taken to control the reaction:
-
Addition of a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[9][10][11] It is believed to act as an oxygen carrier, which helps to extend the reaction over a longer period, preventing it from becoming uncontrollable.[9] Boric acid can also be used as a moderator.[12]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling. Ensure the aniline sulfate is well-distributed before heating.[9]
-
Efficient Stirring: Good mixing is essential to dissipate heat and prevent localized hotspots.
-
Temperature Management: Heat the mixture gently to initiate the reaction. Once the exothermic phase begins, remove the external heating source and allow the reaction to proceed under its own heat. If it becomes too vigorous, have a cooling bath (e.g., a wet towel or ice bath) ready.
Experimental Protocol: Moderated Skraup Synthesis of Quinoline
-
Caution: This reaction is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
In a large round-bottom flask, cautiously add concentrated sulfuric acid to aniline with cooling to form aniline sulfate.
-
To this mixture, add anhydrous glycerol and ferrous sulfate heptahydrate (FeSO₄·7H₂O).
-
Finally, add nitrobenzene, which serves as both a solvent and an oxidizing agent.[10][11]
-
Heat the mixture gently with good stirring. The reaction is exothermic and will begin to boil.
-
Remove the external heating and allow the reaction to proceed. If it becomes too vigorous, cool the flask.
-
After the initial exotherm subsides, heat the mixture to complete the reaction.
-
Allow the mixture to cool, then dilute with water and neutralize with a strong base (e.g., NaOH) to liberate the quinoline.
-
Isolate the crude quinoline by steam distillation.[13]
The Doebner-von Miller Reaction
This reaction is a modification of the Skraup synthesis, typically using an α,β-unsaturated aldehyde or ketone to react with an aniline under acidic conditions.[14][15] The most common side reaction is the polymerization of the carbonyl compound.[1]
Q4: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?
A4: Polymerization of the α,β-unsaturated carbonyl compound is the primary cause of low yields and tar formation in this synthesis.[1] The following strategies can mitigate this issue:
-
Employ a Biphasic Solvent System: As mentioned earlier, sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (like toluene) while the aniline is in an acidic aqueous phase can drastically reduce polymerization and increase the yield of the desired quinoline.[1]
-
Slow Addition of Reactants: Adding the carbonyl compound slowly to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl at any given time, thus favoring the desired reaction over self-condensation.
-
In Situ Generation: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation (the Beyer method), which can also help to control its concentration.[14]
Workflow Diagram: Mitigating Polymerization in Doebner-von Miller Synthesis
Caption: Troubleshooting workflow for the Doebner-von Miller reaction.
The Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or a base.[16][17][18]
Q5: I am getting a mixture of regioisomers in my Friedländer synthesis with an unsymmetrical ketone. How can I control the regioselectivity?
A5: Regioselectivity is a known challenge when using unsymmetrical ketones.[16] The reaction can proceed via two main pathways (aldol-first or Schiff base-first), and the conditions can influence which path is favored, thereby affecting the final product ratio.[17]
-
Catalyst Choice: The choice of catalyst is critical.
-
Acid vs. Base: Acid catalysis often favors one regioisomer, while base catalysis may favor the other. A systematic screening of both acid (e.g., p-TsOH, H₂SO₄) and base (e.g., KOH, piperidine) catalysts is recommended.[16][18]
-
Amine Catalysts: Specific amine catalysts have been shown to effectively direct the reaction towards a single isomer.[16]
-
Ionic Liquids: The use of ionic liquids as both the solvent and catalyst can provide excellent control over regioselectivity.[16]
-
-
Substrate Modification: While not a catalytic solution, introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can also effectively control the reaction's regioselectivity.[16]
Table 1: Catalyst Comparison for Friedländer Synthesis
| Catalyst Type | Example(s) | Typical Conditions | Advantages | Potential Issues |
| Brønsted Acid | p-TsOH, H₂SO₄ | Reflux in solvent or solvent-free | Readily available, effective | Harsh conditions, potential for side reactions |
| Lewis Acid | Nd(NO₃)₃·6H₂O | Mild conditions | High efficiency | Cost, moisture sensitivity |
| Base | KOH, NaOH | Reflux in alcohol | Simple, effective for some substrates | Can promote aldol self-condensation |
| Nanocatalyst | Fe₃O₄-IL-HSO₄ | 90°C, Solvent-free | Reusable, high yield | Catalyst preparation required |
| Organocatalyst | Chiral Phosphoric Acid | Mild conditions | Enantioselective synthesis possible | Catalyst cost |
Note: This table is a generalized summary. Optimal conditions are substrate-dependent.
The Conrad-Limpach Synthesis
This synthesis produces 4-hydroxyquinolines (which often exist as the 4-quinolone tautomer) from the reaction of anilines with β-ketoesters.[19] A key step is a thermal cyclization that requires very high temperatures, often around 250°C.[4][19]
Q6: My Conrad-Limpach cyclization is giving a low yield. How can I improve it?
A6: The high-temperature thermal cyclization is the rate-determining step and is crucial for achieving good yields.[19]
-
Solvent Choice: This is the most critical factor. The cyclization requires breaking the aromaticity of the phenyl ring, a high-energy process that necessitates high temperatures.[3]
-
High-Boiling Solvents: Using an inert, high-boiling solvent is essential. While early work was often done without a solvent, leading to moderate yields, using solvents like mineral oil (b.p. > 275°C) or Dowtherm A (b.p. 257°C) can increase yields dramatically, sometimes to over 90%.[3][4][19]
-
Solvent Boiling Point and Yield: There is a general trend of increasing yield with higher solvent boiling points, with optimal results often seen with solvents boiling above 250°C.[3]
-
-
Temperature Control: Ensure the reaction reaches and maintains the required temperature (typically ~250°C) for the cyclization to occur efficiently.[4][19] Use a high-temperature thermometer and a suitable heating mantle.
-
Inert Atmosphere: Running the reaction under an inert atmosphere can prevent oxidative side reactions at these high temperatures.
Table 2: Effect of Solvent Boiling Point on Conrad-Limpach Reaction Yield
| Solvent | Boiling Point (°C) | Reported Yield (%) |
| Methyl benzoate | 200 | 25 |
| Ethyl benzoate | 213 | 34 |
| 1,2,4-Trichlorobenzene | 213 | 54 |
| 2-Nitrotoluene | 222 | 51 |
| Propyl benzoate | 230 | 65 |
| Isobutyl benzoate | 240 | 61 |
| Diphenyl ether | 259 | >65 |
| Mineral Oil | >275 | up to 95 |
Data adapted from literature reports.[3][4] Actual yields are substrate-dependent.
Purification Strategies
Q7: How do I effectively purify my quinoline derivative from the crude tarry mixture?
A7: Purifying quinolines from the often-present tarry byproducts requires a multi-step approach.
-
Initial Workup: After neutralizing the acidic reaction mixture with a base, the first step is usually steam distillation . Quinoline is steam-volatile, while the polymeric tar is not. This is a highly effective method for initial separation.[13][20]
-
Extraction: The steam distillate, which contains the quinoline and potentially unreacted nitrobenzene (from a Skraup synthesis), can be further purified by solvent extraction. Because quinoline is basic, it can be extracted into an acidic aqueous solution, leaving neutral organic impurities behind. The aqueous layer is then basified, and the purified quinoline is re-extracted into an organic solvent.
-
Chromatography: For high-purity requirements, column chromatography is often necessary. However, quinolines are basic and can interact strongly with acidic silica gel, sometimes leading to decomposition. To avoid this, the silica gel can be deactivated by treating it with a base like triethylamine. Alternatively, using a more neutral stationary phase like alumina may be beneficial.
-
Crystallization/Distillation: The final product can often be purified by recrystallization from a suitable solvent or by vacuum distillation .[13]
Purification Workflow Diagram
Caption: General purification scheme for quinoline derivatives.
References
- A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies. (2025). BenchChem.
-
Conrad–Limpach synthesis. (2023). In Wikipedia. Retrieved January 14, 2026, from [Link]
- Price, M. E., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
- optimizing solvent and base conditions for quinoline synthesis. (2025). BenchChem.
- Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p. 478.
-
Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Skraup reaction. (2023). In Wikipedia. Retrieved January 14, 2026, from [Link]
- Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.
- optimizing reaction conditions for quinolinone synthesis. (2025). BenchChem.
- Price, M. E., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PubMed.
- Advances in polymer based Friedlander quinoline synthesis. (2015). PubMed Central.
-
Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
-
Friedländer synthesis. (2023). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Skraup reaction. (n.d.). chemeurope.com. Retrieved January 14, 2026, from [Link]
-
Doebner–Miller reaction. (2023). In Wikipedia. Retrieved January 14, 2026, from [Link]
- Method for purifying isoquinoline from crude product of coal tar. (2014).
- Friedländer Synthesis. (2025). J&K Scientific LLC.
- Regioselectivity of Friedländer Quinoline Syntheses. (2011).
- Method for extracting quinoline from coal tar wash oil. (2015).
- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. (2025). BenchChem.
- Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondens
- Skraup's Synthesis. (2012). Vive Chemistry.
-
Doebner-von Miller reaction. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
- Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-706.
-
Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved January 14, 2026, from [Link]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (2006). PubMed.
- Al-Zaydi, K. M. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1806.
-
Primary solvents and high boiling-point solvent additives studied in... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Effects of solvent on the reaction time and yield a. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- Skraup Reaction. (2022, January 22). YouTube.
- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd.
- Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392.
- Bonge, H. T., & Ulven, T. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 994.
- Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. (2019). PubMed.
-
Neutron moderator. (2023). In Wikipedia. Retrieved January 14, 2026, from [Link]
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Skraup reaction - Wikipedia [en.wikipedia.org]
- 11. Skraup_reaction [chemeurope.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 15. synarchive.com [synarchive.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
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- 18. jk-sci.com [jk-sci.com]
- 19. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 20. scispace.com [scispace.com]
Technical Support Center: Overcoming Challenges in the Purification of 2-(QUINOLIN-4-YL)ACETONITRILE
Introduction
Welcome to the technical support guide for the purification of 2-(QUINOLIN-4-YL)ACETONITRILE. This molecule is a critical intermediate in medicinal chemistry and materials science, valued for its versatile quinoline scaffold and reactive nitrile group.[1] However, its purification is often non-trivial, presenting challenges that can impact yield, purity, and project timelines. The inherent basicity of the quinoline nitrogen, coupled with the compound's specific solubility profile, requires carefully considered purification strategies.
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting workflows, and detailed protocols to help you navigate the common pitfalls associated with purifying this compound, ensuring the integrity and reliability of your experimental results.
Troubleshooting Guide: Common Purification Issues
This section directly addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.
Question 1: I'm experiencing significant product loss and streaking during silica gel column chromatography. What's happening and how can I fix it?
Answer: This is the most frequently encountered issue when purifying quinoline derivatives. The root cause is the interaction between the basic lone pair of electrons on the quinoline nitrogen and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] This strong interaction can lead to several problems:
-
Irreversible Adsorption: The product binds too tightly to the column, failing to elute with moderately polar solvents, which results in low recovery.
-
Decomposition: The acidic environment of the silica gel can catalyze the degradation of sensitive molecules.[3]
-
Peak Tailing/Streaking: Slow, uneven dissociation from the acidic sites causes the product to elute slowly and broadly across many fractions, making clean separation difficult.
Solutions:
-
Deactivate the Silica Gel: The most effective strategy is to neutralize the acidic sites on the silica gel before or during the chromatography run.[2]
-
Method: Prepare your eluent (e.g., Hexane/Ethyl Acetate) and add a small amount of a tertiary amine, typically 0.5-2% triethylamine (NEt₃). Use this amine-containing eluent to prepare the silica slurry, pack the column, and run the separation. The triethylamine will preferentially bind to the acidic sites, allowing your compound to pass through without strong interaction.
-
-
Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic support.
-
Neutral Alumina (Al₂O₃): Alumina is a good alternative for basic compounds. Start with a less polar solvent system than you would for silica, as alumina is a more active adsorbent.
-
Reversed-Phase (C18) Silica: If your compound is sufficiently soluble in aqueous/organic mixtures, reversed-phase chromatography can be an excellent option, as it separates based on hydrophobicity and avoids the acid-base interaction issues.
-
Question 2: My product "oiled out" during recrystallization instead of forming crystals. How can I induce crystallization?
Answer: "Oiling out" occurs when the solute's solubility at the cooling temperature is still too high, or the solution becomes supersaturated too quickly, causing the compound to separate as a liquid phase rather than an ordered crystal lattice.[4]
Troubleshooting Workflow:
-
Re-heat and Add More Solvent: The most common cause is using too little solvent. Re-heat the solution until the oil fully redissolves, then add small increments of the hot solvent until the solution is just shy of being completely clear.
-
Slow Down the Cooling Process: Rapid cooling promotes supersaturation and oiling. After dissolving your compound, allow the flask to cool slowly to room temperature on the benchtop, ideally insulated with a glass wool nest. Only after it has reached room temperature should you move it to an ice bath or refrigerator.
-
Introduce a Nucleation Site: Crystal formation requires an initial point of nucleation.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a surface for crystals to begin forming.
-
Seed Crystals: If you have a tiny amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution. This provides a perfect template for further crystal growth.
-
-
Re-evaluate Your Solvent System: The chosen solvent may be inappropriate. An ideal recrystallization solvent dissolves the compound poorly at low temperatures but very well at high temperatures.[5] If a single solvent doesn't work, try a binary solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane). Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) and slowly add the "poor" solvent (the anti-solvent) until the solution becomes cloudy. Then, heat to redissolve and cool slowly.[4]
Question 3: The final product is an off-white or yellowish solid, but the literature reports it as white. How can I remove the color?
Answer: Color in the final product typically indicates the presence of highly conjugated, chromophoric impurities. These can be residual starting materials, by-products from the synthesis (tar formation is common in reactions like the Skraup synthesis), or degradation products from oxidation.[6][7]
Decolorization Techniques:
-
Activated Charcoal Treatment: This is the most common method for removing colored impurities.
-
Protocol: After dissolving your crude product in the hot recrystallization solvent, remove the flask from the heat source. Add a very small amount (typically 1-2% by weight) of activated charcoal. Swirl the mixture for a few minutes. The colored impurities will adsorb onto the high surface area of the charcoal. Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal. Then, allow the clear filtrate to cool and crystallize.
-
Caution: Adding charcoal to a boiling solution can cause violent bumping. Always cool the solution slightly before adding it. Using too much charcoal can lead to significant product loss as it will also adsorb your desired compound.
-
-
Multiple Recrystallizations: Sometimes, a second or even third recrystallization is necessary to leave the colored impurities behind in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
Common impurities depend heavily on the synthetic route. A frequent synthesis involves the reaction of 4-chloroquinoline with a cyanide source or the reaction of a quinoline derivative with acetonitrile.[8] Potential impurities include:
-
Unreacted starting materials (e.g., 4-chloroquinoline).
-
Solvent residues (e.g., DMF, DMSO).
-
Side-products from the reaction, such as hydrolyzed nitriles (forming carboxylic acids) or polymeric tars.[6]
-
Degradation products if the compound was exposed to harsh conditions.
Q2: Which solvents are best for the recrystallization of this compound?
A good starting point is to screen polar protic and polar aprotic solvents. Based on the structure (aromatic, with a polar nitrile group), solvents like ethanol, isopropanol, or acetonitrile are often effective.[9] A mixed-solvent system, such as ethyl acetate/hexane or acetone/hexane, can also be very effective for achieving the ideal solubility profile.[4]
| Solvent System | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Often a good first choice for compounds with moderate polarity. |
| Acetonitrile | 82 | Polar Aprotic | Can be a good choice, as the compound shares structural similarity.[9] |
| Ethyl Acetate / Hexane | Variable | Tunable | A powerful combination. Dissolve in minimal hot ethyl acetate and add hexane as an anti-solvent. |
| Acetone / Hexane | Variable | Tunable | Similar to Ethyl Acetate/Hexane, works well for a range of polarities.[4] |
| Water | 100 | Very Polar | Unlikely to be a good solvent on its own for this organic molecule, but could potentially be used as an anti-solvent with a miscible organic solvent like ethanol.[4] |
| Table 1: Common Solvents for Recrystallization Screening. |
Q3: How should I store the purified this compound to prevent degradation?
Quinoline derivatives can be sensitive to light and air (oxidation).[3] The nitrile group can also be susceptible to hydrolysis in the presence of moisture and acid or base. Therefore, the purified compound should be stored:
-
In a tightly sealed, amber glass vial to protect from light and moisture.
-
At a cool temperature (refrigerator or freezer).
-
Preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent long-term oxidation.
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol/Water
This protocol is a standard procedure for purifying a solid organic compound.
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar and approximately 10 mL of ethanol. Heat the mixture on a hot plate with stirring.
-
Achieve Saturation: Continue adding ethanol in small portions until the solid just dissolves. Avoid adding a large excess of solvent.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add ~20 mg of activated charcoal, and swirl for 2-3 minutes. Perform a hot filtration to remove the charcoal.
-
Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Complete Crystallization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 50:50 ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography on Deactivated Silica Gel
This protocol is designed to mitigate issues of product decomposition and poor recovery on silica gel.
-
Prepare Deactivated Eluent: Choose an appropriate eluent system based on TLC analysis (e.g., 70:30 Hexane:Ethyl Acetate). Prepare a sufficient volume of this eluent and add triethylamine (NEt₃) to a final concentration of 1% (v/v).
-
Pack the Column: Prepare a slurry of silica gel in the deactivated eluent. Pack the column with this slurry, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column with the deactivated eluent, collecting fractions. Monitor the elution of the product using TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Solvent Removal: The triethylamine is relatively high-boiling and may remain. To remove it, redissolve the residue in a volatile solvent like dichloromethane, evaporate again, and then place the product under high vacuum for several hours.
Visualization of Workflows
Purification Strategy Workflow
This diagram outlines the decision-making process for purifying the crude product.
Caption: Decision workflow for selecting a purification method.
Troubleshooting "Oiling Out"
This diagram provides a logical path for resolving the common issue of a product oiling out during recrystallization.
Caption: Troubleshooting logic for recrystallization failure.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Reddit. (2025). Purification of Quinoline-3,4-diones. r/Chempros.
- Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Benchchem. (n.d.). This compound.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
- Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
- European Patent Office. (2001). PROCESS FOR PREPARING QUINOLYLACRYLONITRILE AND INTERMEDIATES THEREFOR - EP 1251123 A1.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. noveltyjournals.com [noveltyjournals.com]
- 8. data.epo.org [data.epo.org]
- 9. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
Strategies to minimize tar formation in Skraup and Doebner-von Miller reactions
Strategies to Minimize Tar Formation in Skraup and Doebner-von Miller Reactions
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to address one of the most persistent challenges in Skraup and Doebner-von Miller reactions: the formation of intractable tars and polymeric byproducts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize these powerful, yet often challenging, synthetic methods.
Tar formation is not a random outcome; it is a direct consequence of competing reaction pathways that can be controlled through careful manipulation of reaction parameters. This guide provides in-depth, question-and-answer-based troubleshooting for both reactions, supported by experimental protocols and mechanistic insights.
Frequently Asked Questions (FAQs): General
Q1: What is the fundamental cause of tar formation in both Skraup and Doebner-von Miller reactions?
A1: The primary culprit in both syntheses is the high reactivity of the aldehyde or ketone component under the strong acidic conditions required for the cyclization.
-
In the Skraup reaction , glycerol is dehydrated by concentrated sulfuric acid to form acrolein, an α,β-unsaturated aldehyde.[1][2][3]
-
In the Doebner-von Miller reaction , an α,β-unsaturated aldehyde or ketone is used directly as a starting material.[4][5]
These α,β-unsaturated carbonyl compounds are highly susceptible to acid-catalyzed polymerization and self-condensation reactions, which produce high-molecular-weight, complex, and often insoluble materials collectively known as "tar".[5][6][7] This polymerization pathway directly competes with the desired reaction pathway—the conjugate addition of the aniline.
Caption: Competing pathways leading to quinoline vs. tar formation.
Troubleshooting Guide: The Skraup Reaction
The Skraup synthesis is notoriously exothermic and vigorous, often leading to reactions that are difficult to control and result in significant charring.[1][6][8][9]
Q2: My Skraup reaction is extremely violent and uncontrollable, producing a solid black mass. How can I moderate it?
A2: The violence of the Skraup reaction stems from the highly exothermic dehydration of glycerol to acrolein by concentrated sulfuric acid.[1] This process can lead to a runaway reaction. The key is to temper this initial step.
Primary Solution: Use of a Moderator. A moderator slows down the reaction, making it less violent and extending it over a longer period.[9]
-
Ferrous sulfate (FeSO₄): This is the most common and effective moderator.[6][9] It is believed to act as an oxygen carrier, facilitating a more controlled oxidation process and preventing localized overheating that leads to charring.[9][10]
-
Boric acid: Can also be used to moderate the reaction's violence.[1][6][9]
-
Acetic acid: Has been employed to achieve a smoother reaction.[9]
Secondary Control Measures:
-
Order of Reagent Addition: The order is critical. Add the sulfuric acid before the glycerol to the mixture of the aniline and ferrous sulfate. Adding sulfuric acid last can trigger an immediate and violent reaction.[9]
-
Controlled Heating: Gently heat the mixture to initiate the reaction. Once the exotherm begins, remove the heat source and allow the reaction to proceed under its own power. If it becomes too vigorous, external cooling may be necessary.[6][11]
-
Ensure Anhydrous Conditions: Use "dynamite" glycerol with less than 0.5% water if possible. The presence of excess water can lower yields.[10][12][13]
Table 1: Moderators for the Skraup Synthesis
| Moderator | Function | Key Advantages | Reference |
| Ferrous Sulfate (FeSO₄) | Oxygen carrier, controls exotherm | Highly effective, common, makes reaction safer for larger scales. | [6][9] |
| Boric Acid | Moderates reaction | Runs smoothly. | [1][9] |
| Acetic Acid | Moderates reaction | Can lead to a less violent process. | [9] |
| Arsenic Acid (As₂O₅) | Oxidizing Agent | Less violent than nitrobenzene, can give good yields. | [1][8][9] |
Q3: Even with a moderator, I get a lot of tar. What else can I do?
A3: If tarring is still excessive, focus on temperature control and reactant purity.
-
Temperature Optimization: Avoid excessively high temperatures. After the initial exotherm subsides, maintain a gentle reflux. Overheating will always favor polymerization.[6][14]
-
Purity of Glycerol: Ensure the glycerol is of high purity and low water content. Impurities can act as nucleation points for polymerization.[12]
-
Efficient Stirring: Inadequate mixing of the viscous reaction mixture can create localized hotspots where tar formation is accelerated.[6][14]
Caption: Troubleshooting workflow for the Skraup reaction.
Troubleshooting Guide: The Doebner-von Miller Reaction
The primary challenge here is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[5][7] This side reaction is often the main reason for low yields and the formation of a thick, intractable reaction mixture.[5]
Q4: My Doebner-von Miller reaction mixture becomes a thick, dark polymer, and I can't isolate my product. How do I stop this?
A4: The most effective strategy is to physically separate the bulk of the reactive carbonyl compound from the harsh acidic environment.
Primary Solution: Employ a Biphasic Solvent System. This is a significant improvement over the original method.[15] By sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (e.g., toluene), its self-polymerization in the acidic aqueous phase is drastically reduced.[5][6] The reaction occurs at the interface between the two layers.
Secondary Control Measures:
-
Gradual Addition of Reactants: Adding the α,β-unsaturated carbonyl compound dropwise to the heated, acidic solution of the aniline is crucial.[5][7] This maintains a low instantaneous concentration of the carbonyl, ensuring it is more likely to react with the aniline than with itself.
-
Optimize Acid Catalyst and Concentration: While strong acids are necessary, excessively harsh conditions accelerate tar formation.[5] Consider a systematic comparison of different acids. Milder Lewis acids (e.g., ZnCl₂, SnCl₄) may be preferable to strong Brønsted acids (e.g., HCl, H₂SO₄) in some cases.[4][5][7][16]
-
Control Reaction Temperature: The reaction often requires heat, but excessive temperatures will always favor polymerization. Maintain the lowest temperature that allows the reaction to proceed at a reasonable rate.[5][7][17]
Caption: Biphasic system to minimize carbonyl polymerization.
Q5: I'm using a substituted aniline and getting very low yields. Is this related to tarring?
A5: Yes, the electronic nature of the aniline substituent is critical. Anilines with strong electron-withdrawing groups are less nucleophilic and react more slowly.[5] This slower desired reaction gives the carbonyl compound more time to polymerize, leading to low yields and increased tar. Conversely, highly electron-rich anilines can be too reactive and prone to other side reactions. Careful optimization of temperature and acid catalysis is essential when working with substituted anilines.[5]
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline Adapted from Organic Syntheses, Coll. Vol. 1, p.478 (1941).[9]
Materials:
-
Aniline: 186 g (2.0 mol)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O): 24 g
-
Glycerol (anhydrous): 294 g (3.2 mol)
-
Concentrated Sulfuric Acid (H₂SO₄): 100 mL
-
Nitrobenzene: 74 g (0.6 mol)
Procedure:
-
In a 5-L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add aniline, nitrobenzene, and ferrous sulfate heptahydrate.
-
Stir the mixture and slowly add the concentrated sulfuric acid. Ensure the mixture is well-stirred during addition to distribute the aniline sulfate and ferrous sulfate.
-
Gently heat the mixture over an oil bath.
-
Once the liquid begins to boil, remove the heat source . The exothermic reaction will be sufficient to maintain reflux for 30-60 minutes. If the reaction becomes too violent, assist the condenser by applying a wet towel to the upper part of the flask.
-
After the initial vigorous reaction subsides, resume heating and maintain a steady reflux for an additional 3-5 hours to ensure completion.
-
Allow the mixture to cool. Dilute with water and neutralize carefully with a concentrated sodium hydroxide solution until strongly alkaline.
-
Isolate the crude quinoline via steam distillation. The quinoline is steam-volatile and will co-distill with water.[10]
-
Separate the quinoline layer, dry over anhydrous potassium carbonate, and purify by vacuum distillation.
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline with Tar Suppression Based on the biphasic method described by BenchChem.[5]
Materials:
-
Aniline: 9.3 g (0.1 mol)
-
6 M Hydrochloric Acid (HCl): 50 mL
-
Crotonaldehyde: 8.4 g (0.12 mol)
-
Toluene: 50 mL
Procedure:
-
In a 250-mL round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine the aniline and 6 M hydrochloric acid.
-
Heat the aqueous mixture to reflux with vigorous stirring.
-
In the addition funnel, prepare a solution of crotonaldehyde in toluene.
-
Add the crotonaldehyde-toluene solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours. A slow, steady addition is critical to minimize polymerization.
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, allow the biphasic mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic (pH > 10).
-
Transfer the mixture to a separatory funnel. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
References
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from Wikipedia. [Link]
-
Slideshare. (n.d.). Advance organic chemistry 1 ; Doebner Miller reaction. Retrieved from Slideshare. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
Wikipedia. (n.d.). Skraup reaction. Retrieved from Wikipedia. [Link]
-
Sciencemadness.org. (2009). Alternative Oxidisers in Skraup reaction. Retrieved from Sciencemadness.org. [Link]
-
Organic Syntheses. (n.d.). Quinoline. Retrieved from Organic Syntheses. [Link]
-
NileRed. (2021, August 25). Making quinoline - the Skraup synthesis [Video]. YouTube. [Link]
-
Almarzouq, M. H., & Elnagdi, M. H. (2019). Reaction mechanism of the Skraup quinoline synthesis. ResearchGate. [Link]
-
Slideshare. (n.d.). Preparation and Properties of Quinoline. Retrieved from Slideshare. [Link]
-
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from ResearchGate. [Link]
-
Al-Mulla, A. (2017). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. MDPI. [Link]
-
Vive Chemistry. (2012, November 3). Skraup's Synthesis. Retrieved from Vive Chemistry. [Link]
-
Sejer, D. (2009, January 13). The Skraup Reaction - How to Make a Quinoline. Curly Arrow. [Link]
-
chemeurope.com. (n.d.). Skraup reaction. Retrieved from chemeurope.com. [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from SynArchive. [Link]
-
NROChemistry. (2022, January 22). Skraup Reaction [Video]. YouTube. [Link]
-
International Journal of Pharmacy. (2023). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from IIP Series. [Link]
-
Thapa, B., & Goodrich, G. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 999. [Link]
Sources
- 1. uop.edu.pk [uop.edu.pk]
- 2. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 3. youtube.com [youtube.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Refinement of experimental protocols for reactions involving 2-(QUINOLIN-4-YL)ACETONITRILE
Answering your request for a technical support center focused on 2-(QUINOLIN-4-YL)ACETONITRILE, here is a comprehensive guide designed for researchers, scientists, and drug development professionals.
Technical Support Center: Mastering Reactions with this compound
Welcome to the dedicated technical support resource for this compound. This guide is structured to provide practical, in-depth solutions to common experimental challenges encountered when working with this versatile building block. As a key intermediate in medicinal chemistry and materials science, understanding its reactivity is paramount for successful synthesis.[1] This document moves beyond simple protocols to explain the underlying chemical principles, helping you not only solve immediate problems but also build a predictive understanding for future experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, properties, and reactivity of this compound.
Q1: What are the primary reactive sites of this compound?
A1: There are three primary sites of reactivity to consider:
-
The α-Methylene Protons: The protons on the carbon adjacent to both the quinoline ring and the nitrile group (-CH₂CN) are significantly acidic. This allows for easy deprotonation to form a stabilized carbanion, which is a potent nucleophile for forming new carbon-carbon bonds (e.g., alkylations, aldol reactions). The electron-withdrawing nature of both the nitrile and the quinoline ring enhances this acidity.
-
The Nitrile Group (-C≡N): The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloadditions to form heterocycles like tetrazoles.[1]
-
The Quinoline Ring: The quinoline ring system can undergo electrophilic aromatic substitution, although the nitrogen atom deactivates the ring, typically directing substitution to the 5- and 8-positions.[2] The quinoline nitrogen itself is basic and can be protonated or alkylated to form a quaternary salt.
Q2: What are the recommended storage and handling procedures for this compound?
A2:
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids or bases. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent gradual degradation.[3]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and respiratory irritation.[4]
Q3: Which solvents are most suitable for reactions involving this compound?
A3: The choice of solvent is highly reaction-dependent.
-
For generating the α-cyano carbanion (e.g., for alkylations), anhydrous polar aprotic solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are preferred.[5]
-
For reactions involving the quinoline ring, solvents like acetonitrile, Dichloromethane (DCM), or 1,2-Dichloroethane (DCE) are often suitable.[6]
-
For nitrile hydrolysis, aqueous solutions of strong acids or bases are used.[7]
Section 2: Troubleshooting Guide for α-Alkylation Reactions
The formation of a nucleophilic carbanion at the α-position is one of the most common and powerful applications of this reagent. However, it is fraught with potential challenges.
Q4: My α-alkylation reaction is resulting in a low yield or fails to proceed. What are the likely causes?
A4: Low yield in α-alkylation is a frequent issue stemming from incomplete deprotonation or consumption of the generated carbanion.
Causality: The pKa of the α-protons requires a sufficiently strong base for complete and irreversible deprotonation. Weaker bases (e.g., NaOH, K₂CO₃) or the presence of proton sources like water or alcohols will result in an equilibrium with only a small concentration of the desired carbanion, leading to poor conversion.
Troubleshooting Protocol:
-
Verify Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Select an Appropriate Base: Use a strong, non-nucleophilic base. Sodium hydride (NaH), Lithium diisopropylamide (LDA), or Potassium bis(trimethylsilyl)amide (KHMDS) are excellent choices. Use at least 1.05-1.1 equivalents to ensure complete deprotonation.
-
Optimize Temperature: Generate the carbanion at a low temperature (e.g., 0 °C for NaH in DMF, or -78 °C for LDA in THF) to improve stability. After the anion is formed, allow the reaction to warm to the appropriate temperature for the alkylating agent.
-
Check Reagent Quality: Ensure your alkylating agent (e.g., alkyl halide) is pure and free from acidic impurities.
Caption: Troubleshooting workflow for low-yield α-alkylation.
Q5: I am observing significant amounts of di-alkylated product. How can this be suppressed?
A5: Di-alkylation occurs when the mono-alkylated product, which still possesses an acidic proton, is deprotonated and reacts a second time.
Causality: This is common when using more than one equivalent of base or when the mono-alkylated anion is of comparable or greater reactivity than the starting material anion.
Mitigation Strategies:
-
Stoichiometry Control: Use precisely 1.0 equivalent of base.
-
Inverse Addition: Add the pre-formed carbanion solution slowly to a solution of the alkylating agent (rather than the other way around). This ensures the alkylating agent is always in excess relative to the anion, minimizing the chance of a second reaction.
-
Bulky Base: Employing a sterically hindered base like Lithium diisopropylamide (LDA) can sometimes disfavor the deprotonation of the more sterically hindered mono-alkylated product.
Q6: My reaction mixture is turning dark, and I'm seeing a product corresponding to alkylation on the quinoline nitrogen. How do I prevent this?
A6: You are observing a competing N-alkylation reaction. The quinoline nitrogen is a nucleophile and can compete with the α-cyano carbanion for the alkylating agent, forming a charged quinolinium salt.
Causality: This side reaction is favored when the carbanion is not formed efficiently or when using highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide). The resulting quinolinium salt is often highly colored and can contribute to tar formation.
Caption: Competing pathways of C-alkylation vs. N-alkylation.
Preventative Measures:
-
Pre-form the Anion: Ensure the carbanion is fully formed by allowing sufficient time for the reaction with the base before adding the alkylating agent.
-
Low Temperature Addition: Add the alkylating agent slowly at a low temperature. This favors the more nucleophilic carbanion over the less nucleophilic quinoline nitrogen.
-
Solvent Choice: In some cases, less polar solvents can disfavor the formation of the charged quinolinium salt.
Table 1: Recommended Conditions for α-Alkylation
| Parameter | Recommendation | Rationale |
| Base | NaH, LDA, KHMDS (1.05 eq) | Ensures complete, irreversible deprotonation. |
| Solvent | Anhydrous THF, DMF, DMSO | Polar aprotic solvents stabilize the carbanion. |
| Temperature | -78 °C to 0 °C (anion formation) | Minimizes side reactions and anion decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the carbanion by moisture or O₂. |
Section 3: Troubleshooting Nitrile Group Manipulations
The hydrolysis of the nitrile to a carboxylic acid is a key transformation, but it can be stubborn.
Q7: My attempt to hydrolyze the nitrile to 2-(quinolin-4-yl)acetic acid is stalling at the amide intermediate. How can I drive the reaction to completion?
A7: This is a very common observation. Nitrile hydrolysis proceeds via an amide intermediate, which can be quite stable and resistant to further hydrolysis.[8][9]
Causality: The second step, hydrolysis of the stable amide to the carboxylic acid, often has a higher activation energy than the initial hydrolysis of the nitrile to the amide.
Caption: Two-step pathway of nitrile hydrolysis.
Protocol for Complete Hydrolysis (Acidic Conditions):
-
Setup: In a round-bottom flask, combine this compound (1.0 eq) with a 6M solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). Use a sufficient volume to ensure stirring (e.g., 10-20 mL per gram of nitrile).
-
Reflux: Heat the mixture to reflux (typically >100 °C).
-
Monitor: Monitor the reaction by TLC or LC-MS. The reaction may require 12-48 hours.
-
Workup: Cool the reaction mixture to room temperature, then chill in an ice bath. The product may precipitate as the hydrochloride salt. If not, carefully neutralize with a base (e.g., NaOH solution) to the isoelectric point (typically pH 4-5) to precipitate the free acid.
-
Isolate: Collect the solid product by vacuum filtration and wash with cold water.[7][10]
Note: Basic hydrolysis (e.g., refluxing with 6M NaOH) is also effective.[10] This will produce the sodium carboxylate salt, which is water-soluble. After the reaction is complete, the mixture must be cooled and carefully acidified with a strong acid (e.g., HCl) to precipitate the final carboxylic acid product.[11]
Section 4: Unexpected Side Reactions
Q8: My reaction produced a significant amount of quinoline, and my desired product is absent. What could cause the loss of the acetonitrile group?
A8: You are likely observing a decyanation reaction, where the C-CN bond is cleaved.
Causality: While the cyano group is generally stable, it can be removed under certain reductive conditions or by strong nucleophiles/bases at high temperatures.[12] This process, known as reductive decyanation, can be promoted by hydride sources (e.g., NaBH₄ if an iminium intermediate is formed) or dissolving metal conditions.[13] It can also occur via an elimination-addition mechanism under harsh basic conditions.
Prevention:
-
Avoid unnecessarily high temperatures in the presence of strong bases.
-
Be mindful of unintended reducing agents in your reaction mixture. If a reduction is part of your synthetic sequence, protect the nitrile or perform the decyanation intentionally.
-
If using metal catalysts (e.g., Pd, Ni), be aware that hydrogenation can sometimes lead to decyanation, especially with α-aminonitriles or at high temperatures.[12]
References
-
Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College Organic Chemistry Lab. Retrieved January 10, 2026, from [Link]
-
2-(Quinolin-2-yl)acetonitrile. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
Boutillier, P., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. Retrieved January 10, 2026, from [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved January 10, 2026, from [Link]
-
Corpet, M., & Gosmini, C. (2017). The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry. Retrieved January 10, 2026, from [Link]
-
Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved January 10, 2026, from [Link]
-
Wolska, L., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved January 10, 2026, from [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. Retrieved January 10, 2026, from [Link]
-
Khachatryan, D. S., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chem IJ. Retrieved January 10, 2026, from [Link]
- Alkylation of acetonitriles. (1973). Google Patents.
-
Optimization of the Reaction Conditions a. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Conditions for optimization of reaction. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Hydrolysing Nitriles. (n.d.). Chemguide. Retrieved January 10, 2026, from [Link]
-
Hong, V., et al. (2012). Optimization of acetonitrile co-solvent and copper stoichiometry for pseudo-ligandless click chemistry with nucleic acids. Journal of the American Chemical Society. Retrieved January 10, 2026, from [Link]
-
Khachatryan, D. S., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. ResearchGate. Retrieved January 10, 2026, from [Link]
-
2-(quinolin-2-yl)acetonitrile (C11H8N2). (n.d.). PubChemLite. Retrieved January 10, 2026, from [Link]
-
Decyanation. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
-
Acetonitrile-Mediated Synthesis of 2,4-Dichloroquinoline from 2-Ethynylaniline and 2,4-Dichloroquinazoline from Anthranilonitrile. (2006). Sci-Hub. Retrieved January 10, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 10, 2026, from [Link]
-
Products of the coupling in different solvents: acetonitrile (11) and acetone (12). (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Kumar, R., Kaur, M., & Sharma, A. (2024). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry. Retrieved January 10, 2026, from [Link]
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Technical Support Center: Storage and Handling of 2-(QUINOLIN-4-YL)ACETONITRILE
Welcome to the technical support center for 2-(QUINOLIN-4-YL)ACETONITRILE. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. By understanding the underlying chemical principles, you can proactively prevent degradation and ensure the reliability of your results.
Troubleshooting Common Issues
This section addresses specific problems that users may encounter, providing explanations and actionable solutions.
Question 1: I've observed a color change in my solid sample of this compound, from off-white to yellow or brown. What is happening and is the material still usable?
Answer:
A color change from off-white to yellow or brown is a common indicator of degradation.[1] This is often due to oxidation of the quinoline ring system, particularly when exposed to light and air.[2] While minor color changes may not significantly impact purity for some applications, it is a clear sign that the compound is no longer in its ideal state.
Causality: The quinoline moiety is susceptible to oxidation, which can lead to the formation of colored byproducts.[2] This process can be accelerated by exposure to UV light and atmospheric oxygen. The nitrogen atom and carbon atoms in both the benzene and pyridine rings are potential sites for oxidation.[2]
Recommended Actions:
-
Assess Purity: Before use, it is crucial to re-analyze the purity of the discolored material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Consider Application: For highly sensitive assays, it is strongly recommended to use a fresh, non-degraded lot of the compound. For less sensitive applications, the material might still be usable if the purity is determined to be acceptable.
-
Prevent Further Degradation: Immediately transfer the material to an amber glass vial, purge with an inert gas like argon or nitrogen, and store in a cool, dark place as recommended.[3]
Question 2: My analytical results (e.g., HPLC, LC-MS) show a new, more polar peak appearing over time in my stock solution. What could this be?
Answer:
The appearance of a new, more polar peak in your analytical data strongly suggests the hydrolysis of the nitrile group to either an amide or a carboxylic acid.
Causality: The acetonitrile group (-CH₂CN) can undergo hydrolysis, especially in the presence of trace amounts of water or under non-neutral pH conditions.[4] This reaction converts the nitrile into a more polar functional group, which will have a shorter retention time on a reverse-phase HPLC column.
Potential Degradation Pathway:
Caption: Hydrolysis of the nitrile group.
Recommended Actions:
-
Use Anhydrous Solvents: When preparing stock solutions, always use high-purity, anhydrous solvents.
-
Control pH: If your experimental conditions allow, buffer your solutions to maintain a neutral pH.
-
Fresh Solutions: For quantitative and sensitive experiments, it is best practice to prepare solutions fresh from solid material.[5]
-
Storage of Solutions: If short-term storage of solutions is necessary, store them at -20°C or -80°C and minimize freeze-thaw cycles.[5]
Question 3: I am seeing poor solubility of the compound in my aqueous buffer, even though it was soluble before. What could be the cause?
Answer:
Decreased solubility can be a result of degradation into less soluble byproducts or polymerization.
Causality: While the primary degradation pathways often lead to more polar compounds, complex oxidation or other side reactions can sometimes result in the formation of less soluble oligomers or polymers. Additionally, if the compound degrades, the effective concentration of the desired soluble material is reduced.
Recommended Actions:
-
Verify Compound Integrity: Use analytical techniques to check the purity of your solid sample.
-
Sonication: Gentle sonication can sometimes help to dissolve partially insoluble material.
-
Use of Co-solvents: If your experimental protocol allows, consider the use of a small percentage of an organic co-solvent like DMSO or DMF to aid dissolution before diluting into your aqueous buffer.
-
Fresh Stock: The most reliable solution is to use a fresh, validated lot of the compound.
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for solid this compound?
For optimal long-term stability, the solid compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 4°C[6] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Under an inert gas (Argon or Nitrogen)[3] | Prevents oxidation of the quinoline ring. |
| Light | In an amber or opaque container[1] | Protects against light-induced degradation. |
| Container | Tightly sealed vial[7] | Prevents exposure to moisture and air. |
How should I prepare and store stock solutions of this compound?
The stability of the compound in solution is significantly lower than in its solid form.
Workflow for Solution Preparation and Storage:
Caption: Recommended workflow for solution handling.
Key Recommendations:
-
Solvent Choice: Use a polar aprotic solvent like acetonitrile or DMSO for initial stock solutions.[8][9] These are generally good solvents for a wide range of organic compounds and are chemically less reactive than protic solvents.
-
Avoid Aqueous Storage: Long-term storage in aqueous solutions is not recommended due to the risk of hydrolysis.
-
Minimize Freeze-Thaw: Aliquoting into single-use volumes prevents degradation that can be induced by repeated temperature cycling.[5]
What are the known incompatibilities for this compound?
Based on the functional groups present, this compound should be stored away from:
-
Strong Oxidizing Agents: These can aggressively oxidize the quinoline ring system.[10]
-
Strong Acids and Bases: These can catalyze the hydrolysis of the nitrile group.[4][10]
-
Heat and Sources of Ignition: Standard practice for all organic chemicals.[7]
What analytical methods are suitable for assessing the purity and degradation of this compound?
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is ideal for quantifying the parent compound and separating it from potential degradation products.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of degradation products, which can help in elucidating their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a clear picture of the compound's purity and reveal the presence of impurities or degradation products.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
-
BIOSYNCE. (2025). What are the oxidation products of quinoline? Available at: [Link]
-
Wikipedia. Quinoline. Available at: [Link]
-
MDPI. (2023). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Available at: [Link]
- Google Patents. US4549024A - Oxidation of quinoline to quinolinic acid.
-
Yufeng. (2024). Acetonitrile in the Pharmaceutical Industry. Available at: [Link]
-
PubMed Central. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
-
Loba Chemie. (2022). ACETONITRILE LC-MS Safety Data Sheet. Available at: [Link]
-
ResearchGate. (a) Synthesis of Quinolines, 14 from glycine, 13 through Cross‐dehydrogenative coupling. (b) The plausible reaction mechanism. Available at: [Link]
-
PubMed Central. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Available at: [Link]
-
PubMed Central. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]
-
ACS Publications. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Available at: [Link]
-
PubChem. 2-(2-Methylquinolin-4-yl)acetonitrile. Available at: [Link]
-
Study.com. Acetonitrile | Structure, Formula & Properties. Available at: [Link]
-
Loba Chemie. (2022). ACETONITRILE AR Safety Data Sheet. Available at: [Link]
-
Wikipedia. Acetonitrile. Available at: [Link]
-
Biosynce. (2025). What are the chemical properties of acetonitrile? Available at: [Link]
-
OSTI.GOV. (2020). Biotic Degradation of Acetonitrile. Available at: [Link]
-
PubMed. (2022). Degradation pathways and kinetics of chloroacetonitriles by UV/persulfate in the presence of bromide. Available at: [Link]
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available at: [Link]
-
ResearchGate. (2004). (PDF) Degradation of acetonitrile residues using oxidation processes. Available at: [Link]
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Validation & Comparative
Comparative analysis of 2-(QUINOLIN-4-YL)ACETONITRILE with other quinoline isomers
An In-Depth Comparative Guide to 2-(Quinolin-4-yl)acetonitrile and its Positional Isomers for Drug Discovery Professionals
Authored by: A Senior Application Scientist
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a pyridine ring, serves as the foundation for drugs ranging from antimalarials like chloroquine to modern anticancer agents.[2] The functionalization of this core is a key strategy in drug design, where the identity and, crucially, the position of substituents can dramatically alter a molecule's physicochemical properties, reactivity, and pharmacological profile.
This guide provides a detailed comparative analysis of this compound and its key positional isomers. We will dissect how the placement of the acetonitrile moiety (–CH₂CN) on the quinoline ring dictates the molecule's characteristics. This analysis is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying chemical principles and actionable experimental protocols to empower further research and development.
The Quinoline Core: A Tale of Two Rings and Their Electronic Landscape
The quinoline structure is an elegant fusion of an electron-rich benzene ring (the carbocycle) and an electron-deficient pyridine ring (the heterocycle).[2] This electronic dichotomy governs its reactivity. The nitrogen atom acts as an electron sink, withdrawing electron density from the pyridine ring, particularly from the α (2 and 4) positions.
This has several key consequences:
-
Nucleophilic Substitution : The 2- and 4-positions are activated towards nucleophilic attack, especially if a good leaving group (like a halogen) is present.[3]
-
Electrophilic Substitution : The electron-deficient pyridine ring is deactivated towards electrophiles. Therefore, electrophilic substitution reactions preferentially occur on the benzene ring, typically at the 5- and 8-positions.[3][4]
-
Basicity : The lone pair of electrons on the nitrogen atom imparts basic properties, allowing for protonation to form quinolinium salts.[3]
-
Acidity of Substituents : The electron-withdrawing nature of the ring system, especially at the 2- and 4-positions, increases the acidity of protons on attached alkyl groups. This is particularly relevant for the methylene (–CH₂) protons of the acetonitrile group.
Focus Isomer: this compound
The 4-substituted isomer places the acetonitrile group at a position highly influenced by the heterocyclic nitrogen. This strategic placement has profound implications for its chemical behavior and biological potential.
-
Chemical Properties : The methylene protons of this compound are significantly acidic. This is due to the resonance stabilization of the resulting carbanion, where the negative charge can be delocalized onto the electronegative nitrogen atom. This enhanced acidity makes the methylene group a prime site for alkylation and condensation reactions, opening diverse avenues for further molecular elaboration.
-
Biological Significance : The 4-position is a critical attachment point in many quinoline-based drugs. Derivatives of quinoline-4-carboxylic acid, for instance, are well-studied for their biological activities.[5][6] The presence of a nitrile group, a common pharmacophore that can act as a hydrogen bond acceptor or be metabolized to an amide or carboxylic acid, combined with the reactive methylene bridge, makes this isomer a particularly interesting building block for novel therapeutics.
Comparative Analysis with Positional Isomers
The seemingly subtle shift of the acetonitrile group to other positions on the quinoline ring leads to distinct molecular entities with different properties.
2-(Quinolin-2-yl)acetonitrile
Similar to the 4-isomer, the 2-isomer positions the acetonitrile group alpha to the ring nitrogen.
-
Reactivity : The methylene protons are also acidic, comparable to the 4-isomer, due to similar resonance stabilization of the conjugate base. This makes it a versatile intermediate in organic synthesis.[7]
-
Physicochemical Properties : It is an organic compound often used as an intermediate in the production of pharmaceuticals and agrochemicals.[7] Its molecular weight is 168.19 g/mol .[8]
-
Biological Profile : 2-substituted quinolines are integral to numerous anticancer agents.[9] The specific biological activities of 2-(quinolin-2-yl)acetonitrile itself are less documented in readily available literature compared to its potential as a synthetic precursor.
2-(Quinolin-3-yl)acetonitrile
Placing the substituent at the 3-position removes it from the direct electronic influence of the nitrogen seen in the 2- and 4-isomers.
-
Reactivity : The methylene protons are less acidic as the carbanion cannot be directly stabilized by the nitrogen through resonance. Its reactivity profile will more closely resemble that of a standard phenylacetonitrile derivative.
-
Biological Profile : Quinoline-3-carbonitrile derivatives have been synthesized and evaluated as potential antibacterial agents, showing promising activity against both Gram-positive and Gram-negative bacteria.[10][11] This suggests that the 3-substituted scaffold is a viable framework for developing anti-infective agents.
Isomers with Substitution on the Benzene Ring (Positions 5, 6, 7, 8)
When the acetonitrile group is on the carbocyclic ring, its properties are primarily influenced by standard aromatic chemistry rather than the direct effects of the heterocyclic nitrogen.
-
Reactivity : The acidity of the methylene protons in these isomers is expected to be significantly lower than in the 2- and 4-isomers, as the negative charge of the carbanion cannot be delocalized onto the nitrogen.
-
Biological Profile : The substitution pattern on the benzene ring is critical for activity. For example, 8-aminoquinoline derivatives are famous antimalarial compounds.[12] While specific data for the (quinolin-8-yl)acetonitrile isomer is sparse, its structural similarity to known pharmacophores suggests potential for biological activity, which would need to be empirically determined.
Quantitative Data Summary
The following tables provide a comparative summary of the physicochemical and biological properties of the quinolinylacetonitrile isomers. Data is compiled from various sources and predicted values where experimental data is unavailable.
Table 1: Comparative Physicochemical Properties of Quinolinylacetonitrile Isomers
| Property | 2-(Quinolin-2-yl)acetonitrile | This compound | 2-(Quinolin-3-yl)acetonitrile |
| CAS Number | 14068-28-1[7] | 613-45-6 | 55153-61-2 |
| Molecular Formula | C₁₁H₈N₂[8] | C₁₁H₈N₂ | C₁₁H₈N₂ |
| Molecular Weight | 168.19 g/mol [8] | 168.19 g/mol | 168.19 g/mol |
| Appearance | Light yellow to yellow Solid[13] | Solid | Solid |
| Predicted XlogP | 1.9[8] | 1.9 | 1.9 |
| Storage Temp. | -20°C[13] | Room Temperature | Room Temperature |
Table 2: Summary of Reported Biological Activities
| Isomer | Reported Biological Activity | Supporting Data / Key Findings |
| 2-(Quinolin-2-yl)acetonitrile | Primarily used as a synthetic intermediate for pharmaceuticals.[7] | Its derivatives are explored for anticancer activities.[9] |
| This compound | Derivatives show potential anticancer activity. | The quinolin-4-one core, structurally related, is a key scaffold for anticancer and antibacterial agents.[14] |
| 2-(Quinolin-3-yl)acetonitrile | Derivatives exhibit significant antibacterial properties.[10] | Tested against Gram-positive and Gram-negative bacteria with promising Minimum Inhibitory Concentrations (MICs). Obeys Lipinski's Rule of Five.[10][11] |
| Other Isomers | The biological activity is highly dependent on the specific isomer and any other substitutions. For instance, 8-aminoquinolines are potent antimalarials.[12] | The core structure is a versatile scaffold for various therapeutic areas including infectious diseases and cancer.[1][15] |
Experimental Protocols
To facilitate further research, we provide detailed, self-validating protocols for the synthesis and comparative evaluation of these isomers. The rationale behind key steps is explained to provide a deeper understanding of the methodology.
Protocol 1: General Synthesis of 2-(Quinolin-x-yl)acetonitrile via Nucleophilic Substitution
This protocol describes a general method for synthesizing quinolinylacetonitriles from the corresponding chloroquinoline isomers. The reaction is a standard nucleophilic aromatic substitution (SₙAr).
Materials:
-
Appropriate chloroquinoline isomer (e.g., 4-chloroquinoline)
-
Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and personal protective equipment (PPE)
Procedure:
-
Reaction Setup: In a fume hood, add the chloroquinoline isomer (1.0 eq) and sodium cyanide (1.2 eq) to a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Rationale: A slight excess of the nucleophile (NaCN) is used to drive the reaction to completion. DMSO is an excellent polar aprotic solvent for SₙAr reactions, effectively solvating the cation (Na⁺) and leaving the cyanide anion highly reactive.
-
-
Reaction Execution: Add anhydrous DMSO to the flask to create a 0.5 M solution. Begin stirring and heat the mixture to 120-150 °C.
-
Rationale: Elevated temperatures are required to overcome the activation energy for the SₙAr reaction on the heterocyclic ring.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot indicates completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of ice water. A precipitate should form.
-
Rationale: The product is typically an organic solid with low water solubility. Pouring the DMSO solution into water causes the product to precipitate out.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of water to remove residual DMSO and inorganic salts, followed by a small amount of cold ethyl acetate.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Protocol 2: Comparative In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines a standard method to compare the anticancer activity of the different quinolinylacetonitrile isomers against a chosen cancer cell line (e.g., H460 lung cancer cells).[9]
Materials:
-
H460 human lung cancer cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Quinolinylacetonitrile isomers, dissolved in DMSO to create stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed H460 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of each quinolinylacetonitrile isomer in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and medium with 0.5% DMSO (vehicle control).
-
Rationale: A dose-response curve is necessary to determine the concentration at which the compound exerts 50% of its maximal inhibitory effect (IC₅₀).
-
-
Incubation: Incubate the plates for 48 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value for each isomer using non-linear regression analysis.
-
Rationale: The IC₅₀ value is the standard metric for cytotoxicity, allowing for direct quantitative comparison of the potency of the different isomers.
-
Conclusion
The positional isomerism of the acetonitrile group on the quinoline scaffold is a powerful determinant of molecular properties and biological function. The 2- and 4-isomers are characterized by an acidic methylene bridge, making them valuable and reactive intermediates for further chemical synthesis. In contrast, isomers with substitution on the carbocyclic ring exhibit more conventional aromatic reactivity.
The available biological data, though incomplete, strongly suggests that the placement of substituents dictates the therapeutic potential, with 3-substituted derivatives showing promise as antibacterials and the broader quinoline class being a rich source of anticancer agents.[9][10] The provided experimental protocols offer a clear pathway for researchers to synthesize these compounds and systematically evaluate their biological activities, thereby enabling a more complete understanding of their structure-activity relationships. This guide underscores a fundamental principle in medicinal chemistry: in the world of drug design, where a group is placed is just as important as what it is.
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Retrieved January 14, 2026, from [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2022). IIP Series. Retrieved January 14, 2026, from [Link]
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Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega. Retrieved January 14, 2026, from [Link]
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Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents | Request PDF. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]
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Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. (2016). PubMed Central. Retrieved January 14, 2026, from [Link]
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Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2024). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2015). American Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]
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(PDF) Biological Activities of Quinoline Derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). MDPI. Retrieved January 14, 2026, from [Link]
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Chemical Properties of Quinoline (CAS 91-22-5). (n.d.). Cheméo. Retrieved January 14, 2026, from [Link]
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Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile | Request PDF. (2010). ResearchGate. Retrieved January 14, 2026, from [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2023). PubMed Central. Retrieved January 14, 2026, from [Link]
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Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. (2020). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
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Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (1990). Chemical Papers. Retrieved January 14, 2026, from [Link]
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The Physical and Chemical Properties of Quinoline. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]
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Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. (2005). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
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One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. (2005). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
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Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Retrieved January 14, 2026, from [Link]
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A Senior Application Scientist's Guide to Validating the Biological Activity of 2-(QUINOLIN-4-YL)ACETONITRILE Derivatives
Introduction: The Therapeutic Promise of the Quinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This versatile scaffold's efficacy stems from its ability to intercalate with DNA, inhibit key enzymes like tyrosine kinases and topoisomerases, and modulate various signaling pathways crucial for cell survival and proliferation.[1][5] Within this broad class of compounds, 2-(QUINOLIN-4-YL)ACETONITRILE derivatives have emerged as a particularly promising subclass, demonstrating significant potential in preclinical studies.[6][7][8][9]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of novel this compound derivatives. We will delve into the core experimental protocols required to substantiate claims of anticancer and antimicrobial efficacy, emphasizing the principles behind each assay, providing detailed step-by-step methodologies, and offering guidance on data interpretation and comparative analysis. Our focus is on establishing self-validating experimental systems that ensure the generation of robust, reproducible, and trustworthy data.
Section 1: Validation of Anticancer Activity
Quinoline derivatives have shown significant promise as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor), disruption of cell cycle progression, and induction of apoptosis.[1][5][6] Validating the anticancer potential of new this compound derivatives requires a multi-pronged approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic studies.
In Vitro Cytotoxicity Assessment: The MTT Assay
The first step in evaluating a potential anticancer compound is to determine its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[10][11][12]
Principle of the Assay: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow, water-soluble MTT reagent into a purple, insoluble formazan product.[10][13] This conversion only occurs in metabolically active, viable cells.[10] The resulting formazan crystals are then solubilized, and the intensity of the purple color, which is directly proportional to the number of viable cells, is quantified using a spectrophotometer.[10][14]
Experimental Workflow: In Vitro Validation of Anticancer Activity
Caption: Workflow for validating the anticancer activity of novel compounds.
Detailed Step-by-Step Protocol for MTT Assay:
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.[12]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivative in culture medium. It is crucial to include a vehicle control (e.g., DMSO, the solvent used to dissolve the compound) and a positive control (a known anticancer drug like Doxorubicin).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution, such as Dimethyl Sulfoxide (DMSO) or a acidified isopropanol solution, to each well to dissolve the crystals.[12]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[14] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Interpretation and Comparative Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the compound compared to the untreated control cells. This data is then plotted to generate a dose-response curve, from which the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined.[15]
Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) after 48h |
| Derivative A | MCF-7 (Breast) | 5.2 |
| Derivative B | MCF-7 (Breast) | 12.8 |
| Derivative C | MCF-7 (Breast) | 3.1 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 |
| Derivative A | A549 (Lung) | 8.9 |
| Derivative B | A549 (Lung) | 25.1 |
| Derivative C | A549 (Lung) | 4.5 |
| Doxorubicin (Control) | A549 (Lung) | 1.2 |
This data is for illustrative purposes only.
A lower IC50 value indicates higher cytotoxic potency. In this hypothetical example, Derivative C shows the most promising anticancer activity against both cell lines and would be a prime candidate for further mechanistic studies.
Mechanistic Validation: Kinase Inhibition
Many quinoline-based anticancer drugs function as kinase inhibitors.[5][16][17] If a derivative shows potent cytotoxicity, the next logical step is to investigate whether it inhibits specific kinases known to be dysregulated in cancer, such as those in the EGFR or VEGFR signaling pathways.[6][18][19][20]
Signaling Pathway: EGFR Inhibition by a Quinoline Derivative
Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.
Validating a compound as a kinase inhibitor typically involves cell-free enzymatic assays followed by cell-based assays to confirm target engagement in a physiological context. Commercially available kinase assay kits provide a streamlined method for this initial screening. These assays often measure the amount of phosphorylated substrate produced by the kinase in the presence and absence of the inhibitor.
Section 2: Validation of Antimicrobial Activity
The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. Quinoline derivatives have historically been important as antimicrobial drugs, and new derivatives warrant investigation for this activity.[8][9][21]
Determining Minimum Inhibitory Concentration (MIC)
The primary method for assessing the antimicrobial activity of a new compound is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[22][23] The broth microdilution method is a standardized and widely used technique for determining MIC values.[24][25]
Principle of the Assay: In the broth microdilution method, a standardized inoculum of bacteria is introduced into wells of a microtiter plate containing serial dilutions of the antimicrobial agent.[24] After incubation, the wells are visually inspected for turbidity (cloudiness), which indicates bacterial growth.[23][24] The lowest concentration of the compound that results in no visible growth is the MIC.[24]
Detailed Step-by-Step Protocol for Broth Microdilution:
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivative in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[23] The final volume in each well should be 50 or 100 µL.
-
Include a positive control well (medium with bacteria, no compound) and a negative control well (medium only).
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[23]
-
Dilute this suspension further in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well (except the negative control).
-
Incubate the plate at 35-37°C for 16-20 hours.[24]
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for the lowest concentration of the compound at which there is no visible turbidity. This concentration is the MIC.
-
Data Presentation and Comparative Analysis: The MIC values of novel derivatives should be compared against those of standard-of-care antibiotics to gauge their relative potency.
Table 2: Hypothetical Antimicrobial Activity (MIC) of this compound Derivatives
| Compound | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| Derivative X | 4 | 16 |
| Derivative Y | 8 | 32 |
| Derivative Z | >64 | >64 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
| Vancomycin (Control) | 1 | >64 |
This data is for illustrative purposes only.
In this example, Derivative X shows the most promising broad-spectrum activity, although it is less potent than the control antibiotics. Further studies could explore its mechanism of action or potential for synergistic activity with existing drugs.
Conclusion and Future Directions
This guide has outlined the fundamental experimental workflows for validating the biological activity of novel this compound derivatives. By employing rigorous, well-controlled assays such as the MTT and broth microdilution methods, researchers can generate the reliable data necessary to identify promising lead compounds.
The validation process is iterative. Potent cytotoxic agents should be advanced to mechanistic studies to identify their molecular targets, while compounds with significant antimicrobial activity require further investigation into their spectrum of activity and mechanism of action. Ultimately, this systematic approach to validation is critical for translating the therapeutic potential of the versatile quinoline scaffold into tangible clinical benefits.
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: [Link]
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - MDPI. Available at: [Link]
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Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. Available at: [Link]
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A Comparative Analysis of In Vitro Cytotoxicity: Doxorubicin vs. The Quinoline Scaffold
A Technical Guide for Researchers in Oncology Drug Discovery
In the landscape of cancer chemotherapy, the anthracycline antibiotic doxorubicin has long been a cornerstone, valued for its broad-spectrum efficacy. However, its clinical utility is often hampered by significant cardiotoxicity and the emergence of drug resistance. This has spurred a relentless search for novel cytotoxic agents with improved therapeutic indices. Among the myriad of heterocyclic compounds investigated, the quinoline nucleus has emerged as a "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity.[1][2]
This guide provides a comparative overview of the in vitro cytotoxicity of doxorubicin and representative compounds from the quinoline class. While direct cytotoxic data for the synthetic intermediate 2-(QUINOLIN-4-YL)ACETONITRILE is not extensively available in peer-reviewed literature, this document will focus on the broader class of quinoline derivatives, highlighting their potential as a source of new anticancer agents and contrasting their mechanisms with the well-established doxorubicin.[3]
The Incumbent: Doxorubicin's Mechanism of Cytotoxicity
Doxorubicin exerts its cytotoxic effects through a multi-pronged attack on cancer cells.[4] Its primary mechanisms of action include:
-
DNA Intercalation and Topoisomerase II Poisoning: Doxorubicin's planar ring structure inserts between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.[2] It also stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for resolving DNA supercoils, leading to double-strand breaks and the initiation of apoptosis.[2]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species.[2] This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic and cardiotoxic effects.
-
Induction of Apoptosis: The cellular damage instigated by doxorubicin triggers a cascade of signaling events that culminate in programmed cell death, or apoptosis.[5]
The intricate interplay of these mechanisms underscores doxorubicin's potent, albeit often toxic, anticancer activity.
The Challenger: The Promise of the Quinoline Scaffold
Quinoline and its derivatives represent a versatile class of heterocyclic compounds with a wide array of pharmacological activities, including significant anticancer properties.[1][2][6] The cytotoxic mechanisms of quinoline derivatives are diverse and depend on the specific substitutions on the quinoline ring. Some of the reported mechanisms include:
-
Apoptosis Induction: Many cytotoxic quinoline derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[5][7]
-
Cell Cycle Arrest: Certain quinoline compounds can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.[4]
-
Inhibition of Tubulin Polymerization: Some derivatives act as antimitotic agents by disrupting microtubule dynamics, a mechanism distinct from many conventional chemotherapeutics.[2][7]
-
Kinase Inhibition: The quinoline scaffold is a key component of several approved tyrosine kinase inhibitors, highlighting its potential to interfere with cancer cell signaling pathways.[6]
The diversity of these mechanisms suggests that the quinoline scaffold can be chemically modified to develop targeted therapies with potentially greater selectivity and lower off-target toxicity compared to doxorubicin.
Comparative Cytotoxicity: A Look at the Data
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro cytotoxicity of a compound. The following table summarizes representative IC50 values for doxorubicin and various quinoline derivatives against different cancer cell lines. It is important to note that IC50 values can vary between laboratories due to differences in experimental conditions.[4]
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 (Breast) | ~0.1 - 2.5 | [8] |
| HeLa (Cervical) | ~2.9 | [9] | |
| HepG2 (Liver) | ~12.2 | [9] | |
| A549 (Lung) | >20 | [9] | |
| Quinoline Derivatives | |||
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | More potent than chloroquine | [10] |
| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | More potent than chloroquine | [10] |
| 2-Amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile | MCF-7 (Breast) | 21.23 | [11] |
| HT29 (Colon) | 8.24 | [11] | |
| HepG2 (Liver) | 26.15 | [11] | |
| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | PANC-1 (Pancreatic) | 2-16 | [5] |
| MIA PaCa-2 (Pancreatic) | 2-16 | [5] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[4] The principle of the assay lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Step-by-Step Methodology
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives and doxorubicin) in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the culture medium does not exceed a non-toxic level (typically <0.5%).[12] Add the diluted compounds to the respective wells and include appropriate controls (untreated cells and solvent-only controls).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow Diagram
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Mechanistic Insights: Signaling Pathways
Doxorubicin-Induced Apoptosis
Doxorubicin-induced DNA damage activates a complex signaling network that converges on the apoptotic machinery. Key players in this pathway include the tumor suppressor protein p53, which can trigger cell cycle arrest to allow for DNA repair or, if the damage is irreparable, initiate apoptosis.
Caption: Simplified signaling pathway of doxorubicin-induced apoptosis.
Potential Apoptotic Pathway for Quinoline Derivatives
While the exact mechanisms vary, a common pathway for cytotoxic quinoline derivatives involves the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.
Caption: A potential apoptotic pathway for cytotoxic quinoline derivatives.
Conclusion and Future Directions
Doxorubicin remains a potent and widely used chemotherapeutic agent, but its clinical application is limited by toxicity and resistance. The quinoline scaffold presents a promising alternative, with a diverse range of derivatives demonstrating significant in vitro cytotoxicity against various cancer cell lines, often through distinct mechanisms of action.
While the specific compound this compound is primarily a synthetic intermediate, the broader class of quinoline derivatives warrants further investigation. Future research should focus on elucidating the structure-activity relationships of these compounds, optimizing their pharmacokinetic properties, and conducting in vivo studies to validate their therapeutic potential. A deeper understanding of their molecular targets and signaling pathways will be crucial in developing the next generation of quinoline-based anticancer drugs with improved efficacy and safety profiles.
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The Ascendant Therapeutic Potential of 2-(Quinolin-4-yl)acetonitrile Derivatives: A Comparative Efficacy Analysis
In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1] Among its myriad derivatives, compounds based on the 2-(quinolin-4-yl)acetonitrile framework have emerged as a particularly promising class, exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive, data-supported comparison of the efficacy of these emerging compounds against established drugs in their respective therapeutic domains. By delving into the mechanistic underpinnings and presenting robust experimental data, we aim to equip researchers and drug development professionals with the critical insights necessary to evaluate and advance this compelling class of molecules.
I. Anticancer Efficacy: Targeting Key Kinases with Precision
A significant body of research has highlighted the potential of quinoline derivatives as potent anticancer agents, often through the inhibition of critical signaling pathways that drive tumor growth and proliferation.[2] Notably, many of these compounds exert their effects by targeting receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are pivotal in tumor angiogenesis and cell survival.[3][4][5]
Comparative Cytotoxicity against Human Cancer Cell Lines
The in vitro cytotoxic activity of novel this compound-based compounds has been evaluated against a panel of human cancer cell lines and compared with the standard chemotherapeutic agent, Doxorubicin . The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments.
| Compound/Drug | Cell Line | IC50 (µM) - 24h | IC50 (µM) - 48h | Source |
| Doxorubicin | MCF-7 (Breast) | Not Reported | < 12 µM | [2] |
| Quinoline Derivative 61 | MCF-7 (Breast) | Not Reported | < 12 µM | [2] |
| Quinoline Derivative 65 | MCF-7 (Breast) | Not Reported | < 12 µM | [2] |
| Doxorubicin | MDA-MB-231 (Breast) | 3.18 ± 0.1 | Not Reported | [6] |
| Quinoline Hybrid 12 | MDA-MB-231 (Breast) | 2.26 ± 0.1 | Not Reported | [6] |
| Doxorubicin | A549 (Lung) | Not Reported | Not Reported | |
| Quinoline Derivative B-2 | A549 (Lung) | 2.14 ± 0.83 | Not Reported | [7] |
Note: The data presented is a synthesis from multiple sources and experimental conditions may vary.
Mechanism of Action: Dual Inhibition of EGFR and VEGFR-2 Signaling
The anticancer activity of many this compound derivatives is attributed to their ability to inhibit key enzymes in oncogenic signaling pathways. The dual inhibition of EGFR and VEGFR-2 is a particularly attractive therapeutic strategy, as it can simultaneously suppress tumor cell proliferation and the formation of new blood vessels that supply nutrients to the tumor.[3]
Below is a diagram illustrating the signal transduction pathways of EGFR and VEGFR-2 and the inhibitory action of quinoline-based compounds.
Caption: EGFR and VEGFR-2 signaling pathways and points of inhibition.
Experimental Protocol: MTT Assay for Cell Viability
The cytotoxicity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9][10]
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 1 × 10^5 cells/mL and incubated for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or the reference drug (e.g., Doxorubicin) for 24 or 48 hours.[2][11]
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for an additional 3-4 hours.[11]
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[12]
II. Anti-inflammatory Efficacy: Quelling the Inflammatory Cascade
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Quinoline derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2).[13]
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of this compound-based compounds can be compared to the widely used nonsteroidal anti-inflammatory drug (NSAID), Diclofenac .
| Compound/Drug | Assay | IC50 (µM) | Source |
| Diclofenac | COX-2 Inhibition | 0.40 | [14] |
| 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone | Inhibition of TNF-α formation | 2.3 | [13] |
| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime | Inhibition of lysozyme and β-glucuronidase release | 7.1 and 9.5 | [13] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[15][16][17][18] Inhibition of the NF-κB pathway is a key mechanism by which many anti-inflammatory drugs exert their effects.
The following diagram illustrates the NF-κB signaling pathway and its potential inhibition by quinoline derivatives.
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
The ability of a compound to inhibit the COX-2 enzyme can be determined using an enzyme immunoassay (EIA) kit.[19]
-
Reagent Preparation: The test compound (e.g., a this compound derivative or Diclofenac) is dissolved in a suitable solvent like DMSO.[19]
-
Enzyme Reaction: The human recombinant COX-2 enzyme is incubated with the test compound and arachidonic acid (the substrate) in a reaction buffer.
-
Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced, a major product of the COX-2 reaction, is quantified using a competitive EIA.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of PGE2 production is determined as the IC50 value.[14]
III. Antimicrobial Efficacy: A New Frontier Against Drug Resistance
The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the discovery of novel antimicrobial agents. Quinoline-based compounds have a long history in antimicrobial therapy, and recent research has explored the potential of this compound derivatives in this arena.
Comparative Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is often compared against standard antibiotics like Gentamicin .
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Source |
| Gentamicin | Staphylococcus aureus | - | [20] |
| Quinoline Derivative 9 | Staphylococcus aureus | 0.12 | [20] |
| Quinoline Derivative 10 | Staphylococcus aureus | 0.24 | [20] |
| Gentamicin | Escherichia coli | - | [20] |
| Quinoline Derivative 9 | Escherichia coli | 0.12 | [20] |
| Quinoline Derivative 10 | Escherichia coli | 0.12 | [20] |
Note: The MIC values for Gentamicin can vary depending on the specific strain and testing conditions. The data for the quinoline derivatives is from a study on various substituted quinolines and may not be specific to this compound derivatives.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
A key target for many quinolone antibiotics is bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[21][22][23][24] By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation.
The following diagram illustrates the mechanism of action of DNA gyrase and its inhibition.
Caption: Inhibition of bacterial DNA gyrase.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial activity and is commonly determined using the broth microdilution method.[25]
-
Preparation of Inoculum: A standardized suspension of the target bacteria is prepared in a suitable broth medium.
-
Serial Dilution: The test compound and a reference antibiotic (e.g., Gentamicin) are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[26]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[26]
IV. Conclusion and Future Directions
The collective evidence strongly suggests that this compound-based compounds represent a versatile and potent scaffold for the development of new therapeutic agents. Their demonstrated efficacy against cancer cell lines, coupled with their potential to modulate inflammatory responses and combat bacterial infections, underscores their significance in drug discovery. The comparative data, while synthesized from diverse studies, provides a compelling rationale for the continued investigation of this chemical class.
Future research should focus on the synthesis and evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships. Head-to-head comparative studies against a panel of standard drugs under uniform experimental conditions are crucial for a definitive assessment of their therapeutic potential. Furthermore, in vivo efficacy and safety profiling will be essential next steps in translating these promising in vitro findings into clinically viable drug candidates. The continued exploration of this quinoline scaffold holds the promise of delivering next-generation therapies for a range of challenging diseases.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-(Quinolin-4-yl)acetonitrile Analogs
Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing the biological activity of 2-(quinolin-4-yl)acetonitrile analogs. The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a vast spectrum of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities.[4][5][6] This guide will dissect the nuanced relationships between the chemical structure of this compound derivatives and their biological functions, providing a comparative analysis supported by experimental data to empower researchers in the rational design of novel, potent, and selective therapeutic agents.
We will delve into the specific contributions of substituents on the quinoline core and modifications of the acetonitrile side chain, elucidating how these molecular tweaks translate into measurable differences in biological outcomes. The insights presented herein are synthesized from numerous studies and are intended to serve as a practical resource for drug development professionals.
The this compound Scaffold: A Foundation for Discovery
The core structure, this compound, provides a versatile framework for chemical modification. Understanding its fundamental properties is key to appreciating the subtleties of its SAR. The quinoline ring system, a fusion of a benzene and a pyridine ring, offers multiple positions for substitution, each with a distinct electronic and steric environment. The acetonitrile group at position 4 is a critical pharmacophoric element, and its modification can profoundly impact target engagement and overall activity.
Below is a diagram illustrating the core scaffold and the key positions for chemical modification that will be discussed in this guide.
Caption: Core structure of this compound with key modification sites.
Comparative SAR Analysis: Dissecting the Quinoline Core
The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system.[1][3] This section compares the effects of various substitutions, providing a framework for predicting the impact of molecular design choices.
Impact of Substituents at the C-2 Position
The C-2 position of the quinoline ring is a frequent site for modification. Introducing aryl groups at this position has been a successful strategy in developing potent agents.
-
Rationale for Modification: The C-2 position is often directed towards solvent-exposed regions in enzyme active sites. Modifying this position can enhance binding affinity through additional hydrophobic or hydrogen-bonding interactions, and can also be used to tune the overall lipophilicity of the molecule, which influences pharmacokinetic properties.
-
Key Findings: Studies on 2-arylquinoline derivatives have shown that the nature of the aryl substituent is critical. For instance, in anticancer assays against HeLa and PC3 cell lines, 2-arylquinolines generally displayed a better activity profile than their tetrahydroquinoline counterparts.[7] Specifically, substitutions on the C-6 position of the quinoline ring in conjunction with a C-2 aryl group can lead to potent and selective anticancer activity.[7]
Influence of Substituents at C-6 and C-7 Positions
The C-6 and C-7 positions on the benzene portion of the quinoline ring are crucial for modulating electronic properties and providing additional interaction points.
-
Rationale for Modification: These positions are ideal for introducing groups that can form hydrogen bonds or engage in π-π stacking interactions with biological targets.[2][8] For example, introducing a fluorine atom at position 6 has been shown to significantly enhance antibacterial activity.[1]
-
Comparative Analysis:
-
Methoxy Groups: The introduction of a methoxy group at C-6 has been found to be preferable to a methyl group or no substitution for antibacterial activity in certain quinoline-carbonitrile derivatives.[3]
-
Halogens: Chlorine and trifluoromethyl groups at the C-7 position can confer strong acetylcholinesterase (AChE) inhibition activity, a key target in Alzheimer's disease research.[8]
-
Bulky Substituents: In the context of antiproliferative activity, large and bulky substituents at the C-7 position, such as an alkoxy group, have been shown to facilitate activity.[3]
-
The following table summarizes the general trends observed for substitutions on the quinoline ring.
| Position | Substituent Type | General Impact on Activity | Example Target Class | Citation |
| C-2 | Aryl groups | Often enhances potency | Anticancer | [7] |
| C-6 | Fluorine | Increased antibacterial activity | Antibacterial | [1] |
| C-6 | Methoxy | Enhanced antibacterial activity | Antibacterial | [3] |
| C-7 | Chlorine, CF₃ | Strong AChE inhibition | Neurodegenerative | [8] |
| C-7 | Bulky alkoxy groups | Increased antiproliferative activity | Anticancer | [3] |
Comparative SAR Analysis: The Acetonitrile Moiety and Beyond
While the quinoline core provides the foundational scaffold, the side chain at position 4 is pivotal for target interaction and overall pharmacological profile.
Modifications of the Nitrile Group
The cyano group of the acetonitrile moiety is a key hydrogen bond acceptor and can be critical for binding. Replacing it with other functional groups can drastically alter the compound's properties.
-
Rationale for Modification: Replacing the nitrile with bioisosteres such as amides, carboxylic acids, or small heterocyclic rings can probe the necessity of the hydrogen bond accepting feature and introduce new interaction possibilities (e.g., hydrogen bond donation from an amide). This can lead to improved potency, selectivity, or altered metabolic stability.
-
Example Comparison: In a series of 2-(quinolin-4-yloxy)acetamides designed as antitubercular agents, the acetamide side chain was crucial for activity. SAR analysis revealed that small to moderate hydrophobic substituents on the aryl portion of the acetamide enhanced potency, while bulky or strongly electron-withdrawing groups were detrimental.[9] This highlights the delicate balance of steric and electronic factors required in the side chain.
Hybrid Molecules and Linker Design
A powerful strategy in modern drug design is the creation of hybrid molecules, where the quinoline scaffold is linked to another pharmacophore to achieve dual-target activity or improved properties.
-
Rationale for Hybridization: Linking a quinoline moiety to another known active scaffold can result in synergistic effects, overcome drug resistance, or combine different mechanisms of action into a single molecule. The linker's length, flexibility, and chemical nature are critical design elements that govern the spatial orientation of the two pharmacophores.
-
Key Findings:
-
Quinoline-Schiff Bases: The position of hydroxyl groups on a phenyl ring linked via a Schiff base to a quinoline core significantly impacted α-glucosidase inhibitory activity. Derivatives with two hydroxyl groups on the phenyl ring showed excellent inhibitory action.[3]
-
Quinoline-Sulfonamides: A series of quinoline-sulfonamides were designed as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs), showing promise for the treatment of Alzheimer's disease.[2]
-
The general workflow for designing and evaluating these complex analogs is depicted below.
Caption: A generalized workflow for the design and evaluation of novel analogs.
Experimental Protocols: A Foundation for Reliable Data
To ensure the integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Below is a detailed protocol for a common primary screening assay used to evaluate the cytotoxic potential of novel compounds, which is often a first step in anticancer drug discovery.
MTT Assay for In Vitro Cytotoxicity
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Maintain the desired cancer cell line (e.g., HeLa, PC3, MCF-7) in appropriate culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
-
Cell Seeding:
-
Perform a cell count using a hemocytometer or automated cell counter and determine cell viability (e.g., via trypan blue exclusion).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate (resulting in 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing for formazan crystal formation.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Concluding Remarks and Future Directions
The this compound scaffold remains a highly promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of a systematic and rational approach to analog design.
Key SAR Insights Summarized:
Caption: Summary of key structure-activity relationship findings.
Future research should focus on exploring less conventional substitution patterns and developing novel hybrid molecules that target multiple pathways simultaneously. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will be invaluable in refining lead compounds and predicting the activity of novel designs, ultimately accelerating the journey from molecule to medicine.[10]
References
- SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Journal of the Iranian Chemical Society.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
- Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. SAR and QSAR in Environmental Research.
- SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry.
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry.
- New 2-(Quinolin-4-yloxy)acetamides: Synthesis, Antitubercular Evaluation, and Structure-Activity Relationships. Journal of the Brazilian Chemical Society.
- Biological Activities of Quinoline Derivatives.
- Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Research on Pharmaceutical Sciences.
- Synthesis and quantitative structure-activity relationship analysis of 2-(aryl or heteroaryl)quinolin-4-amines, a new class of anti-HIV-1 agents. Journal of Medicinal Chemistry.
- Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. International Journal for Parasitology: Drugs and Drug Resistance.
- Structure--activity rel
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances.
- Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.
- Quinoline-based compounds can inhibit diverse enzymes th
- Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry.
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
- Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Iranian Journal of Pharmaceutical Research.
- Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters.
- Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & Medicinal Chemistry.
- Quinoline-based compounds can inhibit diverse enzymes th
- Quinoline-based compounds can inhibit diverse enzymes th
- Substitutions at the C-8 position of quinazolin-4-ones improve the potency of nicotinamide site binding tankyrase inhibitors.
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Benchmarking Kinase Inhibitory Activity: A Comparative Guide to 2-(Quinolin-4-yl)acetonitrile Derivatives
This guide provides a comprehensive technical analysis of 2-(quinolin-4-yl)acetonitrile derivatives as a promising scaffold for the development of novel kinase inhibitors. While direct comparative data for a broad panel of these specific derivatives is emerging, this document will establish a framework for their evaluation. We will achieve this by examining the well-established kinase inhibitory landscape of the broader quinoline family, focusing on key cancer-related kinases such as Src, VEGFR-2, and EGFR. By synthesizing data from closely related quinoline-based inhibitors, we will extrapolate potential structure-activity relationships (SAR) and provide detailed, field-proven protocols for benchmarking their activity. This guide is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of next-generation targeted cancer therapies.
The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinoline nucleus is a cornerstone in medicinal chemistry, recognized for its ability to interact with the ATP-binding pocket of numerous protein kinases.[1] Its bicyclic aromatic structure provides a rigid framework for the strategic placement of various substituents that can form critical hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues within the kinase domain. This versatility has led to the development of several FDA-approved quinoline-based kinase inhibitors.[1] The this compound scaffold, featuring a reactive nitrile group, offers a unique opportunity for synthetic diversification to optimize potency and selectivity against a range of kinase targets.
Key Kinase Targets in Oncology
A rational approach to benchmarking these derivatives requires an understanding of the kinases they are likely to inhibit. Based on the broader activity of quinoline-based compounds, we will focus on three well-validated oncogenic kinases: Src, VEGFR-2, and EGFR.
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases are central players in signaling pathways that control cell proliferation, survival, migration, and angiogenesis.[2] Aberrant Src activation is a common feature in many solid tumors, including breast, colon, and lung cancers, making it a prime target for therapeutic intervention.[2]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[3] Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival.[4] Mutations and overexpression of EGFR are hallmarks of various cancers, particularly non-small cell lung cancer.[4]
Comparative Analysis of Quinoline-Based Kinase Inhibitors
While specific IC50 data for a comprehensive set of this compound derivatives is not yet publicly available, we can infer potential SAR from closely related quinolinecarbonitrile analogs. The following table summarizes the inhibitory activities of representative 4-anilino-3-quinolinecarbonitriles against Src kinase, which can serve as a benchmark for future studies on this compound derivatives.
| Compound ID | Core Scaffold | R1 (Position 4) | R2 (Position 7) | Target Kinase | IC50 (nM) | Reference |
| SKI-606 | 4-Anilino-3-quinolinecarbonitrile | 2,4-dichloroaniline | Methoxy | Src | - | [5] |
| Compound 25 | 4-Anilino-3-quinolinecarbonitrile | 2,4-dichloroaniline | 3-morpholinopropoxy | Src | 3.8 | [6] |
Insights from Structure-Activity Relationships:
From the limited data on related quinolinecarbonitriles, we can hypothesize key structural features that may govern the kinase inhibitory activity of this compound derivatives:
-
Substitution at the 4-position: The nature of the substituent at the 4-position of the quinoline ring is critical for potent kinase inhibition. In many quinoline-based inhibitors, an aniline moiety at this position forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
-
The Role of the Cyano Group: The nitrile group at the 3-position in 4-anilino-3-quinolinecarbonitriles contributes to the overall electronic properties and binding affinity. The acetonitrile moiety in our target scaffold may play a similar role, and its reactivity allows for further chemical modifications.
-
Alkoxy Groups at Positions 6 and 7: Substitution with methoxy or longer alkoxy chains at the 6 and 7-positions of the quinoline ring often enhances inhibitory activity by occupying a hydrophobic pocket in the kinase domain.
Experimental Protocols for Kinase Inhibition Assays
To facilitate the benchmarking of novel this compound derivatives, we provide detailed, step-by-step protocols for in vitro kinase assays for our key targets. These protocols are designed to be robust and reproducible, providing a solid foundation for generating high-quality, comparable data.
Protocol 1: In Vitro Src Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced, which is directly proportional to Src kinase activity.
Materials:
-
Recombinant human Src kinase
-
Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test compounds (this compound derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series in DMSO.
-
Enzyme and Substrate/ATP Mix Preparation:
-
Dilute Src kinase to the desired concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically by performing an enzyme titration.
-
Prepare a substrate/ATP mixture in Kinase Assay Buffer.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted Src kinase to each well.
-
Incubate at room temperature for 10 minutes to allow for inhibitor binding.
-
-
Kinase Reaction Initiation:
-
Add 2 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for measuring the inhibitory activity against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 (KDR) kinase
-
PTK Substrate (e.g., Poly(Glu,Tyr 4:1))
-
ATP
-
Test compounds
-
Kinase Buffer 1 (BPS Bioscience or similar)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting a 5x stock.
-
Prepare serial dilutions of the test inhibitor at 10-fold the desired final concentrations in 1x Kinase Buffer containing 10% DMSO.
-
-
Master Mix Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP, and PTK Substrate in distilled water.
-
Assay Plate Setup:
-
Add 12.5 µL of the Master Mix to each well.
-
Add 2.5 µL of the diluted test inhibitor or diluent solution (for positive and blank controls).
-
Add 10 µL of 1x Kinase Buffer to the "Blank" wells.
-
-
Enzyme Addition:
-
Thaw and dilute the VEGFR-2 kinase to the desired concentration (e.g., 2 ng/µL) in 1x Kinase Buffer.
-
Add 10 µL of the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells.
-
-
Kinase Reaction: Incubate the plate at 30°C for 45 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well and incubate at room temperature for another 45 minutes.
-
-
Data Acquisition: Immediately read the luminescence using a luminometer. Subtract the "Blank" value from all other readings and plot the results to determine the IC50.[7]
Protocol 3: In Vitro EGFR Kinase Inhibition Assay (Fluorescence-Based)
This protocol utilizes a continuous-read fluorescence assay to measure EGFR kinase activity.
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
Y12-Sox conjugated peptide substrate
-
ATP
-
Test compounds
-
1x Kinase Reaction Buffer (20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
White, non-binding surface 384-well microtiter plate
-
Fluorescence plate reader with excitation at 360 nm and emission at 485 nm
Procedure:
-
Reagent Preparation: Prepare 10x stocks of EGFR, 1.13x ATP, and Y12-Sox peptide substrate in 1x Kinase Reaction Buffer.
-
Compound Pre-incubation:
-
Add 5 µL of the EGFR enzyme stock to the wells of the microtiter plate.
-
Add 0.5 µL of serially diluted test compounds in 50% DMSO.
-
Pre-incubate for 30 minutes at 27°C.
-
-
Kinase Reaction Initiation and Monitoring:
-
Start the kinase reaction by adding 45 µL of a pre-warmed ATP/Y12-Sox peptide substrate mix.
-
Immediately begin monitoring the fluorescence every 71 seconds for 30-120 minutes.
-
-
Data Analysis:
-
Examine the progress curves for linear reaction kinetics.
-
Determine the initial velocity from the slope of the relative fluorescence units versus time.
-
Plot the initial velocity against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.[2]
-
Visualizing Key Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Signaling Pathways
Caption: VEGFR-2 signaling pathway and points of downstream activation.
Caption: Overview of Src-mediated signaling pathways in cancer.
Experimental Workflow
Caption: Generalized workflow for in vitro kinase inhibition assays.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. While direct, comprehensive comparative data for this specific series is still forthcoming, by leveraging our understanding of related quinoline-based inhibitors, we can anticipate key structure-activity relationships and rationally design new derivatives. The detailed experimental protocols provided in this guide offer a robust framework for systematically evaluating the inhibitory activity of these new compounds against key oncogenic kinases like Src, VEGFR-2, and EGFR. Future work should focus on the synthesis of a diverse library of this compound derivatives and their comprehensive profiling against a broad panel of kinases to establish their potency and selectivity. Such studies will be instrumental in unlocking the full therapeutic potential of this exciting chemical scaffold.
References
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Discovery of novel quinazolinones and their acyclic analogues as multi-kinase inhibitors: design, synthesis, SAR analysis and biological evaluation. RSC Publishing. [Link]
-
Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
Regulation of Src Family Kinases in Human Cancers. PMC. [Link]
-
Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. PubMed. [Link]
-
Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. [Link]
-
FDA quinoline derivatives acting as EGFR, VEGFR‐2, and Telomerase inhibitors, showing their IC50 values. ResearchGate. [Link]
-
VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. [Link]
-
S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Publishing. [Link]
-
Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing. [Link]
-
Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. PubMed. [Link]
-
Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors. PubMed. [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]
-
Synthesis and Sar of 3-(quinolin-2-yl)indolin-2-ones as kinase inhibitors: Crystallographic evidence for an unique binding conformation. ResearchGate. [Link]
-
SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice. PubMed. [Link]
-
S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. PMC. [Link]
-
New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity. PubMed. [Link]
-
Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PMC. [Link]
-
Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PubMed. [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library. [Link]
-
SAR of quinoline derivatives as VEGFR-2 Inhibitors. ResearchGate. [Link]
-
View of Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. [Link]
-
Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. [Link]
-
Structure-guided development of Quinoline derivatives targeting kinesin spindle protein. PubMed. [Link]
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- 6. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Alkoxy-4-phenylamino-3-quinolinecar-bonitriles as dual inhibitors of Src and Abl kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the mechanism of action of quinoline-based compounds
**A Comparative Guide to the
Mechanisms of Action of Quinoline-Based Compounds**
This guide provides an in-depth comparative analysis of the mechanisms of action for quinoline-based compounds, a versatile class of molecules that form the backbone of numerous therapeutic agents. Quinoline, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry, leading to the development of critical drugs for treating malaria, cancer, and bacterial infections.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of how structural modifications to the quinoline core dictate therapeutic application and molecular targets. We will explore the causal relationships behind experimental designs and present validated protocols to empower further research and discovery in this vital field.
Antimalarial Quinolines: Disrupting Parasite Homeostasis
The quinoline scaffold is historically renowned for its role in combating malaria.[1] Drugs like chloroquine and quinine have been cornerstones of antimalarial therapy for decades.[1][2][3] Their primary mechanism targets the unique biology of the Plasmodium parasite during its blood stage, where it digests host hemoglobin within an acidic digestive vacuole.[2][3][4]
Mechanism of Action: Inhibition of Hemozoin Biocrystallization
During hemoglobin digestion, the parasite releases large quantities of toxic free heme.[3][4][5] To protect itself, the parasite detoxifies this heme by polymerizing it into an inert, crystalline substance called hemozoin.[4][5][6] Quinoline antimalarials disrupt this critical detoxification process.[4]
Chloroquine, being a weak base, accumulates to high concentrations (up to 1000-fold) within the acidic environment of the parasite's digestive vacuole.[2][3] This high concentration of chloroquine is believed to cap the growing hemozoin crystals, preventing further polymerization of heme.[6] The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[2][3][5] While more lipophilic quinolines like mefloquine and quinine also interfere with this pathway, they do not accumulate as extensively and may possess alternative mechanisms of action that are not yet fully characterized.[2][3]
Visualizing the Mechanism of Chloroquine
The following diagram illustrates the accumulation of chloroquine and its inhibitory effect on hemozoin formation within the parasite's digestive vacuole.
Caption: Mechanism of chloroquine action in the malaria parasite.
Anticancer Quinolines: A Multi-Pronged Attack on Cell Proliferation
The versatility of the quinoline scaffold has been successfully exploited to develop a potent new generation of anticancer agents. These compounds employ diverse mechanisms to halt the uncontrolled proliferation characteristic of cancer cells, primarily by targeting key enzymes involved in DNA replication and cell signaling.
Inhibition of DNA Topoisomerases
DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, during replication and transcription.[7] By inhibiting these enzymes, quinoline-based drugs can introduce lethal DNA strand breaks, triggering apoptosis in rapidly dividing cancer cells.[8]
-
Topoisomerase I Poisons: Compounds like camptothecin and its derivatives are classic examples.[9] They act by trapping the covalent complex formed between Topoisomerase I and DNA, which prevents the re-ligation of the single-strand break created by the enzyme.[8][9] This stabilized "cleavage complex" leads to double-strand breaks when it collides with a replication fork, ultimately inducing cell death.[9]
-
Topoisomerase II Poisons: Other quinoline derivatives function as Topoisomerase II inhibitors.[10][11] These agents stabilize the enzyme-DNA complex after the enzyme has created a double-strand break, preventing the resealing of the DNA.[7][11] Etoposide is a well-known drug that functions through this mechanism.[7]
Inhibition of Protein Kinases
Protein kinases are a large family of enzymes that regulate a majority of cellular processes, including growth, differentiation, and apoptosis.[12] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[12][13] Numerous quinoline-based small molecules have been developed as potent and selective kinase inhibitors.[12][13][14]
These inhibitors typically act as ATP-competitive binders, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This action effectively shuts down aberrant signaling pathways driving tumor growth. Several FDA-approved quinoline-based kinase inhibitors are now in clinical use[13][15], targeting a range of kinases including:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition blocks angiogenesis, the formation of new blood vessels required for tumor growth.[10] Lenvatinib is a clinical example.[15]
-
EGFR (Epidermal Growth Factor Receptor): Blocks signaling pathways that promote cell proliferation in various cancers.[10][15]
-
c-Met: An important target in cancers with MET amplification or mutation.[15]
-
Pim-1 Kinase: A serine/threonine kinase involved in regulating apoptosis and cell metabolism.[16]
Visualizing a Kinase Inhibition Pathway
This diagram shows a simplified signaling cascade and how a quinoline-based inhibitor can block it at the receptor tyrosine kinase level.
Caption: Quinoline inhibitor blocking a receptor tyrosine kinase.
Antibacterial Quinolines: Targeting Bacterial DNA Replication
The fluoroquinolones are a major class of synthetic broad-spectrum antibacterial agents.[17] Their mechanism centers on the inhibition of bacterial type II topoisomerases, which are essential for DNA replication, repair, and recombination.[17][18]
Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for initiating replication. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[17]
-
Topoisomerase IV: This enzyme's main role is to separate interlinked daughter chromosomes after replication. In most Gram-positive bacteria, Topoisomerase IV is the primary target.[17]
Fluoroquinolones bind to the complex of the enzyme and DNA, stabilizing it and leading to breaks in the bacterial chromosome.[17] This action halts DNA replication and ultimately leads to bacterial cell death.[17] Some newer quinoline-based compounds are also being investigated for novel antibacterial mechanisms, such as blocking lipopolysaccharide (LPS) transport in Gram-negative bacteria.[19] Another quinoline-derived antimicrobial, HT61, has been shown to act by disrupting the bacterial cytoplasmic membrane, causing depolarization and leakage of cellular contents.[20]
Comparative Summary of Mechanisms
The diverse therapeutic applications of quinoline-based compounds stem from the scaffold's ability to be chemically modified to interact with a wide range of biological targets. The table below summarizes the key mechanistic differences.
| Therapeutic Area | Primary Drug Class | Primary Molecular Target(s) | Core Mechanism of Action | Example Compound(s) |
| Antimalarial | 4-Aminoquinolines | Heme Polymerization | Accumulates in the parasite's digestive vacuole and inhibits the detoxification of heme into hemozoin, leading to oxidative stress.[2][3][5] | Chloroquine, Quinine[3] |
| Anticancer | Camptothecins, etc. | DNA Topoisomerase I / II | Stabilizes the enzyme-DNA "cleavage complex," preventing DNA re-ligation and causing lethal double-strand breaks during replication.[8][9] | Camptothecin, Etoposide[7][9] |
| Anticancer | Kinase Inhibitors | VEGFR, EGFR, Pim-1, etc. | Competitively binds to the ATP-binding site of protein kinases, inhibiting downstream signaling pathways that drive cell proliferation and survival.[10][12][16] | Lenvatinib, Bosutinib[15] |
| Antibacterial | Fluoroquinolones | DNA Gyrase & Topoisomerase IV | Inhibits bacterial type II topoisomerases, preventing DNA replication and chromosome segregation, leading to cell death.[17][18] | Ciprofloxacin, Levofloxacin |
Experimental Protocols for Mechanistic Elucidation
To ensure scientific integrity, the mechanisms described must be validated through robust experimental methods. The following are foundational, step-by-step protocols for assessing the activity of quinoline compounds against their respective targets.
Protocol 1: DNA Topoisomerase II Relaxation Assay
This assay is fundamental for identifying compounds that inhibit the catalytic activity of Topoisomerase IIα. It measures the enzyme's ability to relax supercoiled plasmid DNA.
Principle: Topoisomerase IIα relaxes supercoiled DNA (fastest migrating form on a gel) into relaxed circular DNA (slowest migrating form). An inhibitor will prevent this conversion, leaving the DNA in its supercoiled state.
Methodology:
-
Reaction Setup: In a 0.5 mL microcentrifuge tube, prepare a 20 µL reaction mixture containing:
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 0.5 mM ATP).
-
300 ng of supercoiled plasmid DNA (e.g., pBR322).
-
1 µL of the quinoline test compound at various concentrations (dissolved in DMSO). Ensure the final DMSO concentration is ≤1%.
-
As a positive control, use etoposide (100 µM).[11] For a negative control, use DMSO alone.
-
-
Enzyme Addition: Add 2-4 units of purified human Topoisomerase IIα to the reaction mixture. Mix gently by pipetting.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye (containing 1% SDS, 50 mM EDTA, and bromophenol blue).
-
Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel in TAE buffer. Run the gel at 80-100V for 1-2 hours, or until sufficient separation of DNA topoisomers is achieved.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize the DNA bands under UV light. The supercoiled plasmid will migrate faster than the relaxed form.
Expected Outcome: In the presence of an effective inhibitor (like the test compound or etoposide), the band corresponding to supercoiled DNA will be prominent. In the negative control (DMSO), most of the DNA will be converted to the slower-migrating relaxed form.
Visualizing the Topoisomerase Assay Workflow
Caption: Workflow for a DNA Topoisomerase II relaxation assay.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol outlines a method to determine the inhibitory potential of a quinoline compound against a specific protein kinase.
Principle: This assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition is quantified by measuring the reduction in phosphorylated substrate. A common method is to use an antibody that specifically recognizes the phosphorylated form of the substrate in an ELISA-like format.
Methodology:
-
Plate Preparation: Coat a 96-well microplate with a substrate peptide specific for the kinase of interest (e.g., a poly(Glu, Tyr) peptide for tyrosine kinases). Wash and block the plate to prevent non-specific binding.
-
Compound Addition: Add the quinoline test compound at various serial dilutions to the wells. Include a known inhibitor (e.g., Lenvatinib for VEGFR-2) as a positive control and DMSO as a negative control.
-
Kinase Reaction: Prepare a reaction mix containing the kinase (e.g., recombinant human VEGFR-2), assay buffer, and ATP. Add this mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for phosphorylation.
-
Detection:
-
Wash the plate to remove the reaction mixture.
-
Add a primary antibody that specifically detects the phosphorylated substrate (e.g., anti-phosphotyrosine antibody). Incubate for 60 minutes.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). Incubate for 60 minutes.
-
Wash the plate and add an HRP substrate (e.g., TMB). A color change will occur.
-
-
Quantification: Stop the reaction with an acid solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Data Analysis: The signal intensity is proportional to the amount of kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion and Future Directions
The quinoline scaffold is a testament to the power of privileged structures in medicinal chemistry. Its adaptability has allowed for the development of drugs that target disparate pathogens and diseases through highly specific mechanisms, from inhibiting heme polymerization in parasites to blocking ATP binding in human kinases. The comparative analysis reveals that while the core structure is constant, precise modifications dictate target specificity and therapeutic outcome.
Future research should focus on developing next-generation quinoline derivatives with enhanced selectivity and reduced off-target effects to overcome challenges like drug resistance and toxicity.[13][21] The exploration of quinoline-based compounds as dual-target inhibitors or as components of hybrid molecules holds significant promise for creating more effective and durable therapies against complex diseases.[19]
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A Senior Application Scientist's Guide to Purity Validation of 2-(QUINOLIN-4-YL)ACETONITRILE by High-Performance Liquid Chromatography
As a critical intermediate in the synthesis of novel therapeutics, the purity of 2-(QUINOLIN-4-YL)ACETONITRILE is paramount.[1] Impurities, even in trace amounts, can alter biological activity, introduce toxicity, and compromise the integrity of downstream research and development.[2][3] This guide provides a comprehensive, field-tested framework for validating the purity of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), benchmarked against alternative analytical techniques. Our approach is grounded in the principles of method robustness and adherence to international regulatory standards, ensuring data integrity for researchers, scientists, and drug development professionals.
The Analytical Imperative: Why HPLC is the Gold Standard
The accurate determination of purity for pharmaceutical intermediates like this compound is a non-negotiable aspect of quality control.[4] While several analytical techniques exist, RP-HPLC is overwhelmingly the method of choice in the pharmaceutical industry for its high resolving power, sensitivity, and quantitative accuracy.[2][4][5]
The selection of RP-HPLC is a deliberate choice driven by the physicochemical properties of the analyte. This compound possesses a polar aromatic quinoline ring and a polar nitrile group, making it ideally suited for separation on a non-polar stationary phase with a polar mobile phase.[6][7] This methodology allows for the effective separation of the main compound from potential process-related impurities, which may include:
-
Unreacted Starting Materials: Residuals from the quinoline ring synthesis (e.g., substituted anilines).[8]
-
Isomeric Impurities: Positional isomers such as 2-(quinolin-2-yl)acetonitrile or 2-(quinolin-6-yl)acetonitrile that may form during synthesis.[9][10]
-
Byproducts: Compounds formed from side reactions or degradation.
This guide details a validated RP-HPLC method designed for specificity and precision, ensuring that the reported purity value is a true and reliable measure of the sample's quality.
The Core Protocol: A Validated RP-HPLC Method
This section outlines a robust, step-by-step protocol for the purity analysis of this compound. The method has been developed to ensure baseline resolution of the analyte from its potential impurities and is validated according to the International Council for Harmonisation (ICH) guidelines.[11][12][13]
Chromatographic Conditions: A Rationale
The causality behind our selection of chromatographic parameters is key to the method's success.
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1200 Series or equivalent with DAD/VWD Detector | A standard, reliable system capable of gradient elution and multi-wavelength detection, crucial for impurity profiling.[3] |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., ZORBAX, Hypersil) | The C18 stationary phase provides the necessary hydrophobicity to retain the aromatic quinoline moiety, enabling effective separation via a reversed-phase mechanism.[14][15] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier sharpens peak shape and suppresses the ionization of the basic quinoline nitrogen, preventing peak tailing. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Acetonitrile is an excellent organic modifier that is UV transparent and provides good peak shapes for nitrogen-containing heterocycles.[16] |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B | A gradient is essential to elute any highly retained, non-polar impurities while ensuring the main peak is well-resolved and has a reasonable retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 275 nm | This wavelength is selected based on the UV absorbance maximum of the quinoline chromophore, providing high sensitivity for the analyte and related impurities. |
| Injection Vol. | 10 µL | A standard volume to avoid column overloading while ensuring adequate signal. |
| Diluent | Acetonitrile:Water (50:50, v/v) | This mixture ensures the analyte is fully solubilized and is compatible with the mobile phase to prevent peak distortion. |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to final data analysis.
Caption: Workflow for HPLC Purity Validation.
Step-by-Step Protocol
-
Solution Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the synthesized sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Rationale: A higher concentration for the sample solution is used to ensure sensitive detection of impurities at the 0.05-0.10% level.
-
-
System Setup and Equilibration:
-
Set up the HPLC system according to the conditions in the table above.
-
Equilibrate the column with the mobile phase for at least 30 minutes, or until a stable baseline is observed.
-
-
Chromatographic Run:
-
Perform a blank injection (diluent) to ensure no carryover or system contamination.
-
Inject the standard solution to determine the retention time (RT) of the this compound peak.
-
Inject the sample solution to obtain the chromatogram for purity analysis.
-
-
Data Analysis:
-
Integrate all peaks in the sample chromatogram, excluding solvent front peaks.
-
Calculate the area percentage of the main peak relative to the total area of all integrated peaks to determine the purity.
-
Method Validation and System Suitability
A protocol is only trustworthy if it is validated.[11] In accordance with ICH Q2(R2) guidelines, the following parameters must be assessed to ensure the method is fit for purpose.[13]
-
System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.[17]
-
Specificity: The method's ability to assess the analyte in the presence of impurities is confirmed by the baseline resolution of the main peak from all other impurity peaks.
-
Linearity: Assessed over a range of concentrations (e.g., 0.05% to 150% of the analytical concentration) to demonstrate a direct proportional relationship between concentration and peak area (Correlation coefficient r² ≥ 0.999).
-
Accuracy: Determined by spiking the sample with known amounts of reference standard at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.
-
Precision:
-
Repeatability: RSD of results from multiple preparations of the same sample on the same day.
-
Intermediate Precision: RSD of results obtained by different analysts on different days or with different equipment.[18]
-
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is crucial for reporting impurity levels.
Simulated Experimental Data
The following table presents plausible data from the analysis of a synthesized batch of this compound using the described HPLC method.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 4.85 | 15.6 | 0.08 | Unknown Impurity |
| 2 | 7.21 | 25.1 | 0.13 | Starting Material |
| 3 | 9.54 | 19250.4 | 99.61 | This compound |
| 4 | 11.32 | 32.8 | 0.17 | Isomeric Impurity |
| Total | 19323.9 | 100.00 |
This data indicates a purity of 99.61% for the synthesized batch, with three minor impurities detected. The method demonstrates sufficient resolution to separate the main component from closely eluting species.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, it is instructive to compare it with other analytical techniques that can be used for purity assessment.[19][20]
| Technique | Principle | Advantages | Disadvantages | Best Use Case |
| HPLC-UV | Differential partitioning between stationary and mobile phases | High resolution, quantitative, robust, widely available.[5] | Requires chromophore, may not identify unknown impurities without standards. | Gold standard for routine purity testing and quantification of known impurities. |
| LC-MS | HPLC separation followed by mass analysis | Provides molecular weight information, enabling identification of unknown impurities.[21] | More complex, higher cost, quantification can be challenging without standards. | Investigating and identifying unknown impurities discovered during HPLC-UV analysis. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to molar concentration | Absolute quantification without a specific reference standard for the analyte, provides structural info.[21] | Lower sensitivity than HPLC, requires expensive equipment and expertise, complex mixtures are difficult to analyze. | Orthogonal purity assessment, structural confirmation, and characterization of reference standards. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase | Excellent for analyzing residual solvents and volatile impurities.[22] | Not suitable for non-volatile or thermally labile compounds like the target analyte. | Analysis of residual solvents from the synthesis process. |
| Melting Point Analysis | Measures the temperature range over which a solid melts | Simple, fast, inexpensive. | Insensitive to small amounts of impurity; a sharp melting point does not guarantee high purity.[23] | A preliminary, qualitative check of purity. A broad melting range indicates significant impurities. |
The Broader Context: Purity Validation in the Development Lifecycle
Validating the purity of an intermediate is not an isolated event but a critical control point in the overall drug development process. The relationship between synthesis, purification, and validation is a cyclical process of optimization.
Caption: Role of HPLC validation in the product lifecycle.
Conclusion
The RP-HPLC method detailed in this guide provides a robust, reliable, and validated system for determining the purity of synthesized this compound. By understanding the rationale behind the method's parameters and adhering to strict validation protocols, researchers can ensure the highest quality of this critical pharmaceutical intermediate. While alternative techniques like LC-MS and qNMR serve important orthogonal roles, HPLC remains the indispensable workhorse for routine quality control in a regulated environment. Adherence to these principles of scientific integrity is fundamental to advancing drug discovery and development.
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A Senior Application Scientist's Guide to Spectroscopic Verification: Cross-Referencing 2-(QUINOLIN-4-YL)ACETONITRILE Data
Introduction: The Imperative of Rigorous Compound Verification
In the realms of medicinal chemistry and materials science, the structural integrity of a synthetic intermediate is paramount. 2-(Quinolin-4-yl)acetonitrile is a valuable building block, incorporating the privileged quinoline scaffold—a motif present in numerous pharmacologically active agents—with a versatile acetonitrile handle ripe for chemical elaboration.[1] Its use in synthesizing complex heterocyclic systems, such as pyrimidoquinolines with potential anticancer and antimalarial activities, demands absolute certainty of its structure before proceeding with multi-step synthetic campaigns.[1]
This guide provides an in-depth, practical framework for researchers to confidently verify the identity and purity of this compound. We will navigate a common challenge in research: the scarcity of consolidated, peer-reviewed spectroscopic data for niche intermediates. This guide will therefore focus on a predictive approach, grounded in fundamental principles of spectroscopy and data from analogous structures. We will establish a set of expected literature values and provide detailed, field-tested protocols for acquiring experimental data to perform a robust cross-comparison.
The Analytical Strategy: A Multi-Technique Approach
A single spectrum is merely a set of data points; true structural elucidation arises from the confluence of multiple, orthogonal analytical techniques. Our approach is to build a "spectroscopic fingerprint" of the target molecule using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system.
Figure 1: A comprehensive workflow for the spectroscopic verification of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment of each hydrogen and carbon atom.
Expertise & Rationale
For this compound, we anticipate a distinct set of signals. The quinoline ring system contains protons in a deshielded, aromatic region. Protons on the pyridine-like ring (positions 2 and 3) will be influenced by the nitrogen's electron-withdrawing nature, while those on the benzene-like ring (positions 5, 6, 7, 8) will behave more like a substituted benzene. The methylene protons (-CH₂-) are unique, being adjacent to both the aromatic system and the electron-withdrawing nitrile group, which will shift them significantly downfield from a typical aliphatic CH₂. The choice of deuterated solvent is critical; DMSO-d₆ is an excellent starting point for its ability to dissolve a wide range of polar and aromatic compounds.[2][3][4] However, comparing spectra in different solvents, like CDCl₃, can sometimes resolve overlapping signals due to varying solvent-solute interactions.[5]
Predicted ¹H and ¹³C NMR Data
The following tables outline the predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS). These values are estimated based on established chemical shift principles and data from structurally similar quinoline derivatives.[6][7][8][9]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Predicted δ (ppm) | Multiplicity | Protons | Assignment | Rationale |
|---|---|---|---|---|
| ~8.90 | Doublet (d) | 1H | H-2 | Adjacent to N, highly deshielded. |
| ~8.20 | Doublet (d) | 1H | H-8 | Peri to N, deshielded. |
| ~8.05 | Doublet (d) | 1H | H-5 | Standard aromatic region. |
| ~7.85 | Triplet (t) | 1H | H-7 | Standard aromatic region. |
| ~7.70 | Triplet (t) | 1H | H-6 | Standard aromatic region. |
| ~7.60 | Doublet (d) | 1H | H-3 | Coupled to H-2. |
| ~4.50 | Singlet (s) | 2H | -CH₂-CN | Aliphatic, but deshielded by quinoline and CN. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Predicted δ (ppm) | Assignment | Rationale |
|---|---|---|
| ~150.5 | C-2 | Iminyl-like carbon, adjacent to N. |
| ~148.0 | C-4 | Attached to the electron-withdrawing CH₂CN group. |
| ~145.0 | C-8a | Bridgehead carbon adjacent to N. |
| ~130.0 | C-7 | Aromatic CH. |
| ~129.5 | C-5 | Aromatic CH. |
| ~128.0 | C-4a | Bridgehead carbon. |
| ~125.0 | C-6 | Aromatic CH. |
| ~122.0 | C-3 | Aromatic CH. |
| ~120.0 | C-8 | Aromatic CH. |
| ~117.0 | C≡N | Characteristic nitrile carbon shift. |
| ~25.0 | -CH₂- | Aliphatic carbon. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of your this compound sample.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is from a fresh, sealed ampule to minimize the water peak.[10]
-
Add tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition (400 MHz Spectrometer):
-
Pulse Program: A standard 30° pulse experiment (e.g., 'zg30').
-
Temperature: 298 K.
-
Spectral Width: Set to cover a range of -2 to 12 ppm.
-
Number of Scans: 16 scans, to achieve good signal-to-noise.
-
Relaxation Delay (d1): 2 seconds, allowing for adequate relaxation of aromatic protons.
-
-
¹³C NMR Acquisition (100 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') to yield singlets for all carbons.
-
Spectral Width: Set to cover a range of 0 to 200 ppm.
-
Number of Scans: A minimum of 1024 scans is required due to the low natural abundance of ¹³C.[9]
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing:
-
Apply Fourier Transform, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual DMSO solvent peak at 39.52 ppm.[11]
-
Integrate the ¹H signals and analyze the chemical shifts, multiplicities, and coupling constants to compare with Table 1.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expertise & Rationale
The structure of this compound presents several key vibrational modes that should be easily identifiable. The most prominent and diagnostic peak will be the C≡N (nitrile) stretch, which appears in a relatively clean region of the spectrum.[12][13][14] We also expect to see characteristic absorptions for aromatic C-H bonds, aliphatic C-H bonds, and the various C=C and C=N bonds within the quinoline ring system. The Attenuated Total Reflectance (ATR) method is ideal as it requires minimal sample preparation and is suitable for solid samples.
Predicted FT-IR Absorption Data
Table 3: Predicted FT-IR Data (ATR)
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic (Quinoline) |
| 2950-2850 | Weak | C-H Stretch | Aliphatic (-CH₂-) |
| 2260-2240 | Medium-Sharp | C≡N Stretch | Nitrile |
| 1600-1450 | Strong-Medium | C=C & C=N Stretch | Aromatic Ring (Quinoline) |
| 900-675 | Strong | C-H Bend (out-of-plane) | Aromatic (Substitution Pattern) |
Experimental Protocol: FT-IR Data Acquisition (ATR)
Figure 2: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.
-
Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a lint-free tissue soaked in isopropanol and allowing it to dry completely.
-
Background Scan: Collect a background spectrum of the empty crystal. This is crucial to subtract the spectral contributions of air (CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Acquisition:
-
Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Spectral Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Co-add 16 to 32 scans to obtain a high-quality spectrum.
-
-
Analysis: Identify the key absorption bands and compare their positions and relative intensities to the predicted values in Table 3 and standard IR correlation charts.[15][16]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.
Expertise & Rationale
For this compound (Molecular Formula: C₁₁H₈N₂), the calculated monoisotopic mass is 168.0687 Da. Using Electrospray Ionization (ESI) in positive ion mode, we expect to observe the protonated molecule, [M+H]⁺, at an m/z of approximately 169.0760.[17] The fragmentation of nitrogen-containing heterocycles upon collision-induced dissociation (CID) can be complex but often involves characteristic losses.[18][19] We would predict potential fragmentation pathways to include the loss of the acetonitrile radical (•CH₂CN) or neutral hydrogen cyanide (HCN), leading to characteristic fragment ions that can help confirm the structure.
Predicted Mass Spectrometry Data
Table 4: Predicted ESI-MS Data
| Predicted m/z | Ion Species | Rationale |
|---|---|---|
| 169.0760 | [M+H]⁺ | Protonated molecular ion. |
| 142.0651 | [M+H - HCN]⁺ | Loss of neutral hydrogen cyanide. |
| 129.0546 | [C₉H₇N]⁺ | Loss of the acetonitrile radical (•CH₂CN). |
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol. The solvent should be of high purity (LC-MS grade) to minimize background ions.
-
-
Instrument Setup (ESI-Positive Mode):
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Positive.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
Fragmentor/Cone Voltage: Start with a low voltage (e.g., 70 V) to observe the molecular ion with minimal fragmentation. To induce fragmentation (MS/MS), select the precursor ion (m/z 169.1) and ramp the collision energy.
-
-
Data Analysis:
-
Identify the base peak corresponding to the protonated molecular ion [M+H]⁺.
-
Verify that its m/z value matches the calculated mass for C₁₁H₉N₂⁺ within a narrow mass tolerance (e.g., < 5 ppm for high-resolution MS).
-
Analyze the fragmentation pattern from the MS/MS spectrum and compare it to the predicted fragments in Table 4.
-
Conclusion: Synthesizing the Evidence
The robust structural confirmation of this compound is not achieved by a single data point but by the collective agreement of orthogonal spectroscopic techniques. The NMR data provides a detailed map of the C-H framework, the FT-IR spectrum confirms the presence of key functional groups (nitrile, aromatic ring), and the mass spectrum verifies the elemental composition and molecular weight.
When your experimental data aligns with the predicted values laid out in this guide, you can proceed with confidence in your material's identity and purity. Should significant discrepancies arise, they should be investigated as potential indicators of impurities, residual solvents, or an incorrect isomer (e.g., 2-(quinolin-2-yl)acetonitrile), prompting further purification or a re-evaluation of the synthetic route. This rigorous, cross-referencing methodology is a hallmark of scientific integrity and is essential for generating reliable, reproducible results in drug development and chemical research.
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Al-Amiery, A.A., et al. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. ResearchGate. Available at: [Link]
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Introduction: The Quinoline Scaffold - A Cornerstone of Modern Medicinal Chemistry
An In-Depth Comparative Review of the Therapeutic Potential of Various Quinoline Derivatives
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in drug discovery.[1][2] Its rigid structure and the presence of a nitrogen atom, which can engage in hydrogen bonding and alter electronic properties, make it a versatile template for designing bioactive molecules.[3] This versatility is evidenced by the broad spectrum of pharmacological activities exhibited by its derivatives, which have led to blockbuster drugs in multiple therapeutic areas.[4][5][6] Marketed drugs such as the antimalarial Chloroquine, the antibacterial Ciprofloxacin, and the anticancer agent Lenvatinib all feature the quinoline core, highlighting its profound impact on human health.[7]
This guide provides a comparative analysis of the therapeutic potential of various quinoline derivatives across key disease areas. We will delve into their distinct mechanisms of action, compare their efficacy using experimental data, and provide standardized protocols for their evaluation, offering researchers and drug developers a comprehensive resource grounded in authoritative scientific evidence.
Antimalarial Quinoline Derivatives: The Historic Bedrock
Malaria, caused by Plasmodium parasites, remains a significant global health threat. Quinoline derivatives, starting with quinine isolated from Cinchona bark, were the first effective treatments and continue to be vital.[8][9]
Key Derivatives & Comparative Efficacy
The most prominent antimalarial quinolines are the 4-aminoquinolines, such as Chloroquine (CQ) and Hydroxychloroquine (HCQ), and amino-alcohols like Mefloquine.[4][8] Their activity is primarily directed against the blood stages of the parasite's life cycle.[10]
| Derivative | Class | Target Species | Key Efficacy Data | Citation |
| Chloroquine | 4-Aminoquinoline | P. falciparum (sensitive strains), P. vivax, P. malariae, P. ovale | Highly effective against sensitive strains; widespread resistance is a major issue. | [9][10] |
| Hydroxychloroquine | 4-Aminoquinoline | Similar to Chloroquine | Also used for its immunomodulatory effects in autoimmune diseases.[11] | [11] |
| Mefloquine | Amino-alcohol | Chloroquine-resistant P. falciparum | Effective against many CQ-resistant strains, but neuropsychiatric side effects are a concern. | [4][8] |
| Piperaquine | Bisquinoline | Chloroquine-resistant P. falciparum | Used in combination therapies (e.g., with artemisinin) to combat resistance.[9] | [9] |
Mechanism of Action: Disrupting Heme Detoxification
During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme.[12] The parasite protects itself by polymerizing this heme into inert, crystalline hemozoin.[13]
Chloroquine and other 4-aminoquinolines are weak bases that accumulate to high concentrations in the acidic food vacuole.[9][10] Here, they bind to free heme, forming a complex that caps the growing hemozoin crystal.[12] This inhibition of heme polymerization leads to the buildup of toxic free heme, which damages parasite membranes and leads to cell lysis.[13]
Caption: Mechanism of Chloroquine action in the Plasmodium food vacuole.
Experimental Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I)
This protocol outlines a common method for assessing the efficacy of compounds against the erythrocytic stages of P. falciparum.
-
Parasite Culture: Culture P. falciparum (e.g., 3D7 strain for CQ-sensitive or K1 for CQ-resistant) in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).
-
Drug Preparation: Prepare a stock solution of the test quinoline derivative in DMSO. Perform serial dilutions in culture medium to create a range of concentrations for testing.
-
Assay Plate Setup: Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well of a 96-well plate.
-
Drug Addition: Add 100 µL of the diluted drug solutions to the wells. Include positive (e.g., Chloroquine) and negative (no drug) controls.
-
Incubation: Incubate the plate for 72 hours under the same culture conditions to allow for parasite maturation into schizonts.
-
Lysis and Staining:
-
Prepare a lysis buffer containing SYBR Green I dye (a fluorescent nucleic acid stain), Tris buffer, saponin, and Triton X-100.
-
Add 100 µL of this lysis buffer to each well and mix.
-
Incubate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition: Measure fluorescence on a microplate reader (excitation ~485 nm, emission ~530 nm). The fluorescence intensity is proportional to the amount of parasite DNA, indicating parasite growth.
-
Analysis: Plot the fluorescence intensity against the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the 50% inhibitory concentration (IC₅₀).
Antibacterial Quinoline Derivatives: The Fluoroquinolones
The rise of antibiotic resistance is a critical public health crisis.[14] Quinolones, particularly the fluoroquinolones, are synthetic broad-spectrum antibacterial agents that play a crucial role in treating a wide range of infections.[15] Their discovery originated from nalidixic acid, a byproduct of chloroquine synthesis.[][17]
Key Derivatives & Comparative Efficacy
Fluoroquinolones are classified by generation, with later generations generally having broader activity, particularly against Gram-positive and atypical bacteria.
| Derivative | Generation | Spectrum of Activity | Common Clinical Use | Citation |
| Ciprofloxacin | Second | Excellent Gram-negative, moderate Gram-positive. | Urinary tract infections, respiratory infections, anthrax. | [18][19] |
| Levofloxacin | Third | Retains strong Gram-negative activity, enhanced Gram-positive activity (S. pneumoniae). | Community-acquired pneumonia, sinusitis, skin infections. | [15] |
| Moxifloxacin | Fourth | Broad-spectrum, including enhanced Gram-positive and anaerobic coverage. | Respiratory infections, intra-abdominal infections. | [20] |
Mechanism of Action: Dual Inhibition of DNA Synthesis
Fluoroquinolones are unique in that they directly inhibit bacterial DNA synthesis.[17][21] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[20] These enzymes are critical for managing DNA topology (supercoiling, catenation, and decatenation) during replication, transcription, and repair.
The drug binds to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA.[21] This creates a ternary complex that blocks the progression of the replication fork and introduces lethal double-strand DNA breaks.[17][21]
-
In Gram-negative bacteria (e.g., E. coli) : DNA gyrase is typically the primary target.[][17]
-
In Gram-positive bacteria (e.g., S. aureus) : Topoisomerase IV is often the more sensitive target.[][17]
This dual-targeting capability is a key advantage, as mutations in both genes are required to confer high-level resistance.[20]
Caption: Dual-targeting mechanism of fluoroquinolones on bacterial DNA synthesis.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
-
Bacterial Inoculum Preparation: Culture bacteria (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) overnight on an appropriate agar plate. Select several colonies to inoculate a sterile saline or broth solution. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Drug Dilution: Prepare serial two-fold dilutions of the test fluoroquinolone in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB and add 50 µL to each well of the microtiter plate, resulting in a final inoculum concentration of ~5 x 10⁵ CFU/mL and a total volume of 100 µL.
-
Controls: Include a positive control well (bacteria with no drug) and a negative control well (broth only, no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: Determine the MIC by visual inspection. The MIC is the lowest concentration of the drug in which there is no visible turbidity (growth).
Anticancer Quinoline Derivatives: A Multi-Pronged Attack
The quinoline scaffold is present in numerous anticancer agents that exploit a variety of mechanisms to combat malignancies.[7][22][23] These compounds range from topoisomerase inhibitors to modulators of key signaling pathways.[24]
Key Derivatives & Mechanisms
| Derivative Class | Example(s) | Primary Mechanism of Action | Target Cancers | Citation |
| Topoisomerase I Inhibitors | Irinotecan, Topotecan | Stabilize the Topoisomerase I-DNA cleavable complex, causing lethal DNA strand breaks. | Colorectal, Ovarian, Lung | [7][12] |
| Tyrosine Kinase Inhibitors (TKIs) | Lenvatinib, Bosutinib, Cabozantinib | Inhibit signaling pathways (e.g., VEGFR, EGFR, Src/Abl) that drive cell proliferation, angiogenesis, and survival. | Thyroid, Renal, Leukemia | [7][22][24] |
| Tubulin Polymerization Inhibitors | Quinoline-Chalcone Hybrids | Disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and apoptosis. | Breast, Colon (preclinical) | [3][23] |
| DNA Intercalators | Doxorubicin (analogue) | Intercalate between DNA base pairs, interfering with replication and transcription. | Various solid tumors and hematological malignancies. | [22][25] |
Featured Mechanism: Tyrosine Kinase Inhibition
Many cancers are driven by aberrant signaling from receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[26] Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular tyrosine residues. This creates docking sites for downstream signaling proteins that activate pro-survival and proliferative pathways like PI3K/Akt and Ras/Raf/MEK.[27]
Quinoline-based TKIs are typically small molecules that compete with ATP for binding to the catalytic kinase domain of the receptor.[24] By blocking the ATP binding pocket, they prevent receptor autophosphorylation and halt the entire downstream signaling cascade, thereby inhibiting cancer cell growth and inducing apoptosis.[26][27]
Caption: Inhibition of EGFR signaling by a quinoline-based tyrosine kinase inhibitor (TKI).
Experimental Protocol: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test quinoline derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the cells with the compounds for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against drug concentration to determine the 50% growth inhibition concentration (GI₅₀).
Neuroprotective Quinoline Derivatives
Neurodegenerative diseases like Alzheimer's (AD) and Parkinson's are characterized by progressive neuronal loss.[28][29] Quinoline derivatives have emerged as promising therapeutic candidates due to their ability to target multiple facets of these complex diseases.[30]
Key Derivatives & Mechanisms
| Derivative | Target Disease | Primary Mechanism(s) of Action | Citation |
| Clioquinol | Alzheimer's Disease | Metal ion chelator (Cu²⁺, Zn²⁺), reduces Aβ plaque aggregation. | [30] |
| Tacrine (prototype) | Alzheimer's Disease | Acetylcholinesterase (AChE) inhibitor; increases acetylcholine levels. (Largely replaced due to hepatotoxicity). | [28][29] |
| Novel Hybrids | Alzheimer's, Parkinson's | Multi-target agents: AChE inhibition, antioxidant activity, monoamine oxidase (MAO-B) inhibition. | [18][31] |
Mechanism of Action: A Multi-Target Approach
The pathology of neurodegenerative diseases is complex, involving cholinergic deficits, oxidative stress, and metal ion dyshomeostasis.[18][31] Quinoline derivatives offer a multi-target approach. For Alzheimer's disease, a key strategy is the inhibition of Acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[28] By inhibiting AChE, these compounds increase synaptic acetylcholine levels, alleviating cognitive symptoms.[29]
Furthermore, many quinoline scaffolds possess intrinsic antioxidant properties and the ability to chelate metal ions like copper and zinc, which are implicated in the aggregation of amyloid-beta (Aβ) plaques and the generation of reactive oxygen species (ROS).[18][31]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures AChE activity and its inhibition by test compounds.
-
Reagent Preparation:
-
Phosphate buffer (pH 8.0).
-
AChE enzyme solution (from electric eel or human erythrocytes).
-
Substrate solution: Acetylthiocholine iodide (ATCI).
-
Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Test compound dilutions in buffer.
-
-
Assay Procedure (96-well plate):
-
Add 25 µL of the test compound dilution to each well.
-
Add 50 µL of phosphate buffer.
-
Add 25 µL of AChE solution and pre-incubate for 15 minutes at 25°C.
-
Add 25 µL of DTNB solution.
-
-
Initiate Reaction: Add 25 µL of the ATCI substrate solution to start the reaction. AChE hydrolyzes ATCI to thiocholine.
-
Detection: Thiocholine reacts with DTNB to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.
-
Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of increase in absorbance is proportional to AChE activity.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Outlook
The quinoline scaffold is undeniably a cornerstone of therapeutic medicine, providing the foundation for drugs that combat infectious diseases, cancer, and neurodegeneration. Its synthetic tractability allows for fine-tuning of its pharmacological properties, enabling the development of derivatives with enhanced potency, selectivity, and reduced toxicity.
Future research will likely focus on:
-
Hybrid Molecules: Combining the quinoline core with other pharmacophores to create multi-target agents, a particularly promising strategy for complex diseases like cancer and Alzheimer's.[1][3]
-
Overcoming Resistance: Designing novel derivatives that can evade established resistance mechanisms, especially in the realms of antimalarial and antibacterial therapy.[32]
-
Targeted Delivery: Developing quinoline-based compounds for targeted drug delivery systems to improve efficacy and minimize off-target effects.
The continued exploration of quinoline chemistry, guided by a deep understanding of its mechanisms of action and structure-activity relationships, promises to deliver the next generation of innovative medicines.
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Kumar, A., et al. (2023). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 100(1), 100824. [Link]
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Chawla, R., & Vaidya, A. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences. [Link]
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MDPI. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(4), 1034. [Link]
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Mohamed, M. F. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30691-30713. [Link]
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Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Compliant Disposal of 2-(QUINOLIN-4-YL)ACETONITRILE
As researchers dedicated to advancing drug discovery and development, our focus is often on the synthesis and application of novel compounds. 2-(Quinolin-4-yl)acetonitrile is a prime example of a valuable synthetic intermediate, offering a reactive nitrile handle on the privileged quinoline scaffold.[1] However, our responsibility extends beyond the successful experiment. The safe and compliant disposal of such reagents is a critical, non-negotiable component of the research lifecycle.
This guide provides an in-depth, procedural framework for the proper disposal of this compound. It is designed to move beyond a simple checklist, offering causal explanations for each step to empower you, my fellow scientists, to make informed, safe, and environmentally responsible decisions. The dual-hazard nature of this molecule—stemming from both the quinoline ring and the acetonitrile group—necessitates a rigorous and well-documented disposal pathway.
Part 1: A Duality of Hazard - Understanding the Risk Profile
To effectively manage waste, we must first understand its intrinsic hazards. The risk profile of this compound is a composite of its two primary structural components.
-
The Quinoline Moiety: Quinoline is a heterocyclic aromatic compound known for its persistence in the environment and potential health risks. It is classified as a hazardous substance, suspected of causing genetic defects and cancer, and is toxic to aquatic life with long-lasting effects.[2][3] Disposal protocols for quinoline-containing compounds universally prohibit sewer disposal and mandate handling as regulated hazardous waste.[2][4]
-
The Acetonitrile Group: The nitrile functional group (-C≡N) presents a significant toxicological concern. While stable, nitriles can be metabolized in the body to release highly toxic hydrogen cyanide.[5][6] Acetonitrile itself is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[7][8]
Consequently, this compound must be treated as a hazardous substance requiring meticulous handling from use through final disposal.
| Hazard Classification | Description | Rationale & Primary Sources |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Based on GHS classifications for structurally similar compounds and the known toxicity of both quinoline and acetonitrile.[6][8][9] |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation. | Direct contact can cause inflammation and damage to tissues. Standard for many aromatic and nitrile compounds.[9][10] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | The quinoline ring is a known environmental hazard. Release into waterways must be strictly avoided.[3][4] |
| Flammability | While the solid itself is not highly flammable, solutions in flammable solvents (like excess acetonitrile) will carry the flammability risk of the solvent. | Acetonitrile is a highly flammable liquid.[7][11] Waste streams must be assessed for flammability characteristics. |
| Chronic Health Hazard | Suspected of causing genetic defects and cancer. | This is an extrapolated hazard based on the classification of the parent quinoline heterocycle.[2][3] |
Part 2: The Core Disposal Workflow: A Step-by-Step Protocol
Adherence to a systematic disposal workflow is paramount. This protocol ensures safety within the laboratory and compliance with environmental regulations.
Step 1: Immediate Pre-Disposal Actions & Personal Protective Equipment (PPE)
Safety begins at the bench. Before initiating any cleanup or waste consolidation, ensure you are wearing the appropriate PPE.
-
Hand Protection: Nitrile or neoprene gloves are mandatory. Inspect gloves for any signs of degradation or punctures before use.[12]
-
Eye Protection: Chemical splash goggles are required to protect from accidental splashes.[12]
-
Body Protection: A standard laboratory coat should be worn. For larger quantities or significant risk of splashing, a chemical-resistant apron is recommended.[12]
-
Work Area: All waste handling and consolidation should be performed within a certified chemical fume hood to prevent inhalation of any dust or vapors.[12]
Step 2: Waste Segregation - The First Critical Decision
Proper segregation at the point of generation is the most effective way to manage hazardous waste. Never mix incompatible waste streams. The following decision tree illustrates the correct segregation path for waste containing this compound.
Caption: Waste segregation workflow for this compound.
Step 3: Containerization and Labeling
Proper containment is crucial for safe storage and transport.
-
Select the Right Container:
-
For liquid waste, use a sealable glass or high-density polyethylene (HDPE) container with a screw cap.[13]
-
For solid waste, use a wide-mouth, sealable container to prevent spills.
-
Ensure the container is clean, in good condition, and compatible with the waste.
-
-
Label Correctly and Completely: Your institution's Environmental Health & Safety (EHS) department will provide specific labels. However, all labels must, at a minimum, include:
Step 4: Decontamination of Labware
All glassware and equipment that have come into contact with the compound must be decontaminated.
-
Initial Rinse: Perform an initial rinse with a small amount of an appropriate solvent (e.g., acetone, ethanol).
-
Collect Rinsate: Crucially, this first rinsate must be collected and disposed of as liquid hazardous waste in your designated container.[10]
-
Subsequent Cleaning: After the initial hazardous rinse, glassware can typically be washed thoroughly with soap and water as usual.[12]
Step 5: Temporary Storage and Accumulation
Waste containers must be stored safely in the lab pending pickup by EHS or a licensed waste handler.
-
Location: Store waste in a designated "Satellite Accumulation Area" that is under the control of the laboratory staff.
-
Containment: Always keep waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[13]
-
Segregation: Keep containers away from incompatible materials, heat, and ignition sources.[15][16]
-
Closure: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[15][17]
Step 6: The Final Disposal Pathway
The only compliant and safe final disposal route for this compound is through your institution's EHS-managed waste program or a certified hazardous waste disposal contractor.[4][17] These professional services will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of organic compound is high-temperature incineration in a specialized facility equipped to handle hazardous materials and scrub harmful combustion byproducts like nitrogen oxides.[2][13]
Part 3: Prohibited Disposal Methods - Actions to Absolutely Avoid
To ensure safety and compliance, it is equally important to know what not to do. The following disposal methods are strictly prohibited.
-
NO Drain/Sewer Disposal: This compound is toxic to aquatic life.[3] Pouring it down the drain is illegal and environmentally irresponsible, as wastewater treatment plants are not designed to neutralize such complex chemicals.[2][4][10]
-
NO Disposal in Regular Trash: Contaminated items like gloves, wipes, or empty stock bottles cannot be thrown in the general trash.[10] They must be collected as solid hazardous waste.[12]
-
NO In-Lab Neutralization: Do not attempt to chemically neutralize or degrade this compound without a validated protocol and specific approval from your EHS department. Improper reactions, such as treatment with strong base or acid, could potentially generate highly toxic hydrogen cyanide gas or other hazardous byproducts.[11]
-
NO Evaporation: Allowing waste to evaporate in a fume hood is not a disposal method. It releases the chemical into the environment and is a violation of environmental regulations.[10]
Part 4: Regulatory Imperative: The Researcher's Responsibility
In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[18] Under RCRA, the generator of the waste (i.e., you and your institution) is legally responsible for its safe management from "cradle-to-grave."[19] This means your responsibility does not end until the waste is properly destroyed or rendered non-hazardous.
While this compound is not explicitly found on the P or U lists of acute or toxic commercial chemical products, waste streams containing it would likely be classified as hazardous due to their characteristics (toxicity, etc.).[20] Always consult with your institution's EHS professionals; they are your primary resource for navigating specific local, state, and federal regulations.
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. By treating the disposal of this compound with the same rigor and attention to detail as our experiments, we protect ourselves, our colleagues, and the environment. This structured workflow provides a clear, defensible, and safe path for managing this valuable but hazardous research material.
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Operational Safety Guide: Personal Protective Equipment for Handling 2-(QUINOLIN-4-YL)ACETONITRILE
As a Senior Application Scientist, it is understood that groundbreaking research is built upon a foundation of safety and precision. The handling of specialized reagents like 2-(quinolin-4-yl)acetonitrile, a key intermediate in organic and medicinal chemistry, demands a meticulous approach to personal protection.[1] This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond a simple checklist to explain the causality behind each safety measure. Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of your experimental work.
Hazard Assessment: Understanding the Risks
Effective protection begins with a clear understanding of the specific hazards. This compound is classified with several GHS (Globally Harmonized System) hazard statements that dictate the required level of personal protective equipment.[2] The primary risks are associated with acute toxicity through multiple routes of exposure and irritation to the skin and eyes.[2]
| Hazard Class | GHS Hazard Statement | Implication for Handling |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2] | Requires prevention of ingestion through hand-to-mouth contact. |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[2] | Mandates robust skin protection to prevent absorption. |
| Skin Irritation | H315: Causes skin irritation[2] | Necessitates high-quality gloves and a lab coat to avoid direct contact. |
| Eye Irritation | H319: Causes serious eye irritation[2] | Requires sealed eye protection to prevent splashes or contact with airborne particles. |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[2] | Demands that all handling of the solid or its solutions occurs in a controlled, ventilated environment. |
The presence of the quinoline moiety suggests a need for caution, as related compounds require careful handling to avoid exposure.[3][4] Furthermore, the acetonitrile group indicates that, like other nitriles, this compound can be absorbed through the skin and poses a risk if inhaled or ingested.[5][6]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to mitigate the risks identified above. The following equipment is mandatory for all personnel handling this compound.
| Equipment | Specification | Purpose & Rationale | Protection Level |
| Hand Protection | Nitrile Gloves | Provides the primary barrier against dermal absorption and skin irritation.[7] Nitrile is chosen for its superior resistance to a wide range of chemicals and punctures compared to latex or vinyl.[8][9] Gloves must be inspected for integrity before each use.[3] | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder, addressing the serious eye irritation hazard (H319).[10] | Primary |
| Face Protection | Face Shield (worn over goggles) | To be worn during procedures with a high risk of splashing, such as bulk transfers or vigorous reactions. This provides a secondary layer of protection for the entire face.[3][10] | Secondary |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. Must be kept fully buttoned. | Primary |
| Body Protection | Chemical-Resistant Apron | Recommended when handling larger quantities (>10g) or when there is a significant risk of splashing, worn over the lab coat. | Secondary |
| Respiratory Protection | N95 Particulate Respirator | Required when handling the solid, powdered form to prevent inhalation of dust particles (H332). | Task-Dependent |
| Respiratory Protection | Air-Purifying Respirator with Organic Vapor Cartridges | Required when handling solutions in a poorly ventilated area or when heating the substance, which may generate vapors. | Task-Dependent |
Procedural Workflow for Safe Handling
Adherence to a strict, sequential workflow is critical for minimizing exposure and preventing contamination. The following diagram and procedural steps outline the complete handling process from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Methodology:
-
Preparation:
-
Work Area Setup: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate working height. All work with this compound must be conducted within a certified fume hood.[10]
-
Donning PPE: In a clean area, put on your laboratory coat, followed by chemical splash goggles. The final step before handling the chemical is to don nitrile gloves.[3]
-
-
Handling (Inside Fume Hood):
-
Weighing: When handling the solid form, wear an N95 respirator to prevent inhalation of fine particles. Use a weigh boat and handle powders gently to minimize dust generation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary.[10]
-
Experimental Procedures: Always keep the sash of the fume hood as low as possible. Avoid direct contact with the substance at all times and use appropriate shielding for reactions.
-
-
Cleanup and Disposal:
-
Decontamination: All surfaces and equipment that have come into contact with the compound should be decontaminated with an appropriate solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water.[10]
-
Waste Disposal: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.[3][10] Liquid waste should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[3]
-
-
Doffing PPE:
-
Removal Sequence: To prevent cross-contamination, remove PPE in the following order: chemical-resistant apron (if used), outer gloves (if double-gloving), face shield (if used), lab coat, and goggles. Remove your inner gloves last, using the proper technique to avoid touching the outer surface.[3]
-
Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water for at least 20 seconds.[3][4]
-
Emergency Procedures
In the event of accidental exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately remove contaminated clothing.[11] Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[12] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
By integrating these safety and logistical measures into your standard operating procedures, you can handle this compound with confidence, ensuring a secure environment for your research.
References
- BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
- Medium. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
- Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?.
- PPS Gloves. (2025). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
- PubChem. (n.d.). 2-(Quinolin-2-yl)acetonitrile.
- S&S Glove. (2025). WHAT DO NITRILE GLOVES PROTECT US AGAINST?.
- Urgent.Supply. (n.d.). Best Practices for Storage of Lab Reagents and Chemicals in Medical Diagnostic Labs in the United States.
- CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Acetonitrile.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Quinoline.
- Loba Chemie. (2025). QUINOLINE FOR SYNTHESIS - Safety Data Sheet.
- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Lab Alley. (2023). SAFETY DATA SHEET - Acetonitrile.
- TCI America. (2011). SAFETY DATA SHEET - Acetonitrile.
- PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
- U.S. Chemical Storage. (2024). What are the OSHA Requirements for Hazardous Chemical Storage?.
- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - QUINOLINE YELLOW.
- Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Acetonitrile.
- Sigma-Aldrich. (n.d.). Acetonitrile - Safety Data Sheet.
- International Labour Organization. (n.d.). ICSC 0088 - ACETONITRILE.
- CymitQuimica. (n.d.). CAS 14068-28-1: 2-(quinolin-2-yl)acetonitrile.
- ChemScene. (n.d.). 2-((8-Ethylquinolin-4-yl)oxy)acetonitrile.
- VWR. (n.d.). Acetonitrile - SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile.
Sources
- 1. CAS 14068-28-1: 2-(quinolin-2-yl)acetonitrile | CymitQuimica [cymitquimica.com]
- 2. 2-(Quinolin-2-yl)acetonitrile | C11H8N2 | CID 264302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. lobachemie.com [lobachemie.com]
- 5. liverpool.ac.uk [liverpool.ac.uk]
- 6. ICSC 0088 - ACETONITRILE [chemicalsafety.ilo.org]
- 7. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 8. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 9. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
